molecular formula C8H9FN2O2S B1196485 p-APMSF hydrochloride CAS No. 71933-13-6

p-APMSF hydrochloride

货号: B1196485
CAS 编号: 71933-13-6
分子量: 216.23 g/mol
InChI 键: PMHUSCHKTSTQEP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

(4-Carbamimidoylphenyl)methanesulfonyl fluoride, also known as APC-1, is an irreversible, mechanism-based serine protease inhibitor. Its core research value lies in its targeted inhibition of specific trypsin-like serine proteases, primarily through its interaction with the active site serine residue. The compound's structure features a methanesulfonyl fluoride warhead, which acts as an electrophilic trap, forming a covalent sulfonate ester adduct with the catalytic serine, thereby permanently inactivating the enzyme. A key application and area of significant research interest is its potent and selective inhibition of activated Protein C (APC), an enzyme with crucial roles in anticoagulation and cytoprotective signaling. This makes it an invaluable tool for dissecting the complex role of APC in coagulation pathways and inflammatory diseases . Furthermore, its high affinity for the active site of APC has facilitated structural biology studies and the development of activity-based probes. Researchers utilize this compound to delineate protease signaling pathways, study the balance between coagulation and inflammation, and explore novel therapeutic targets in conditions like thrombosis and sepsis . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

属性

IUPAC Name

(4-carbamimidoylphenyl)methanesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O2S/c9-14(12,13)5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHUSCHKTSTQEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)F)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90222219
Record name (4-Amidinophenyl)methanesulfonyl fluoride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71933-13-6
Record name (4-Amidinophenyl)methanesulfonyl fluoride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071933136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-Amidinophenyl)methanesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90222219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of p-APMSF Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

para-Amidinophenylmethylsulfonyl fluoride (B91410) hydrochloride (p-APMSF HCl) is a potent and specific irreversible inhibitor of trypsin-like serine proteases. Its mechanism of action involves the formation of a stable covalent bond with the active site serine residue, effectively inactivating the enzyme. This specificity is conferred by the amidinophenyl group, which mimics the side chains of arginine and lysine (B10760008), directing the inhibitor to the substrate-binding pocket of target proteases. This technical guide provides a comprehensive overview of the core mechanism of action of p-APMSF, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying biochemical processes.

Introduction

Serine proteases are a large and diverse family of enzymes that play crucial roles in a multitude of physiological processes, including digestion, blood coagulation, fibrinolysis, and immunity. Dysregulation of serine protease activity is implicated in numerous pathological conditions, making them attractive targets for therapeutic intervention. p-APMSF has emerged as a valuable tool for studying the function of trypsin-like serine proteases due to its high specificity and irreversible mode of inhibition.[1][2] Understanding the precise mechanism by which p-APMSF inactivates these enzymes is fundamental for its application in research and for the design of novel protease inhibitors.

Core Mechanism of Action

The inhibitory activity of p-APMSF is a result of its function as an active-site-directed reagent.[3] The mechanism can be dissected into two key stages:

  • Recognition and Binding: The positively charged benzamidine (B55565) moiety of p-APMSF is recognized by the S1 substrate-binding pocket of trypsin-like serine proteases.[3] This pocket typically accommodates the side chains of arginine or lysine residues of the natural substrate. This initial non-covalent binding event positions the reactive sulfonyl fluoride group in close proximity to the catalytic triad (B1167595) (Ser-His-Asp) of the enzyme's active site.

  • Irreversible Covalent Modification: Following binding, the highly reactive sulfonyl fluoride group undergoes nucleophilic attack by the hydroxyl group of the active site serine residue (Ser-195 in trypsin).[3] This results in the formation of a stable sulfonyl-enzyme covalent bond and the displacement of the fluoride ion. This covalent modification is essentially irreversible under physiological conditions, leading to the permanent inactivation of the enzyme.

The unique reactivity of p-APMSF makes it a significantly more potent inhibitor than related compounds like phenylmethylsulfonyl fluoride (PMSF).[2]

Quantitative Data: Inhibitory Potency

The inhibitory potency of p-APMSF against various serine proteases has been quantified through the determination of its inhibition constant (Ki). A lower Ki value indicates a higher binding affinity and more potent inhibition.

EnzymeSourceKi (μM)Reference
TrypsinBovine1.02[1]
ThrombinHuman1.18[1]
PlasminBovine1.5[1]
Factor XaBovine1.54[1]
ChymotrypsinBovineNo Inhibition[3]
AcetylcholinesteraseNot ApplicableNo Inhibition[3]

Experimental Protocols

The following protocols are based on the methodologies described by Laura et al. (1980) for the characterization of p-APMSF and general procedures for assaying irreversible enzyme inhibitors.[3]

Determination of the Inhibition Constant (Ki)

This protocol describes a method to determine the Ki of an irreversible inhibitor by measuring the rate of enzyme inactivation at various inhibitor concentrations.

Materials:

  • Target serine protease (e.g., bovine trypsin)

  • p-APMSF hydrochloride

  • Chromogenic or fluorogenic substrate specific for the enzyme (e.g., Nα-Benzoyl-L-arginine ethyl ester (BAEE) for trypsin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2)

  • Spectrophotometer or fluorometer

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare a stock solution of the serine protease in a suitable buffer and determine its active concentration.

    • Prepare a stock solution of p-APMSF in an appropriate solvent (e.g., water or DMSO). Prepare a series of dilutions of p-APMSF in the assay buffer.

  • Enzyme Activity Assay:

    • Equilibrate the assay buffer and substrate to the desired temperature (e.g., 25°C).

    • In a cuvette, mix the assay buffer and the substrate.

    • Initiate the reaction by adding a small volume of the enzyme solution.

    • Monitor the change in absorbance or fluorescence over time to determine the initial velocity (V0) of the uninhibited reaction.

  • Inhibition Kinetics:

    • Pre-incubate the enzyme with various concentrations of p-APMSF in the assay buffer for different time intervals.

    • At each time point, take an aliquot of the enzyme-inhibitor mixture and add it to the substrate solution in a cuvette.

    • Immediately measure the residual enzyme activity by monitoring the initial velocity.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the residual enzyme activity versus the pre-incubation time. The slope of this line gives the apparent first-order rate constant of inactivation (kobs).

    • Plot the kobs values against the corresponding inhibitor concentrations.

    • The data should fit the following equation for a two-step irreversible inhibition model: kobs = kinact / (1 + Ki / [I]) where:

      • kinact is the maximum rate of inactivation.

      • Ki is the inhibition constant.

      • [I] is the inhibitor concentration.

    • Alternatively, a simpler method involves plotting 1/kobs versus 1/[I] (double reciprocal plot), where the y-intercept is 1/kinact and the x-intercept is -1/Ki.

Determination of Irreversibility

This protocol aims to confirm that the inhibition by p-APMSF is irreversible.

Materials:

  • Target serine protease (e.g., bovine trypsin)

  • This compound

  • Chromogenic or fluorogenic substrate

  • Assay buffer

  • Dialysis tubing or size-exclusion chromatography column

Procedure:

  • Inhibition Reaction:

    • Incubate the enzyme with a concentration of p-APMSF sufficient to cause significant inhibition (e.g., 5-10 fold molar excess) for a time period that allows for complete inactivation.[3]

    • As a control, incubate the enzyme under the same conditions without the inhibitor.

  • Removal of Unbound Inhibitor:

    • Subject both the inhibited enzyme and the control enzyme to extensive dialysis against the assay buffer or pass them through a size-exclusion chromatography column to remove any unbound p-APMSF.

  • Activity Measurement:

    • Measure the enzymatic activity of both the treated and control samples after the removal of the unbound inhibitor.

  • Interpretation:

    • If the enzyme treated with p-APMSF does not regain activity after the removal of the free inhibitor, the inhibition is considered irreversible. The control enzyme should retain its full activity.

Mandatory Visualizations

Signaling Pathway: Mechanism of Irreversible Inhibition

G cluster_enzyme Serine Protease Active Site cluster_inhibitor p-APMSF cluster_complex Covalent Adduct Ser_OH Serine (Ser-195) -OH His_N Histidine (His-57) -N: Ser_OH->His_N Covalent_Adduct Sulfonyl-Enzyme Adduct (Inactive) Ser_OH->Covalent_Adduct 2. Covalent Bond Formation Asp_COO Aspartate (Asp-102) -COO- His_N->Asp_COO pAPMSF p-Amidinophenyl- -methylsulfonyl fluoride pAPMSF->Ser_OH 1. Binding & Nucleophilic Attack Fluoride Fluoride Ion (F-) Covalent_Adduct->Fluoride Displacement

Caption: Covalent modification of the active site serine by p-APMSF.

Experimental Workflow: Determination of Ki

G start Start prep Prepare Enzyme, Inhibitor (p-APMSF), and Substrate Solutions start->prep incubate Incubate Enzyme with varying [p-APMSF] for different times prep->incubate measure Measure Residual Enzyme Activity (Spectrophotometry/Fluorometry) incubate->measure plot1 Plot ln(Residual Activity) vs. Time to determine k_obs for each [I] measure->plot1 plot2 Plot k_obs vs. [p-APMSF] plot1->plot2 calculate Calculate Ki and k_inact from the hyperbolic fit plot2->calculate end End calculate->end

Caption: Workflow for determining the inhibition constant (Ki).

Logical Relationship: Specificity of p-APMSF

G cluster_targets Target Proteases (Trypsin-like) cluster_nontargets Non-Target Proteases pAPMSF p-APMSF Trypsin Trypsin pAPMSF->Trypsin Inhibits Thrombin Thrombin pAPMSF->Thrombin Inhibits Plasmin Plasmin pAPMSF->Plasmin Inhibits FactorXa Factor Xa pAPMSF->FactorXa Inhibits Chymotrypsin Chymotrypsin pAPMSF->Chymotrypsin Does Not Inhibit Acetylcholinesterase Acetylcholinesterase pAPMSF->Acetylcholinesterase Does Not Inhibit

Caption: Specificity of p-APMSF for trypsin-like serine proteases.

Conclusion

This compound is a highly effective and specific irreversible inhibitor of trypsin-like serine proteases. Its mechanism of action, involving specific recognition of the substrate-binding pocket followed by covalent modification of the active site serine, makes it an invaluable tool for probing the function of this important class of enzymes. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to effectively utilize p-APMSF in their studies and to further explore the intricacies of serine protease inhibition. This understanding is critical for the development of novel therapeutic agents targeting serine protease-mediated pathologies.

References

p-APMSF Hydrochloride: A Technical Guide to its Target Proteases and Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Amidinophenylmethylsulfonyl fluoride (B91410) hydrochloride (p-APMSF HCl) is a potent, irreversible inhibitor of trypsin-like serine proteases.[1] Its high reactivity and specificity for proteases that cleave at the carboxyl side of lysine (B10760008) and arginine residues make it a valuable tool in biochemical and pharmacological research.[2] This technical guide provides an in-depth overview of p-APMSF's target proteases, its specificity profile, detailed experimental protocols for its use, and its application in studying critical signaling pathways.

Mechanism of Action

p-APMSF acts as a suicide inhibitor. The sulfonyl fluoride moiety of p-APMSF covalently modifies the active site serine residue of the target protease, leading to irreversible inactivation. The p-amidinophenyl group directs the inhibitor to the S1 binding pocket of trypsin-like proteases, which have a preference for basic amino acids like arginine and lysine. This targeted binding significantly increases the efficiency and specificity of the inhibition compared to broader serine protease inhibitors like PMSF.

Target Proteases and Specificity

p-APMSF exhibits a high degree of specificity for serine proteases that have a substrate preference for positively charged amino acids at the P1 position.[2] It is a potent inhibitor of several key enzymes involved in vital physiological processes, including blood coagulation and the complement system.

Quantitative Inhibition Data

The inhibitory potency of p-APMSF against various proteases is summarized in the table below. The inhibition constant (Ki) is a measure of the inhibitor's affinity for the enzyme; a lower Ki value indicates a higher affinity and more potent inhibition.

Target ProteaseSourceKi (μM)
TrypsinBovine1.02
ThrombinHuman1.18
PlasminBovine1.5
Factor XaBovine1.54
C1rHuman-
C1sHuman-

Data compiled from multiple sources.[3][4]

Specificity Profile

A key advantage of p-APMSF is its high selectivity. It shows minimal to no inhibition of serine proteases with different substrate specificities, such as chymotrypsin, which prefers bulky hydrophobic residues. It is also not an inhibitor of acetylcholinesterase.[3][4] This specificity allows for the targeted investigation of trypsin-like proteases in complex biological systems.

Experimental Protocols

The following are detailed methodologies for key experiments involving p-APMSF.

Protease Inhibition Assay (General Protocol using a Chromogenic Substrate)

This protocol describes a general method for determining the inhibitory activity of p-APMSF against a target serine protease using a chromogenic substrate.

Materials:

  • Purified target serine protease (e.g., Trypsin, Thrombin, Factor Xa)

  • p-APMSF hydrochloride

  • Appropriate chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the target protease in the assay buffer. The final concentration will depend on the specific activity of the enzyme.

    • Prepare a stock solution of p-APMSF in a suitable solvent (e.g., water or DMSO). Due to its instability in aqueous solutions, it is recommended to prepare this solution fresh before each experiment.

    • Prepare a stock solution of the chromogenic substrate in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add a fixed volume of the assay buffer to each well.

    • Add varying concentrations of the p-APMSF solution to the test wells. Include a control well with no inhibitor.

    • Add a fixed amount of the target protease solution to all wells.

    • Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.

    • Immediately place the microplate in the reader and measure the change in absorbance at 405 nm over time. The rate of color development is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

    • For irreversible inhibitors, more complex kinetic analysis, such as determining the second-order rate constant (k_inact/K_i), may be required.

Workflow for Protease Inhibition Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_reagents Prepare Reagents (Enzyme, p-APMSF, Substrate) prep_plate Prepare 96-well plate prep_reagents->prep_plate add_buffer Add Assay Buffer prep_plate->add_buffer add_inhibitor Add p-APMSF (varying conc.) add_buffer->add_inhibitor add_enzyme Add Target Protease add_inhibitor->add_enzyme incubate Incubate add_enzyme->incubate add_substrate Add Chromogenic Substrate incubate->add_substrate measure_abs Measure Absorbance (405 nm) kinetically add_substrate->measure_abs calc_rate Calculate Reaction Rates measure_abs->calc_rate plot_data Plot % Inhibition vs. [Inhibitor] calc_rate->plot_data det_ic50 Determine IC50 plot_data->det_ic50

Caption: Experimental workflow for a protease inhibition assay.

Signaling Pathways and Logical Relationships

p-APMSF is a valuable tool for dissecting signaling pathways that are regulated by trypsin-like serine proteases. Two prominent examples are the blood coagulation cascade and the complement system.

The Blood Coagulation Cascade

The coagulation cascade is a series of proteolytic events that leads to the formation of a fibrin (B1330869) clot. Several key proteases in this cascade, including Thrombin (Factor IIa) and Factor Xa, are targets of p-APMSF. By inhibiting these proteases, p-APMSF can effectively block the coagulation process.

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI activates XIa XIa XI->XIa IX IX XIa->IX activates IXa IXa IX->IXa X X IXa->X VII VII VIIa VIIa VII->VIIa VIIa->X TF Tissue Factor TF->VIIa activates Xa Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen activates Fibrin Fibrin Fibrinogen->Fibrin pAPMSF p-APMSF pAPMSF->Xa inhibits pAPMSF->Thrombin inhibits complement_cascade cluster_classical Classical Pathway cluster_downstream Downstream Effects C1qrs C1 complex (C1q, C1r, C1s) C4 C4 C1qrs->C4 cleaves C2 C2 C1qrs->C2 cleaves C4b C4b C4->C4b C3_convertase C3 Convertase (C4bC2a) C4b->C3_convertase C2a C2a C2->C2a C2a->C3_convertase C3 C3 C3_convertase->C3 cleaves C3b C3b C3->C3b C5 C5 C3b->C5 activates C5b C5b C5->C5b MAC Membrane Attack Complex C5b->MAC initiates pAPMSF p-APMSF pAPMSF->C1qrs inhibits C1r & C1s

References

In-Depth Technical Guide: Chemical Properties and Applications of (4-Carbamimidoylphenyl)methanesulfonyl fluoride hydrochloride (CAS 74938-88-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Carbamimidoylphenyl)methanesulfonyl fluoride (B91410) hydrochloride, commonly known as p-APMSF, is a highly effective and specific irreversible inhibitor of serine proteases. With the CAS number 74938-88-8, this compound has become a valuable tool in biochemical and pharmacological research, particularly in studies involving proteolysis and the coagulation cascade. Its ability to selectively target and inactivate enzymes with lysine (B10760008) or arginine substrate specificities makes it a superior alternative to other less specific inhibitors like PMSF and DFP. This guide provides a comprehensive overview of the chemical properties, biological activity, and experimental applications of p-APMSF.

Chemical and Physical Properties

p-APMSF is a white crystalline solid that is soluble in water and dimethyl sulfoxide (B87167) (DMSO).[1][2][3][4] Its chemical structure features a reactive sulfonyl fluoride group attached to a toluene (B28343) backbone, with a benzamidine (B55565) moiety that confers its specificity for trypsin-like serine proteases.[5]

PropertyValueReference
CAS Number 74938-88-8
Molecular Formula C₈H₁₀ClFN₂O₂S[2][6]
Molecular Weight 252.69 g/mol [2][6]
Appearance White crystalline solid[7]
Melting Point ~205 °C (decomposition)[7]
Solubility Water: 25 mg/mLDMSO: 50 mg/mL[2][3][4]
Stability in Aqueous Solution (pH dependent) t½ = 20 min at pH 6.0t½ = 6 min at pH 7.0t½ = 1 millisecond at pH 8.0[2][8]
UV max (λmax) 232 nm[4]

Biological Activity and Mechanism of Action

p-APMSF is a potent and irreversible inhibitor of a specific class of serine proteases that cleave peptide bonds C-terminal to lysine or arginine residues.[5] Its mechanism of action involves the sulfonyl fluoride moiety forming a stable, covalent bond with the hydroxyl group of the active site serine residue in the target protease.[9] The specificity of p-APMSF is attributed to the benzamidine group, which mimics the side chains of arginine and lysine, allowing the inhibitor to bind with high affinity to the enzyme's substrate-binding pocket.[5]

This targeted inhibition makes p-APMSF highly selective. It effectively inhibits trypsin, thrombin, plasmin, Factor Xa, and complement proteases C1r and C1s.[1][2][5][8] Notably, it does not significantly inhibit chymotrypsin (B1334515) or acetylcholinesterase, which have different substrate specificities.[1][3][4][5]

Target EnzymeInhibition Constant (Ki)Reference
Bovine Trypsin1.02 µM[3][4]
Human Thrombin1.18 µM[3][4]
Bovine Plasmin1.5 µM[3][4]
Bovine Factor Xa1.54 µM[3][4]

Experimental Protocols

General Protocol for Serine Protease Inhibition

This protocol provides a general guideline for using p-APMSF to inhibit serine protease activity in a sample. The optimal concentration and incubation time may need to be determined empirically for each specific application.

Materials:

  • p-APMSF hydrochloride (CAS 74938-88-8)

  • Anhydrous DMSO or sterile water for stock solution preparation

  • Buffer appropriate for the enzyme assay (note the pH-dependent stability of p-APMSF)

  • Enzyme solution

  • Substrate solution

Procedure:

  • Prepare a stock solution of p-APMSF: Dissolve p-APMSF in anhydrous DMSO (e.g., 50 mg/mL) or sterile water (e.g., 25 mg/mL).[2][3][4] It is recommended to prepare fresh solutions just before use due to the limited stability of p-APMSF in aqueous solutions.[8]

  • Determine the working concentration: The effective concentration of p-APMSF typically ranges from 10 to 100 µM. For complete irreversible inhibition of enzymes like Factor Xa, plasmin, C1r, and C1s, a 5- to 10-fold molar excess of p-APMSF over the enzyme may be required.[2][5][8]

  • Inhibition reaction:

    • Add the desired volume of the p-APMSF working solution to the enzyme solution in a suitable reaction buffer.

    • Incubate the mixture. The incubation time will depend on the pH of the buffer and the desired level of inhibition. Given the half-life of p-APMSF (e.g., 6 minutes at pH 7.0), a pre-incubation of 15-30 minutes is often sufficient.[2][8]

  • Assay for enzyme activity:

    • Initiate the enzymatic reaction by adding the appropriate substrate.

    • Measure the enzyme activity using a suitable detection method (e.g., spectrophotometry, fluorometry).

    • Include a control sample containing the enzyme and substrate without the inhibitor to determine the baseline enzyme activity.

    • Include a blank sample containing the buffer and substrate to account for any non-enzymatic substrate degradation.

  • Data analysis: Compare the enzyme activity in the presence and absence of p-APMSF to determine the extent of inhibition.

Use in Whole-Cell Extract Preparation

p-APMSF can be included in lysis buffers to prevent proteolytic degradation of target proteins by endogenous serine proteases during cell lysis and protein extraction.

Example Lysis Buffer Component:

  • Add p-APMSF to the lysis buffer at a final concentration of 10-100 µM immediately before use.

Visualizations

Mechanism of Serine Protease Inhibition by p-APMSF

G Mechanism of p-APMSF Inhibition cluster_0 Enzyme Active Site cluster_1 Inhibitor Enzyme Serine Protease (e.g., Trypsin, Thrombin) ActiveSite Active Site Serine (Ser-OH) InactivatedEnzyme Irreversibly Inactivated Enzyme (Ser-O-SO2-R) ActiveSite->InactivatedEnzyme Forms Covalent Adduct pAPMSF p-APMSF Benzamidine Benzamidine Moiety pAPMSF->Benzamidine Specificity SulfonylFluoride Sulfonyl Fluoride Group (-SO2F) pAPMSF->SulfonylFluoride Reactivity Binding 1. Specific Binding Benzamidine->ActiveSite Binds to Substrate Pocket SulfonylFluoride->ActiveSite Nucleophilic Attack CovalentBond 2. Covalent Bond Formation

Caption: Mechanism of irreversible inhibition of serine proteases by p-APMSF.

Role of p-APMSF in Inhibiting the Coagulation Cascade

CoagulationCascade Inhibition of the Coagulation Cascade by p-APMSF FactorX Factor X FactorXa Factor Xa FactorX->FactorXa Activation Prothrombin Prothrombin Thrombin Thrombin FactorXa:s->Thrombin:n Prothrombin:s->Thrombin:n Activation Fibrinogen Fibrinogen Fibrin Fibrin (Clot) Thrombin:s->Fibrin:n Fibrinogen:s->Fibrin:n Cleavage pAPMSF p-APMSF pAPMSF:s->FactorXa:n Inhibition pAPMSF:s->Thrombin:n Inhibition

Caption: p-APMSF inhibits key serine proteases in the coagulation cascade.

General Experimental Workflow for Assessing Protease Inhibition

Workflow Experimental Workflow for Protease Inhibition Assay PrepStock 1. Prepare p-APMSF Stock Solution PrepSamples 2. Prepare Samples (Enzyme +/- Inhibitor) PrepStock->PrepSamples Preincubation 3. Pre-incubate PrepSamples->Preincubation AddSubstrate 4. Add Substrate & Start Reaction Preincubation->AddSubstrate MeasureActivity 5. Measure Activity AddSubstrate->MeasureActivity AnalyzeData 6. Analyze Data (% Inhibition) MeasureActivity->AnalyzeData

Caption: A typical workflow for evaluating enzyme inhibition by p-APMSF.

Conclusion

(4-Carbamimidoylphenyl)methanesulfonyl fluoride hydrochloride (p-APMSF) is a powerful and specific tool for the irreversible inhibition of trypsin-like serine proteases. Its well-defined mechanism of action and selectivity make it an invaluable reagent in a wide range of research applications, from studying the intricacies of the coagulation cascade to preventing protein degradation during sample preparation. The information and protocols provided in this guide are intended to support researchers in effectively utilizing p-APMSF in their experimental designs.

References

p-APMSF: A Technical Guide to a Potent Serine Protease Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (p-Amidinophenyl)methanesulfonyl fluoride (B91410) (p-APMSF), a highly effective and specific irreversible inhibitor of trypsin-like serine proteases. This document details its mechanism of action, quantitative inhibitory data, experimental protocols, and applications in research and drug development, serving as a vital resource for professionals in the field.

Introduction to p-APMSF

(p-Amidinophenyl)methanesulfonyl fluoride, commonly known as p-APMSF, is a powerful tool in the study of serine proteases.[1][2] It exhibits specificity for proteases that cleave after positively charged amino acid residues, namely arginine and lysine.[3][4] This specificity, combined with its irreversible mode of action, makes p-APMSF a valuable reagent for elucidating the roles of these enzymes in various physiological and pathological processes. Unlike the more commonly known serine protease inhibitor Phenylmethylsulfonyl fluoride (PMSF), p-APMSF demonstrates significantly greater inhibitory activity, reportedly being up to 1000-fold more potent.[5][6]

Chemical Structure:

  • IUPAC Name: 4-(aminoiminomethyl)-benzenemethanesulfonyl fluoride, monohydrochloride[7]

  • Molecular Formula: C₈H₉FN₂O₂S·HCl[2]

  • Molecular Weight: 252.69 g/mol [2]

Mechanism of Action

p-APMSF functions as an irreversible inhibitor by forming a stable, covalent bond with the active site serine residue of the target protease.[1][8] The positively charged amidino group on the phenyl ring of p-APMSF mimics the side chains of arginine or lysine, allowing the inhibitor to be specifically recognized and bound by the S1 pocket of trypsin-like serine proteases.[3][9] Once positioned in the active site, the highly reactive sulfonyl fluoride moiety undergoes nucleophilic attack by the hydroxyl group of the catalytic serine. This reaction results in the formation of a stable sulfonyl-enzyme conjugate and the displacement of the fluoride ion, thereby permanently inactivating the enzyme.[8]

G Mechanism of Irreversible Inhibition by p-APMSF cluster_0 Enzyme Active Site cluster_1 Inhibitor cluster_2 Inhibition Process cluster_3 Result Serine_Protease Serine Protease (Active) Catalytic_Serine Catalytic Serine (Ser-OH) Binding Specific Binding (S1 Pocket Recognition) Catalytic_Serine->Binding Binds to pAPMSF p-APMSF pAPMSF->Binding Covalent_Bond Nucleophilic Attack & Covalent Bond Formation Binding->Covalent_Bond Leads to Inactive_Enzyme Inactive Enzyme (Sulfonyl-Enzyme Conjugate) Covalent_Bond->Inactive_Enzyme Results in G Blood Coagulation Cascade and p-APMSF Inhibition XIIa Factor XIIa XI Factor XI XIIa->XI XIa Factor XIa XI->XIa IX Factor IX XIa->IX IXa Factor IXa IX->IXa X X IXa->X VII Factor VII VIIa Factor VIIa VII->VIIa VIIa->X Xa Factor Xa Prothrombin Prothrombin (II) Xa->Prothrombin Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen XIII Factor XIII Thrombin->XIII Fibrin Fibrin Fibrinogen->Fibrin Crosslinked_Fibrin Cross-linked Fibrin Clot Fibrin->Crosslinked_Fibrin XIIIa Factor XIIIa XIII->XIIIa XIIIa->Crosslinked_Fibrin TF TF TF->VIIa X->Xa pAPMSF pAPMSF pAPMSF->Thrombin Inhibits G Workflow for Determining Inhibitory Kinetics of p-APMSF Start Start Prepare_Reagents Prepare Enzyme, Inhibitor, and Substrate Solutions Start->Prepare_Reagents Incubate Incubate Enzyme with Varying [p-APMSF] Prepare_Reagents->Incubate Time_Course Take Aliquots at Different Time Points Incubate->Time_Course Quench_Measure Quench Inhibition and Measure Residual Activity Time_Course->Quench_Measure Plot_ln_Activity Plot ln(Residual Activity) vs. Time to get k_obs Quench_Measure->Plot_ln_Activity Plot_kobs Plot k_obs vs. [p-APMSF] Plot_ln_Activity->Plot_kobs Fit_Data Fit Data to Determine k_inact and Ki Plot_kobs->Fit_Data End End Fit_Data->End

References

An In-depth Technical Guide to p-APMSF Hydrochloride: Discovery, Mechanism, and Application

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Amidinophenyl)methanesulfonyl fluoride (B91410) hydrochloride, commonly known as p-APMSF hydrochloride, is a highly effective and specific irreversible inhibitor of serine proteases. Since its initial synthesis and characterization, it has become a valuable tool in biochemistry and pharmacology for studying the roles of serine proteases in various physiological and pathological processes. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and practical applications of this compound, with a focus on providing researchers with the detailed information necessary for its effective use.

Discovery and History

This compound was first synthesized and described in a seminal 1980 paper by Laura, Robison, and Bing.[1] Its development arose from the need for potent and specific inhibitors of serine proteases, a large and diverse family of enzymes involved in processes ranging from digestion to blood coagulation and fibrinolysis.

At the time, widely used serine protease inhibitors included diisopropylfluorophosphate (DFP) and phenylmethylsulfonyl fluoride (PMSF). While effective, these inhibitors had notable drawbacks. DFP is highly toxic, posing a significant safety risk to researchers. PMSF, while less toxic, is unstable in aqueous solutions and has a broader reactivity, which can lead to off-target effects.[2]

The design of p-APMSF was a significant advancement. By incorporating a p-amidinophenyl group, the molecule was engineered to specifically target the substrate-binding pockets of trypsin-like serine proteases, which preferentially cleave peptide bonds following positively charged amino acid residues like arginine and lysine.[1] This design conferred a higher degree of specificity and potency compared to its predecessors. The hydrochloride salt form enhances its solubility in aqueous buffers, facilitating its use in experimental settings.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its chemical and physical properties are summarized in the table below.

PropertyValue
Chemical Name 4-(aminoiminomethyl)-benzenemethanesulfonyl fluoride, monohydrochloride
Synonyms (p-Amidinophenyl)methanesulfonyl Fluoride HCl, para-APMSF HCl
CAS Number 74938-88-8
Molecular Formula C₈H₉FN₂O₂S · HCl
Molecular Weight 252.7 g/mol
Solubility Water: 25 mg/mL, DMSO: 50 mg/mL
Storage Store at -20°C, protected from moisture.

Mechanism of Action

p-APMSF is an active site-directed, irreversible inhibitor. Its mechanism of action is a classic example of covalent modification of the target enzyme.

Logical Relationship of Inhibition

cluster_0 Enzyme Active Site Enzyme Serine Protease (e.g., Trypsin, Thrombin) Complex Non-covalent Enzyme-Inhibitor Complex Enzyme->Complex Serine Active Site Serine (-OH) Inhibitor p-APMSF (Sulfonyl Fluoride Group) Inhibitor->Complex Binding to Active Site Covalent Irreversibly Inhibited Enzyme (Stable Sulfonyl-Enzyme Adduct) Complex->Covalent Nucleophilic Attack by Serine -OH on Sulfonyl Fluoride

Caption: Mechanism of irreversible inhibition of a serine protease by p-APMSF.

The positively charged amidino group of p-APMSF directs the inhibitor to the S1 substrate-binding pocket of trypsin-like serine proteases, which is lined with negatively charged amino acid residues. Once positioned in the active site, the highly reactive sulfonyl fluoride moiety is subjected to nucleophilic attack by the hydroxyl group of the catalytic serine residue. This results in the formation of a stable, covalent sulfonyl-enzyme bond and the displacement of the fluoride ion. The enzyme is thereby irreversibly inactivated.

Quantitative Data: Inhibition Constants (Ki)

The inhibitory potency of p-APMSF is demonstrated by its low inhibition constants (Ki) for various serine proteases. The Ki values from the original 1980 study by Laura et al. are presented below.[1]

EnzymeSourceKi (µM)
TrypsinBovine1.02
ThrombinHuman1.18
PlasminBovine1.5
Factor XaBovine1.54

p-APMSF exhibits high selectivity for trypsin-like serine proteases and does not significantly inhibit chymotrypsin (B1334515) or acetylcholinesterase, even at high molar excesses.[1]

Experimental Protocols

Preparation of Stock and Working Solutions

Important Considerations: p-APMSF is unstable in aqueous solutions, with its stability being highly pH-dependent. The half-life at pH 7.0 is approximately 6 minutes, and it decreases rapidly at higher pH values. Therefore, it is crucial to prepare aqueous solutions immediately before use.

Stock Solution (e.g., 50 mM in DMSO):

  • Weigh out the required amount of this compound powder. For 1 mL of a 50 mM stock solution, use 12.64 mg.

  • Dissolve the powder in anhydrous DMSO to the desired final concentration.

  • Aliquot the stock solution into small, tightly sealed tubes and store at -20°C. Under these conditions, the stock solution is stable for several months.

Working Solution (Aqueous):

  • Immediately before use, dilute the DMSO stock solution into the desired aqueous buffer to the final working concentration (typically 10-100 µM).

  • Ensure rapid and thorough mixing.

  • Use the freshly prepared working solution without delay.

General Protocol for Serine Protease Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of p-APMSF against a serine protease, such as trypsin, using a chromogenic substrate like Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA).

Materials:

  • Purified serine protease (e.g., bovine trypsin)

  • This compound

  • Chromogenic substrate (e.g., BAPNA)

  • Assay buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405-410 nm

Workflow Diagram:

G A Prepare Reagents (Buffer, Enzyme, p-APMSF, Substrate) B Add Enzyme and p-APMSF (or buffer for control) to wells A->B C Pre-incubate (e.g., 10-15 min at RT) B->C D Initiate reaction by adding substrate (e.g., BAPNA) C->D E Monitor absorbance change (e.g., at 410 nm) over time D->E F Calculate initial reaction rates and determine % inhibition E->F

Caption: General workflow for a serine protease inhibition assay using p-APMSF.

Procedure:

  • Preparation: Prepare all solutions as described above. The BAPNA substrate should be dissolved in a small amount of DMSO and then diluted in the assay buffer.

  • Assay Setup: In a 96-well microplate, set up the following reactions (in triplicate):

    • Control (No Inhibitor): Add the enzyme solution to the assay buffer.

    • Test (With Inhibitor): Add the enzyme solution to the assay buffer containing various concentrations of freshly diluted p-APMSF.

    • Blank: Add assay buffer without the enzyme.

  • Pre-incubation: Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to react with the enzyme.

  • Reaction Initiation: Add the BAPNA solution to all wells to start the reaction.

  • Measurement: Immediately place the microplate in the reader and monitor the increase in absorbance at 410 nm over time. The production of p-nitroaniline from BAPNA hydrolysis results in a yellow color.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plots for both control and inhibited reactions.

    • Determine the percentage of inhibition for each concentration of p-APMSF using the formula: % Inhibition = (1 - (V₀_inhibited / V₀_control)) * 100.

    • If desired, plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

Application in Research: The Blood Coagulation Cascade

p-APMSF is a valuable tool for studying complex biological systems involving serine proteases. A prime example is the blood coagulation cascade, where a series of serine proteases, including Factor Xa and thrombin, are sequentially activated to produce a fibrin (B1330869) clot. By inhibiting these key enzymes, p-APMSF can be used to investigate the dynamics of coagulation in vitro.

Signaling Pathway Diagram: Blood Coagulation Cascade

cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa X X IXa->X + VIIIa Xa Xa X->Xa TF Tissue Factor (TF) VIIa_TF VIIa-TF Complex TF->VIIa_TF VIIa_TF->X VII VII VII->VIIa_TF Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Xa + Va Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Crosslinked_Fibrin Crosslinked_Fibrin Fibrin->Crosslinked_Fibrin XIIIa pAPMSF p-APMSF pAPMSF->Xa Inhibits pAPMSF->Thrombin Inhibits

Caption: The blood coagulation cascade and the inhibitory action of p-APMSF.

Conclusion

This compound remains a cornerstone tool for researchers studying serine proteases. Its high potency, specificity for trypsin-like enzymes, and well-characterized mechanism of action make it superior to older, less specific inhibitors in many applications. By understanding its chemical properties, particularly its instability in aqueous solutions, and by employing appropriate experimental protocols, researchers can effectively leverage p-APMSF to elucidate the roles of serine proteases in health and disease. This guide provides the foundational knowledge for the successful application of this important biochemical reagent.

References

A Technical Guide to p-APMSF Hydrochloride: An Irreversible Inhibitor of Trypsin-Like Serine Proteases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of (p-Amidinophenyl)methanesulfonyl fluoride (B91410) hydrochloride (p-APMSF HCl), a potent and specific irreversible inhibitor of trypsin-like serine proteases. It is designed to serve as a detailed resource for professionals in research and drug development, offering insights into its mechanism, quantitative data on its inhibitory action, and practical experimental protocols.

Introduction

(p-Amidinophenyl)methanesulfonyl fluoride hydrochloride, commonly known as p-APMSF, is a highly effective active-site-directed inhibitor for the class of serine proteases that exhibit substrate specificity for positively charged amino acids like lysine (B10760008) and arginine.[1][2][3] Its unique reactivity and specificity make it a valuable tool in studying the roles of these enzymes in various physiological and pathological processes, including blood coagulation, fibrinolysis, and complement activation.[4] Compared to other common serine protease inhibitors like Phenylmethylsulfonyl fluoride (PMSF) and Diisopropylfluorophosphate (DFP), p-APMSF demonstrates significantly greater inhibitory activity, often being about 1000-fold more potent than PMSF.[5] This guide details its chemical properties, mechanism of action, and practical applications in a laboratory setting.

Chemical and Physical Properties

p-APMSF is a white, crystalline solid supplied as a hydrochloride salt.[6] Its key properties are summarized in the table below, highlighting its solubility and stability, which are critical considerations for experimental design.

PropertyValueReference
Synonyms p-Amidinophenylmethylsulfonylfluoride HCl, 4-Amidinophenylmethanesulphonyl fluoride HCl[7]
CAS Number 74938-88-8[6][7]
Molecular Formula C₈H₉FN₂O₂S • HCl[6]
Molecular Weight 252.7 g/mol [6][7]
Purity ≥95% or ≥97% (HPLC)[6][7]
Solubility Water: 25 mg/mL; DMSO: 50 mg/mL[3][6][8]
Storage Store desiccated at 2-8°C or -20°C for long-term storage[6]
Stability in Solution Unstable in aqueous solution; reconstitute just prior to use. pH-dependent half-life: 20 min at pH 6.0, 6 min at pH 7.0, and mere milliseconds at pH 8.0.[3][5]

Mechanism of Action

p-APMSF functions as an irreversible inhibitor by covalently modifying the active site of target enzymes. Its mechanism is a two-step process involving initial binding followed by covalent modification.

  • Recognition and Binding : The positively charged amidino group on the phenyl ring of p-APMSF mimics the side chains of arginine and lysine. This allows the inhibitor to be specifically recognized and bound by the substrate-binding pocket of trypsin-like proteases.[1][2]

  • Irreversible Sulfonylation : Once bound, the highly reactive sulfonyl fluoride moiety is positioned adjacent to the catalytic serine residue (Ser195 in the chymotrypsin (B1334515) numbering system) within the enzyme's active site. The hydroxyl group of the serine performs a nucleophilic attack on the sulfur atom, displacing the fluoride ion. This results in the formation of a stable sulfonyl-enzyme covalent bond, rendering the enzyme permanently inactive.[9]

G cluster_inhibitor p-APMSF cluster_reaction Inhibition Mechanism Ser195 Ser195-OH His57 His57 Ser195->His57 H-bond Attack 2. Nucleophilic Attack Asp102 Asp102 His57->Asp102 H-bond BindingPocket S1 Binding Pocket (Asp189) Binding 1. Specific Binding APMSF p-APMSF Molecule Amidino Amidino Group (+ charge) APMSF->Amidino SF Sulfonyl Fluoride (SO2F) APMSF->SF Amidino->BindingPocket Binds SF->Ser195 Attacked by Binding->Attack CovalentBond 3. Irreversible Covalent Adduct Attack->CovalentBond CovalentBond->Ser195 Modifies

Figure 1. Mechanism of irreversible inhibition by p-APMSF.

Quantitative Inhibitory Data

p-APMSF has been characterized against a range of trypsin-like serine proteases. Its potency is typically reported as the inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a higher binding affinity and greater potency.

Target EnzymeKᵢ Value (µM)Molar Excess for InhibitionReference
Bovine Trypsin1.02Equimolar[6][8]
Human Thrombin1.18Equimolar[6][8]
Bovine Plasmin1.55- to 10-fold[1][6][8]
Bovine Factor Xa1.545- to 10-fold[1][6][8]
Human C1r~1-25- to 10-fold[1]
Human C1s~1-25- to 10-fold[1]
Bovine ChymotrypsinNo significant inhibitionN/A[1][6]
AcetylcholinesteraseNo significant inhibitionN/A[1][6]

Experimental Protocols

Due to its instability in aqueous solutions, proper handling and preparation of p-APMSF are crucial for obtaining reliable and reproducible results.

  • Reagents and Equipment :

    • p-APMSF hydrochloride powder

    • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or sterile, nuclease-free water

    • Microcentrifuge tubes

    • Vortex mixer

  • Procedure :

    • Equilibrate the p-APMSF vial to room temperature before opening to prevent condensation.

    • To prepare a 50 mM stock solution in water, add 39.5 µL of sterile water to 5 mg of p-APMSF powder (MW: 252.7 g/mol ).

    • Alternatively, for a stock solution in DMSO, dissolve the powder in anhydrous DMSO to the desired concentration (e.g., 50 mg/mL).[3][6]

    • Vortex thoroughly until the solid is completely dissolved. The solution should be clear and colorless.[3]

    • Crucial Note : p-APMSF is highly unstable in aqueous buffers. Always prepare fresh solutions immediately before use. For storage, aliquot the stock solution into single-use volumes and store at -20°C.[3]

This protocol provides a framework for determining the inhibitory effect of p-APMSF on trypsin activity using a chromogenic substrate.

  • Reagents and Equipment :

    • Bovine Trypsin

    • p-APMSF stock solution (e.g., 10 mM in water, freshly prepared)

    • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0

    • Trypsin Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)

    • 96-well microplate

    • Microplate reader capable of measuring absorbance at 405 nm

  • Experimental Workflow :

G start Start prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, p-APMSF Stock) start->prep_reagents setup_plate Set up 96-well Plate - Enzyme Control (No Inhibitor) - Test Wells (Varying p-APMSF conc.) - Blank (No Enzyme) prep_reagents->setup_plate pre_incubate Pre-incubate Enzyme with p-APMSF (e.g., 15 min at 37°C) setup_plate->pre_incubate add_substrate Initiate Reaction: Add Substrate (L-BAPNA) to all wells pre_incubate->add_substrate kinetic_read Measure Absorbance at 405 nm (Kinetic mode, e.g., every 60s for 10 min) add_substrate->kinetic_read data_analysis Data Analysis: - Calculate reaction rates (V) - Plot % Inhibition vs. [p-APMSF] - Determine IC50 or Ki kinetic_read->data_analysis end End data_analysis->end

Figure 2. Workflow for a p-APMSF enzyme inhibition assay.
  • Procedure :

    • Plate Setup : In a 96-well plate, add the assay buffer to all wells. Add the desired concentrations of p-APMSF to the "Test" wells. Add an equivalent volume of the solvent (water) to the "Enzyme Control" wells.

    • Enzyme Addition : Add trypsin solution to the "Test" and "Enzyme Control" wells to a final concentration of ~10 µg/mL. Do not add enzyme to the "Blank" wells.

    • Pre-incubation : Mix the plate gently and pre-incubate at 37°C for 15 minutes to allow p-APMSF to react with the enzyme.

    • Reaction Initiation : Add the L-BAPNA substrate to all wells to start the reaction.

    • Measurement : Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the increase in absorbance at 405 nm over time. The rate of change in absorbance is proportional to enzyme activity.

    • Data Analysis : Calculate the percentage of inhibition for each p-APMSF concentration relative to the enzyme control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Applications in Research and Drug Development

p-APMSF is a critical reagent for applications requiring the specific and potent inhibition of trypsin-like serine proteases.

  • Proteomics : It is used in protease inhibitor cocktails to prevent the degradation of proteins of interest during cell lysis and protein purification.[10]

  • Blood Coagulation Studies : As a potent inhibitor of thrombin and Factor Xa, p-APMSF is used to study the mechanisms of the coagulation cascade and to develop antithrombotic agents.[4]

  • Inflammation and Immunity : It helps in elucidating the roles of proteases like human complement C1r and C1s in the complement system.[1][3]

The diagram below illustrates the points of inhibition by p-APMSF in a simplified blood coagulation cascade.

G FactorX Factor X FactorXa Factor Xa FactorX->FactorXa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Catalyzed by Factor Xa Fibrinogen Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin Catalyzed by Thrombin Inhibitor p-APMSF Inhibitor->FactorXa Inhibits Inhibitor->Thrombin Inhibits

References

Unveiling the Inhibitory Landscape of p-APMSF: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(p-Amidinophenyl)methanesulfonyl fluoride (B91410) (p-APMSF) is a potent, irreversible inhibitor of a specific class of serine proteases. Its unique reactivity and specificity make it a valuable tool in biochemical research and a subject of interest in drug development. This technical guide provides an in-depth exploration of the inhibitory spectrum of p-APMSF, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Inhibitory Spectrum and Potency

p-APMSF is a mechanism-based inhibitor that specifically targets serine proteases that exhibit a substrate preference for positively charged amino acid residues, namely lysine (B10760008) and arginine, at the P1 position.[1] The inhibitory mechanism involves the formation of a stable, covalent bond with the active site serine residue of the target protease, leading to irreversible inactivation.[1]

Quantitative Inhibitory Data

The potency of p-APMSF against various trypsin-like serine proteases has been quantified through the determination of the inhibition constant (Kᵢ). A lower Kᵢ value signifies a higher binding affinity and more potent inhibition. The available data is summarized in the table below.

Target ProteaseSpecies/SourceKᵢ (μM)
TrypsinBovine1.02[2][3]
ThrombinHuman1.18[2][3]
PlasminBovine1.5[2][3]
Factor XaBovine1.54[2][3]
C1rHuman1-2[1]
C1sHuman1-2[1]

Table 1: Quantitative summary of the inhibitory potency of p-APMSF against various serine proteases.

Notably, p-APMSF demonstrates high selectivity. Even in large molar excess, it does not significantly inactivate serine proteases with different substrate specificities, such as chymotrypsin, or other enzymes like acetylcholinesterase.[1]

Comparative Analysis with Other Serine Protease Inhibitors

p-APMSF offers distinct advantages over other commonly used serine protease inhibitors like Phenylmethylsulfonyl fluoride (PMSF) and 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF).

InhibitorSpecificityStability in Aqueous SolutionToxicity
p-APMSF Trypsin-like serine proteases (cleavage after Lys/Arg)[1]Low; pH-dependent (t½ ≈ 6 min at pH 7.0)[4][5]Lower than PMSF[6]
PMSF Broad-spectrum serine proteases (e.g., trypsin, chymotrypsin)[7]Very low; rapidly hydrolyzes (t½ ≈ 55 min at pH 7.5)[7]High; neurotoxin[8]
AEBSF Broad-spectrum serine proteases (e.g., trypsin, chymotrypsin, thrombin)[9]High; more stable than PMSF[8][9]Lower than PMSF[8]

Table 2: Comparison of p-APMSF with other common serine protease inhibitors.

The inhibitory activity of p-APMSF is reported to be approximately 1000-fold greater than that of PMSF.[4]

Key Biological Pathways Targeted by p-APMSF

The serine proteases inhibited by p-APMSF are critical components of several vital physiological cascades, most notably the blood coagulation cascade and the complement system.

The Blood Coagulation Cascade

Thrombin and Factor Xa are central enzymes in the coagulation cascade, the process leading to the formation of a blood clot. The inhibition of these proteases by p-APMSF disrupts this pathway, preventing fibrin (B1330869) clot formation.

Blood_Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa X X IXa->X + VIIIa Tissue_Factor Tissue_Factor VIIa_TF VIIa_TF Tissue_Factor->VIIa_TF + VIIa VIIa_TF->X VII VII VII->VIIa_TF Xa Xa X->Xa node_pAPMSF_Xa p-APMSF Inhibition Xa->node_pAPMSF_Xa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Xa, Va node_pAPMSF_Thrombin p-APMSF Inhibition Thrombin->node_pAPMSF_Thrombin Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Crosslinked_Fibrin Crosslinked_Fibrin Fibrin->Crosslinked_Fibrin XIIIa

Blood Coagulation Cascade and p-APMSF Inhibition Points.
The Complement System

The complement system is a cornerstone of the innate immune response. The classical pathway of complement activation is initiated by the C1 complex, which includes the serine proteases C1r and C1s. Inhibition of C1r and C1s by p-APMSF can block the downstream activation of this crucial immune defense mechanism.

Complement_System cluster_classical Classical Pathway cluster_lectin Lectin Pathway cluster_alternative Alternative Pathway cluster_terminal Terminal Pathway Ag_Ab Ag_Ab C1 C1 Ag_Ab->C1 C1_activated C1_activated C1->C1_activated C1q, C1r, C1s C4_C2_cleavage C4_C2_cleavage C1_activated->C4_C2_cleavage C1s activity node_pAPMSF_C1 p-APMSF Inhibition (C1r, C1s) C1_activated->node_pAPMSF_C1 C3_convertase C3_convertase C4_C2_cleavage->C3_convertase C4b2a C3_cleavage C3_cleavage C3_convertase->C3_cleavage MBP MBP MASP MASP MBP->MASP MASP->C4_C2_cleavage C3_hydrolysis C3_hydrolysis C3b_FactorB C3b_FactorB C3_hydrolysis->C3b_FactorB C3_convertase_alt C3_convertase_alt C3b_FactorB->C3_convertase_alt Factor D C3_convertase_alt->C3_cleavage C5 C5 C5b C5b C5->C5b C5 Convertase MAC MAC C5b->MAC + C6, C7, C8, C9 Cell_Lysis Cell_Lysis MAC->Cell_Lysis C3b C3b C3_cleavage->C3b C3a released C5_convertase_formation C5_convertase_formation C3b->C5_convertase_formation + C4b2a or C3bBb Opsonization Opsonization C3b->Opsonization C5_convertase_formation->C5 C3a C3a Inflammation Inflammation C3a->Inflammation

Complement Activation Pathways and p-APMSF Inhibition.

Experimental Protocols

The following provides a generalized methodology for assessing the inhibitory activity of p-APMSF against a target serine protease. Specific parameters such as substrate concentration and buffer composition should be optimized for each enzyme.

Materials and Reagents
  • Target serine protease (e.g., trypsin, thrombin)

  • p-APMSF hydrochloride

  • Chromogenic or fluorogenic substrate specific for the target protease

  • Assay buffer (e.g., Tris-HCl or HEPES buffer at a physiological pH, containing CaCl₂)

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution of p-APMSF

  • Microplate reader

  • 96-well microplates

Preparation of Solutions
  • Assay Buffer: Prepare an appropriate buffer at the desired pH and ionic strength. For many serine proteases, a buffer such as 50 mM Tris-HCl, 100 mM NaCl, 10 mM CaCl₂, pH 8.0 is suitable.

  • Enzyme Stock Solution: Prepare a concentrated stock solution of the target serine protease in the assay buffer. The final concentration in the assay will depend on the enzyme's activity.

  • Substrate Stock Solution: Dissolve the chromogenic or fluorogenic substrate in an appropriate solvent (e.g., water or DMSO) to create a concentrated stock solution.

  • p-APMSF Stock Solution: Due to its instability in aqueous solutions, prepare a fresh stock solution of p-APMSF in anhydrous DMSO (e.g., 10 mM) immediately before use.[10]

Inhibition Assay Procedure

The following workflow outlines the steps to determine the inhibitory effect of p-APMSF.

Inhibition_Assay_Workflow start Start prep_solutions Prepare Reagent Stock Solutions start->prep_solutions add_inhibitor Add varying concentrations of p-APMSF to microplate wells prep_solutions->add_inhibitor add_enzyme Add target serine protease to each well add_inhibitor->add_enzyme pre_incubate Pre-incubate enzyme and inhibitor (e.g., 15 minutes at room temperature) add_enzyme->pre_incubate add_substrate Initiate reaction by adding chromogenic/fluorogenic substrate pre_incubate->add_substrate measure_activity Measure absorbance or fluorescence kinetically in a microplate reader add_substrate->measure_activity data_analysis Analyze data to determine IC₅₀ and/or Kᵢ values measure_activity->data_analysis end End data_analysis->end

Workflow for a Serine Protease Inhibition Assay.
Data Analysis

The rate of substrate hydrolysis is determined from the linear portion of the kinetic curve. The percentage of inhibition is calculated for each p-APMSF concentration relative to the uninhibited control. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the mechanism of inhibition and the substrate concentration relative to its Kₘ are known.

Handling and Stability

p-APMSF is sold as a hydrochloride salt, which is a white to off-white solid. It is soluble in water and DMSO.[4][10] A key consideration when working with p-APMSF is its limited stability in aqueous solutions, which is pH-dependent. The half-life is approximately 20 minutes at pH 6.0, 6 minutes at pH 7.0, and significantly shorter at pH 8.0.[4] Therefore, it is crucial to prepare aqueous solutions of p-APMSF immediately before use. Stock solutions in anhydrous DMSO are more stable and can be stored at -20°C.[10]

Conclusion

p-APMSF is a highly potent and specific irreversible inhibitor of trypsin-like serine proteases. Its well-defined inhibitory spectrum and mechanism of action make it an invaluable reagent for studying the roles of these enzymes in complex biological processes such as blood coagulation and complement activation. While its limited stability in aqueous solutions requires careful experimental planning, its high potency and specificity offer clear advantages over other less specific or more toxic serine protease inhibitors. For researchers in biochemistry, cell biology, and drug discovery, a thorough understanding of the properties of p-APMSF is essential for its effective application in elucidating enzyme function and exploring potential therapeutic interventions.

References

Methodological & Application

Application Notes: Preparation of p-APMSF Hydrochloride Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

p-APMSF hydrochloride (p-Amidinophenylmethylsulfonyl fluoride (B91410) hydrochloride) is an irreversible inhibitor of serine proteases, particularly those with specificity for positively charged amino acid residues like lysine (B10760008) and arginine.[1][2] It is a valuable tool for researchers and drug development professionals studying enzymatic pathways, protein purification, and cellular processes where serine protease activity needs to be controlled. Unlike its counterpart PMSF, this compound offers the advantage of solubility in aqueous solutions, though its stability is pH-dependent.[3][4] Proper preparation and storage of stock solutions are critical to ensure its efficacy as an inhibitor.

Key Physicochemical and Solubility Data

The following table summarizes the essential quantitative data for this compound.

PropertyValueReferences
Molecular Formula C8H9FN2O2S • HCl[2][5]
Molecular Weight 252.7 g/mol [2][5]
Appearance White to off-white crystalline solid[1][5]
Solubility in Water 25 mg/mL (approx. 98.9 mM)[5][6]
Solubility in DMSO 50 mg/mL (approx. 197.9 mM)[2][5][6]
Powder Storage -20°C, sealed and protected from moisture[1][2][5]
Stock Solution Storage Aliquots at -20°C or -80°C[2][6]
Half-life in Aqueous Solution ~6 minutes at pH 7.0[2][3]
Typical Working Concentration 10 µM - 100 µM[2][7]

Experimental Protocol: Preparation of a 50 mM this compound Stock Solution

This protocol provides a method for preparing a 50 mM stock solution of this compound in sterile, nuclease-free water.

Materials

  • This compound powder

  • Sterile, nuclease-free water

  • Microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure

  • Calculate the required mass: To prepare 1 mL of a 50 mM stock solution, calculate the mass of this compound needed using the following formula: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.050 mol/L x 0.001 L x 252.7 g/mol x 1000 mg/g = 12.64 mg

  • Weigh the this compound: Carefully weigh out 12.64 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add solvent: Add 1 mL of sterile, nuclease-free water to the microcentrifuge tube containing the powder.

  • Dissolve the compound: Close the tube tightly and vortex until the powder is completely dissolved. The solution should be clear and colorless.[2] If necessary, sonication can be used to aid dissolution.[6]

  • Aliquot and store: Immediately aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C.[2][7] For longer-term storage, -80°C is recommended.[6]

Important Considerations:

  • Due to the short half-life of p-APMSF in aqueous solutions at neutral or alkaline pH, it is crucial to prepare the stock solution just before use or to store it in aliquots at low temperatures.[2][3]

  • When adding the stock solution to a buffer or cell culture medium, ensure rapid mixing to distribute the inhibitor evenly.

  • The pH of the final working solution will affect the stability of p-APMSF.[3]

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_usage Application weigh 1. Weigh p-APMSF HCl add_solvent 2. Add Sterile Water weigh->add_solvent dissolve 3. Vortex to Dissolve add_solvent->dissolve aliquot 4. Aliquot into Tubes dissolve->aliquot store 5. Store at -20°C aliquot->store thaw Thaw Aliquot store->thaw Use as needed add_to_buffer Add to Buffer/ Cell Culture Medium thaw->add_to_buffer experiment Perform Experiment add_to_buffer->experiment

Caption: Workflow for this compound stock solution preparation and use.

signaling_pathway cluster_inhibition Mechanism of Action pAPMSF p-APMSF active_site Active Site Serine pAPMSF->active_site Irreversible Sulfonylation serine_protease Serine Protease (e.g., Trypsin, Thrombin) serine_protease->active_site inactive_complex Inactive Covalent Complex active_site->inactive_complex

Caption: Mechanism of p-APMSF as a serine protease inhibitor.

References

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to p-APMSF

(4-Amidinophenyl)methanesulfonyl fluoride (B91410) hydrochloride (p-APMSF) is a highly effective, irreversible inhibitor of serine proteases.[1][2] It specifically targets proteases that exhibit substrate specificity for positively charged amino acid side chains, such as lysine (B10760008) and arginine.[1][2] This specificity makes it a valuable tool for researchers studying the roles of these enzymes in various biological processes. p-APMSF is known to be significantly more potent than other common serine protease inhibitors like PMSF. Unlike PMSF, p-APMSF shows greater stability in aqueous solutions at acidic to neutral pH, though it is unstable at alkaline pH.[1]

Mechanism of Action:

p-APMSF irreversibly inhibits serine proteases by covalently modifying the active site serine residue. The sulfonyl fluoride moiety of p-APMSF reacts with the hydroxyl group of the serine, forming a stable sulfonyl-enzyme complex. This modification permanently inactivates the enzyme.

cluster_0 Serine Protease Active Site cluster_1 p-APMSF cluster_2 Inactive Enzyme Serine_OH Serine (with active hydroxyl group) Inactive_Enzyme Inactive Sulfonyl-Enzyme Complex pAPMSF p-APMSF (inhibitor) pAPMSF->Serine_OH Covalent Bonding (Sulfonylation)

Mechanism of irreversible inhibition by p-APMSF.

Quantitative Data Summary

The following tables summarize the key quantitative data for p-APMSF, including its inhibitory constants (Ki) for various proteases and recommended working concentrations.

Table 1: Inhibitory Constants (Ki) of p-APMSF for Common Serine Proteases

ProteaseOrganismKi (µM)
TrypsinBovine1.02[3][4]
ThrombinHuman1.18[3][4]
PlasminBovine1.5[3][4]
Factor XaBovine1.54[3][4]

Table 2: Recommended Working Concentrations of p-APMSF in Various Assays

ApplicationRecommended ConcentrationNotes
Purified Enzyme Assays (e.g., Trypsin, Thrombin)1-10 µM (equimolar to 10-fold molar excess over the enzyme)[1]For complete and immediate irreversible inhibition of trypsin and thrombin, equimolar concentrations can be effective.[1] For other proteases like Factor Xa, C1r, and C1s, a 5- to 10-fold molar excess is recommended.[1]
Protease Inhibition in Cell Lysates10-100 µMThe optimal concentration may vary depending on the cell type and the abundance of target proteases. It is advisable to perform a titration experiment to determine the most effective concentration.
General Protease Inhibition0.01-0.04 mg/mL (~40-160 µM)[5]A general guideline for the use of APMSF as a trypsin inhibitor.[5]

Experimental Protocols

Protocol 1: Preparation of p-APMSF Stock and Working Solutions

Materials:

  • p-APMSF hydrochloride powder

  • Anhydrous Dimethyl Sulfoxide (DMSO) or sterile, nuclease-free water

  • Microcentrifuge tubes

  • Pipettes and sterile tips

Stock Solution Preparation (50 mM in DMSO):

  • Weighing: Carefully weigh out the desired amount of this compound powder in a fume hood. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 12.64 mg of p-APMSF (Molecular Weight: 252.7 g/mol ).

  • Dissolving: Add the appropriate volume of anhydrous DMSO to the powder. In this example, add 1 mL of DMSO.

  • Mixing: Vortex thoroughly until the powder is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in microcentrifuge tubes. Store the aliquots at -20°C for up to one month or at -80°C for longer-term storage (up to 1 year).[3] Avoid repeated freeze-thaw cycles.

Working Solution Preparation:

  • Important Note: p-APMSF is unstable in aqueous solutions, with its stability being pH-dependent. The half-life is approximately 6 minutes at pH 7.0 and decreases significantly at higher pH values.[1] Therefore, it is crucial to prepare the working solution immediately before use.

  • Dilution: Dilute the 50 mM stock solution to the desired final working concentration using the appropriate assay buffer. For example, to prepare a 100 µM working solution, dilute the 50 mM stock 1:500 in the assay buffer.

Start p-APMSF Powder Dissolve Dissolve in Anhydrous DMSO Start->Dissolve Stock 50 mM Stock Solution Dissolve->Stock Aliquot Aliquot & Store at -20°C or -80°C Stock->Aliquot Dilute Dilute in Assay Buffer (Immediately before use) Stock->Dilute Working Working Solution (e.g., 10-100 µM) Dilute->Working

Workflow for p-APMSF solution preparation.
Protocol 2: In Vitro Trypsin Inhibition Assay

This protocol is a general guideline for a colorimetric assay using a chromogenic substrate to measure trypsin activity and its inhibition by p-APMSF.

Materials:

  • Purified bovine trypsin

  • p-APMSF working solution (prepared as in Protocol 1)

  • Trypsin substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BAPNA)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl).

    • Prepare a stock solution of the chromogenic substrate (e.g., BAPNA) in DMSO.

    • Prepare the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Control (No Inhibitor): Assay buffer

      • Test (with Inhibitor): p-APMSF working solution at various concentrations.

    • Add the trypsin solution to all wells except for the blank.

    • Blank: Assay buffer only (no enzyme or inhibitor).

  • Pre-incubation: Incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add the chromogenic substrate solution to all wells to start the enzymatic reaction.

  • Measure Absorbance: Immediately begin reading the absorbance at the appropriate wavelength (e.g., 405-410 nm for p-nitroaniline release from BAPNA) at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 10-30 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per unit time) for each well.

    • Determine the percent inhibition for each concentration of p-APMSF compared to the control (no inhibitor).

    • Plot the percent inhibition against the p-APMSF concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Protocol 3: Use of p-APMSF in Cell Lysis for Protease Inhibition

This protocol describes the general steps for preparing cell lysates while inhibiting endogenous serine protease activity using p-APMSF.

Materials:

  • Cultured cells

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer, or a non-denaturing lysis buffer)

  • p-APMSF stock solution (50 mM in DMSO)

  • Cell scraper

  • Microcentrifuge

Procedure:

  • Cell Harvesting:

    • For adherent cells, wash the cell monolayer with ice-cold PBS.

    • For suspension cells, pellet the cells by centrifugation and wash with ice-cold PBS.

  • Lysis Buffer Preparation:

    • Prepare the desired lysis buffer on ice.

    • Immediately before use, add p-APMSF from the stock solution to the lysis buffer to achieve the final desired working concentration (e.g., 100 µM). It is often beneficial to use a cocktail of protease inhibitors to target a broader range of proteases.

  • Cell Lysis:

    • Add the lysis buffer containing p-APMSF to the cell pellet or monolayer.

    • For adherent cells, use a cell scraper to detach the cells in the lysis buffer.

    • Incubate the cell lysate on ice for a specified time (e.g., 30 minutes), with occasional vortexing.

  • Clarification of Lysate:

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C for 15-20 minutes to pellet the cell debris.

  • Collect Supernatant: Carefully transfer the supernatant (the cell lysate) to a pre-chilled microcentrifuge tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • Storage: Use the lysate immediately for downstream applications or store it in aliquots at -80°C.

Start Cultured Cells Harvest Harvest & Wash Cells with ice-cold PBS Start->Harvest Lysis Add Lysis Buffer with freshly added p-APMSF Harvest->Lysis Incubate Incubate on Ice Lysis->Incubate Centrifuge Centrifuge to Pellet Debris Incubate->Centrifuge Collect Collect Supernatant (Cell Lysate) Centrifuge->Collect Quantify Quantify Protein Concentration Collect->Quantify Store Use Immediately or Store at -80°C Quantify->Store

Workflow for using p-APMSF in cell lysate preparation.

Troubleshooting

  • Incomplete Inhibition:

    • Concentration: The concentration of p-APMSF may be too low. Increase the concentration or perform a titration to find the optimal concentration.

    • Stability: Ensure that the p-APMSF working solution was prepared immediately before use, as it is unstable in aqueous solutions, especially at neutral to alkaline pH.[1]

    • pH of Buffer: Check the pH of your assay buffer. p-APMSF is most stable at acidic pH and rapidly degrades at alkaline pH.[1]

  • Precipitation of p-APMSF:

    • Solubility: If p-APMSF precipitates upon dilution in the aqueous buffer, ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is not too high.

  • Off-Target Effects:

    • While p-APMSF is specific for serine proteases that cleave after basic residues, at very high concentrations, it might exhibit some off-target effects. It is always recommended to use the lowest effective concentration.

Conclusion

p-APMSF is a powerful and specific tool for the irreversible inhibition of a subset of serine proteases. By following the detailed protocols and considering the key stability and solubility characteristics outlined in these application notes, researchers can effectively utilize p-APMSF to investigate the roles of these important enzymes in their experimental systems.

References

Application Notes: Utilizing p-APMSF Hydrochloride for Enhanced Protein Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolytic degradation is a significant challenge in protein purification, often leading to reduced yields and compromised structural integrity of the target protein. The use of protease inhibitors is essential to mitigate this issue. This document provides detailed application notes and protocols for the use of (4-Amidinophenyl)methanesulfonyl fluoride (B91410) hydrochloride (p-APMSF HCl), an irreversible inhibitor of serine proteases. We will cover its mechanism of action, advantages over other inhibitors, and provide comprehensive protocols for its effective use in protein purification workflows.

Introduction to p-APMSF Hydrochloride

(p-Amidinophenyl)methanesulfonyl fluoride hydrochloride (p-APMSF) is a highly effective, irreversible inhibitor of serine proteases.[1][2] During cell lysis, proteases that are normally compartmentalized are released, posing a threat to the integrity of the protein of interest.[3][4] p-APMSF is specifically designed to target trypsin-like serine proteases, which recognize and cleave proteins at positively charged amino acid residues like lysine (B10760008) and arginine.[2][5] Its unique chemical structure allows it to covalently bind to the active site serine residue of these proteases, rendering them permanently inactive.[5][6]

Key Advantages of p-APMSF:

  • High Specificity: Primarily targets trypsin-like serine proteases.[5]

  • Irreversible Inhibition: Forms a stable, covalent bond with the target protease for permanent inactivation.[1][5]

  • Enhanced Stability: More stable in aqueous solutions compared to the commonly used Phenylmethylsulfonyl fluoride (PMSF).[7][8]

  • Lower Toxicity: Generally considered less toxic than PMSF, requiring less stringent handling precautions.[8][9]

Mechanism of Action

Serine proteases utilize a catalytic triad, including a highly reactive serine residue, to hydrolyze peptide bonds. p-APMSF acts as an active-site-directed reagent. The amidino group on the phenyl ring mimics the side chains of arginine and lysine, guiding the inhibitor to the substrate-binding pocket of trypsin-like proteases. The highly reactive sulfonyl fluoride group then covalently modifies the hydroxyl group of the active site serine, leading to irreversible inactivation of the enzyme.

cluster_0 Protein Degradation Pathway cluster_1 Inhibition by p-APMSF Target_Protein Target Protein Degraded_Fragments Degraded Fragments Target_Protein->Degraded_Fragments Cleavage Serine_Protease Serine Protease (e.g., Trypsin) Serine_Protease->Target_Protein Catalyzes Inactive_Complex Inactive Covalent Complex Serine_Protease->Inactive_Complex pAPMSF p-APMSF pAPMSF->Serine_Protease Inhibits pAPMSF->Inactive_Complex

Caption: Mechanism of p-APMSF inhibition of serine protease activity.

Quantitative Data and Comparisons

The effectiveness and properties of p-APMSF are summarized below.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 74938-88-8[1][10]
Molecular Formula C₈H₁₀ClFN₂O₂S[1]
Molecular Weight 252.69 g/mol [1][11]
Appearance White solid powder[1]
Solubility Water (25 mg/mL), DMSO (50 mg/mL)[10][11]
Table 2: Inhibitory Potency (Ki) of p-APMSF Against Various Serine Proteases
ProteaseKi (μM)Reference
Bovine Trypsin 1.02[10][11]
Human Thrombin 1.18[10][11]
Bovine Plasmin 1.50[10][11]
Bovine Factor Xa 1.54[10][11]
Bovine Chymotrypsin No significant inhibition[5][11]
Acetylcholinesterase No significant inhibition[5][11]
Table 3: Comparison of p-APMSF and PMSF
Featurep-APMSFPMSFReference
Target Trypsin-like serine proteasesBroad-spectrum serine proteases[5][12]
Toxicity Lower toxicityHigher toxicity, cytotoxic[9][13]
Stability (Aqueous, pH 7.5) Half-life of minutesHalf-life ~55 minutes[7]
Solubility Soluble in water and DMSORequires anhydrous organic solvent (e.g., isopropanol)[10][14]
Effective Concentration 10-100 µM0.1-1 mM[9][13]

Note: While more stable than PMSF in some respects, p-APMSF still has a limited half-life in aqueous buffers and should be added fresh before use.[15]

Experimental Protocols

Preparation of p-APMSF Stock Solution

Materials:

  • This compound powder

  • Nuclease-free water or DMSO

  • Sterile microcentrifuge tubes

Protocol:

  • To prepare a 50 mM stock solution in water , dissolve 12.63 mg of this compound in 1 mL of nuclease-free water.[10][15]

  • To prepare a 100 mM stock solution in DMSO , dissolve 25.27 mg of this compound in 1 mL of high-quality DMSO.

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C for long-term storage (months to years).[1]

General Protein Purification Workflow with p-APMSF

This workflow outlines the key steps where p-APMSF should be incorporated.

start Start: Cell Pellet lysis 1. Prepare Lysis Buffer Add p-APMSF (10-100 µM final) and other inhibitors fresh. resuspend 2. Resuspend Cell Pellet in ice-cold Lysis Buffer. lysis->resuspend homogenize 3. Cell Lysis (Sonication/Homogenization on ice) resuspend->homogenize clarify 4. Clarify Lysate (Centrifugation at 4°C) homogenize->clarify purify 5. Protein Purification (e.g., Affinity Chromatography) clarify->purify end End: Purified Protein purify->end

Caption: Key steps for incorporating p-APMSF into a protein purification workflow.
Protocol for Protein Extraction from E. coli

Materials:

  • E. coli cell pellet expressing the protein of interest

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)

  • 50 mM p-APMSF stock solution (aqueous)

  • Lysozyme (B549824)

  • DNase I

  • Ice bath, sonicator, refrigerated centrifuge

Protocol:

  • Thaw the E. coli cell pellet on ice.

  • Prepare the required volume of Lysis Buffer. Keep it on ice.

  • Immediately before use , supplement the Lysis Buffer with p-APMSF to a final concentration of 20-50 µM. For example, add 10 µL of a 50 mM stock to 50 mL of lysis buffer for a final concentration of 10 µM.[9]

  • If required, add other protease inhibitors to create a comprehensive cocktail. For metalloproteases, add EDTA to a final concentration of 1-5 mM.[16]

  • Resuspend the cell pellet in the supplemented, ice-cold Lysis Buffer. A typical ratio is 5-10 mL of buffer per gram of cell paste.

  • Add lysozyme to a final concentration of ~1 mg/mL and incubate on ice for 30 minutes.

  • Lyse the cells by sonication on ice. Perform short bursts (e.g., 10-15 seconds) followed by cooling periods to prevent sample heating.

  • Add DNase I to reduce the viscosity of the lysate.

  • Clarify the lysate by centrifugation at >12,000 x g for 30 minutes at 4°C.

  • Carefully collect the supernatant, which contains the soluble protein fraction, for downstream purification steps.

Logical Relationships and Considerations

Choosing the right protease inhibitor is critical and depends on the specific experimental context.

Protease_Inhibitors Serine Protease Inhibitors pAPMSF p-APMSF Protease_Inhibitors->pAPMSF PMSF PMSF Protease_Inhibitors->PMSF AEBSF AEBSF Protease_Inhibitors->AEBSF Cocktails Inhibitor Cocktails Protease_Inhibitors->Cocktails p_spec p_spec pAPMSF->p_spec Specific for Trypsin-like p_stable p_stable pAPMSF->p_stable More Water Stable p_tox p_tox pAPMSF->p_tox Lower Toxicity pm_broad pm_broad PMSF->pm_broad Broad Spectrum pm_unstable pm_unstable PMSF->pm_unstable Unstable in Aqueous pm_tox pm_tox PMSF->pm_tox High Toxicity a_stable a_stable AEBSF->a_stable Water Soluble & Stable a_tox a_tox AEBSF->a_tox Safer Alternative to PMSF c_broad c_broad Cocktails->c_broad Broadest Coverage (Ser, Cys, Metallo, etc.)

Caption: Comparison of different serine protease inhibition strategies.

Best Practices:

  • Always work on ice: Low temperatures slow down all enzymatic activity, including proteolysis.[3]

  • Add inhibitors fresh: Due to limited stability in aqueous buffers, always add p-APMSF and other inhibitors to your lysis buffer immediately before starting the extraction.[17][18]

  • Use a cocktail for broad protection: While p-APMSF is excellent for trypsin-like proteases, other classes of proteases (cysteine, aspartic, metalloproteases) may be present. For unknown or complex lysates, using a commercial or self-made inhibitor cocktail is recommended.[4]

  • Optimize concentration: The recommended working concentration for p-APMSF is 10-100 µM.[9][15] The optimal concentration may need to be determined empirically based on the expression system and protein of interest.

References

Application Notes and Protocols for p-APMSF Hydrochloride in Preventing Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to p-APMSF Hydrochloride

p-Amidinophenylmethylsulfonyl fluoride (B91410) hydrochloride (p-APMSF HCl) is a potent, irreversible inhibitor of serine proteases. It is particularly effective against trypsin-like proteases that exhibit substrate specificity for positively charged amino acid residues such as lysine (B10760008) and arginine.[1][2] This makes it a valuable tool in preventing protein degradation in cell and tissue lysates, ensuring the integrity of protein samples for downstream applications like Western blotting, immunoprecipitation, and enzyme assays.

Mechanism of Action

p-APMSF functions by covalently modifying the serine residue within the active site of the protease. The sulfonyl fluoride moiety of p-APMSF reacts with the hydroxyl group of the active site serine, forming a stable sulfonate ester. This covalent modification permanently inactivates the enzyme.

Advantages of this compound

p-APMSF offers several key advantages over other commonly used serine protease inhibitors, such as Phenylmethylsulfonyl fluoride (PMSF) and 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF).

  • Higher Potency: p-APMSF exhibits significantly higher inhibitory activity against many serine proteases compared to PMSF, with reports suggesting it can be several hundred to a thousand times more potent.[3]

  • Water Solubility: Unlike PMSF, which has poor solubility in aqueous solutions and requires dissolution in organic solvents like ethanol, isopropanol, or DMSO, p-APMSF is soluble in water (up to 25 mg/mL). This simplifies its addition to aqueous lysis buffers and reduces the potential for solvent-induced effects on protein structure and function.

  • Specificity: p-APMSF is a specific inhibitor of trypsin-like serine proteases and does not significantly inhibit chymotrypsin (B1334515) or acetylcholinesterase.[2][3][4]

  • Lower Toxicity Profile: While all protease inhibitors should be handled with care, p-APMSF is considered to be less toxic than PMSF.[5]

Data Presentation: Inhibitor Characteristics and Efficacy

The following tables summarize the key characteristics and inhibitory constants (Ki) of this compound, providing a comparison with other common serine protease inhibitors where data is available.

Table 1: Physicochemical Properties of Serine Protease Inhibitors

PropertyThis compoundPMSFAEBSF Hydrochloride
Molecular Weight 252.69 g/mol 174.19 g/mol 239.70 g/mol
Solubility Water (25 mg/mL), DMSO (50 mg/mL)[6]Anhydrous ethanol, isopropanol, DMSO[7]Water
Stability in Aqueous Solution (pH 7.0) Half-life of ~6 minutesHalf-life of ~110 minutes (pH 7.0, 25°C)[8]More stable than PMSF[7]
Storage 2-8°C (solid)4°C (solid)[7]Room Temperature

Table 2: Inhibitory Activity (Ki) of this compound Against Various Serine Proteases

ProteaseOrganismKi (µM)
Trypsin Bovine1.02[6]
Thrombin Human1.18[6]
Plasmin Bovine1.5[6]
Factor Xa Bovine1.54[6]
C1r Human1-2[2]
C1s Human1-2[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Nuclease-free water or DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Determine the desired stock concentration. A common stock concentration is 10 mM or 50 mM.

  • Calculate the required amount of this compound.

    • For a 10 mM stock solution: Dissolve 2.53 mg of p-APMSF HCl (MW: 252.69 g/mol ) in 1 mL of nuclease-free water or DMSO.

    • For a 50 mM stock solution: Dissolve 12.63 mg of p-APMSF HCl in 1 mL of nuclease-free water or DMSO.[9]

  • Dissolve the powder. Add the appropriate volume of solvent to the p-APMSF HCl powder in a microcentrifuge tube. Vortex briefly to ensure complete dissolution. The solution should be clear and colorless.[9]

  • Storage. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. A 50 mM stock solution in water is reported to be stable when aliquoted and stored at -20°C.[9]

Note: Due to its limited stability in aqueous solutions, it is crucial to add p-APMSF to the lysis buffer immediately before use.

Protocol 2: Preparation of Cell Lysates Using this compound for Western Blotting

Materials:

  • Cultured cells (adherent or suspension)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA, NP-40, or other suitable buffer)

  • This compound stock solution (from Protocol 1)

  • Other protease and phosphatase inhibitors (optional, but recommended)

  • Cell scraper (for adherent cells)

  • Pre-chilled microcentrifuge tubes

  • Refrigerated microcentrifuge

Procedure:

  • Prepare the Complete Lysis Buffer. On ice, prepare the required volume of your chosen cell lysis buffer. Immediately before use, add the this compound stock solution to a final working concentration of 10-100 µM.[9] For example, to achieve a final concentration of 50 µM, add 1 µL of a 50 mM stock solution to 1 mL of lysis buffer. If using other protease or phosphatase inhibitors, add them at their recommended concentrations.

  • Cell Harvesting and Washing:

    • Adherent Cells: Place the culture dish on ice. Aspirate the culture medium and wash the cells once with ice-cold PBS.

    • Suspension Cells: Pellet the cells by centrifugation at a low speed (e.g., 500 x g) for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet once with ice-cold PBS.

  • Cell Lysis:

    • Adherent Cells: Aspirate the PBS and add the complete lysis buffer to the dish (e.g., 1 mL for a 10 cm dish). Use a cell scraper to gently scrape the cells into the lysis buffer.

    • Suspension Cells: Resuspend the cell pellet in the complete lysis buffer.

  • Incubation: Transfer the cell lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes, with occasional vortexing (e.g., every 10 minutes) to facilitate lysis.[10]

  • Clarification of Lysate: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet the cell debris.

  • Collect Supernatant: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube. Avoid disturbing the pellet.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • Sample Preparation for SDS-PAGE: Mix an appropriate amount of protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Storage: Store the remaining lysate at -80°C for future use.

Visualizations

Signaling Pathway: Protease-Activated Receptor 1 (PAR1)

Serine proteases, such as thrombin, play a crucial role in cell signaling by activating Protease-Activated Receptors (PARs). The inhibition of these proteases by p-APMSF can be critical in studying these pathways without confounding proteolytic activity. The following diagram illustrates a simplified PAR1 signaling cascade.

PAR1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Thrombin Thrombin PAR1 PAR1 (Inactive) Thrombin->PAR1 Cleavage p-APMSF p-APMSF p-APMSF->Thrombin Inhibition PAR1_active PAR1 (Active) G_protein Gαq/11 PAR1_active->G_protein Activation PLC PLC G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activation Ca_release Ca2+ Release IP3->Ca_release Cellular_Response Cellular Response (e.g., Proliferation, Inflammation) PKC->Cellular_Response Ca_release->Cellular_Response

Caption: Simplified PAR1 signaling pathway initiated by thrombin cleavage.

Experimental Workflow: Protein Lysate Preparation

The following diagram outlines the key steps for preparing protein lysates from cultured cells using a lysis buffer supplemented with this compound.

Lysate_Preparation_Workflow start Start: Cultured Cells wash Wash with ice-cold PBS start->wash lysis Add Lysis Buffer with fresh p-APMSF wash->lysis incubate Incubate on ice (30 min) lysis->incubate centrifuge Centrifuge (14,000 x g, 15-20 min, 4°C) incubate->centrifuge collect Collect Supernatant (Soluble Protein Lysate) centrifuge->collect quantify Quantify Protein Concentration collect->quantify sds_page Prepare for SDS-PAGE quantify->sds_page store Store at -80°C quantify->store end End sds_page->end store->end

Caption: Workflow for protein lysate preparation using p-APMSF.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the manufacturer before use. General safety precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, a lab coat, and safety glasses.

  • Inhalation: Avoid inhaling the dust. Handle in a well-ventilated area or in a fume hood.

  • Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local regulations.

By following these guidelines and protocols, researchers can effectively utilize this compound to protect their protein samples from degradation and ensure the reliability of their experimental results.

References

Application of p-APMSF in Blood Coagulation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Amidinophenyl)methanesulfonyl fluoride (B91410) hydrochloride (p-APMSF) is a potent, irreversible inhibitor of serine proteases.[1][2][3] It exhibits specificity for proteases that cleave after positively charged amino acid residues, such as lysine (B10760008) and arginine.[1][2] This characteristic makes p-APMSF a valuable tool in the study of the blood coagulation cascade, which is comprised of a series of serine protease zymogens. Its primary targets within this cascade include Factor Xa (FXa) and thrombin, making it an effective agent for mechanistic studies and as a research tool in the development of novel antithrombotic therapies.[4][5] Unlike some other serine protease inhibitors, p-APMSF is water-soluble and relatively stable, offering practical advantages in experimental settings.[4]

Mechanism of Action

p-APMSF acts as an irreversible inhibitor by covalently modifying the active site serine residue of its target proteases. This covalent linkage effectively and permanently inactivates the enzyme, thereby halting the propagation of the coagulation cascade at the point of inhibition. The specificity of p-APMSF for certain serine proteases, such as trypsin, thrombin, plasmin, and Factor Xa, while having minimal effect on others like chymotrypsin, allows for targeted investigation of specific enzymatic pathways.[4][5]

Data Presentation

The inhibitory activity of p-APMSF against key coagulation factors is summarized in the table below. This data is crucial for determining the appropriate concentrations for in vitro studies.

Target EnzymeSpeciesInhibition Constant (Ki) (µM)
TrypsinBovine1.02[5]
ThrombinHuman1.18[5]
PlasminBovine1.5[5]
Factor XaBovine1.54[5]

Signaling Pathways and Experimental Workflows

Coagulation Cascade and Inhibition by p-APMSF

The following diagram illustrates the classical representation of the intrinsic, extrinsic, and common pathways of the coagulation cascade, highlighting the points of inhibition by p-APMSF.

G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa IX IX IXa IXa IX->IXa VIII VIII VIIIa VIIIa VIII->VIIIa XIIa->XI XIa->IX X X IXa->X Xa Xa X->Xa TF Tissue Factor (III) VIIa VIIa TF->VIIa VII VII VII->VIIa VIIa->X V V Va Va V->Va Prothrombin Prothrombin (II) Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen (I) Fibrin Fibrin Fibrinogen->Fibrin Xa->Prothrombin Thrombin->VIII Thrombin->V Thrombin->Fibrinogen pAPMSF p-APMSF pAPMSF->Xa pAPMSF->Thrombin

Coagulation cascade with p-APMSF inhibition points.
Experimental Workflow for Assessing p-APMSF Activity

This diagram outlines a general workflow for evaluating the inhibitory effect of p-APMSF on blood coagulation using standard laboratory assays.

G cluster_prep cluster_assay cluster_analysis A Prepare p-APMSF Stock Solution C Incubate PPP with p-APMSF A->C B Prepare Platelet-Poor Plasma (PPP) B->C D Perform Coagulation Assay (e.g., PT, aPTT, Chromogenic) C->D E Measure Clotting Time or Substrate Cleavage D->E F Determine IC50 or Ki E->F

References

Application Notes: Irreversible Inhibition of Thrombin by p-APMSF Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thrombin, a serine protease, is a key enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, leading to the formation of a blood clot.[1] Dysregulation of thrombin activity is implicated in various thrombotic disorders, making it a significant target for anticoagulant drug development.[2][3] p-APMSF (4-Amidinophenyl)methanesulfonyl fluoride (B91410) hydrochloride is a highly specific and potent irreversible inhibitor of trypsin-like serine proteases, including thrombin.[4][5][6] Its inhibitory activity is approximately 1000-fold greater than that of the more commonly used serine protease inhibitor, PMSF.[4] p-APMSF acts by covalently modifying the active site serine residue of the enzyme, leading to its irreversible inactivation.[7] This property makes p-APMSF a valuable tool for in vitro studies of thrombin function and for investigating the downstream effects of its inhibition.

Mechanism of Action

p-APMSF is classified as a suicide substrate inhibitor. The positively charged amidino group of p-APMSF mimics the side chains of arginine and lysine, which are the natural substrates for thrombin, allowing it to bind specifically to the enzyme's active site.[5][8] The sulfonyl fluoride moiety of p-APMSF then reacts with the hydroxyl group of the active site serine (Ser195 in thrombin), forming a stable covalent sulfonyl-enzyme bond.[7] This covalent modification permanently inactivates the enzyme.

Applications

  • In vitro studies of the coagulation cascade: p-APMSF can be used to specifically inhibit thrombin activity in plasma or purified systems to study the role of thrombin in various stages of coagulation.[3][5]

  • Investigation of thrombin-mediated signaling pathways: By irreversibly inhibiting thrombin, researchers can investigate its role in cellular signaling events, such as platelet activation and receptor cleavage.[1]

  • Screening for novel thrombin inhibitors: p-APMSF can be used as a positive control in assays designed to identify new reversible or irreversible inhibitors of thrombin.

  • Proteomics: p-APMSF can be used as a probe to identify and characterize other trypsin-like serine proteases in complex biological samples.

Stability and Handling

p-APMSF hydrochloride is a white solid that is soluble in water (up to 25 mg/mL) and DMSO (up to 50 mg/mL).[4] However, it is unstable in aqueous solutions, with its stability being highly pH-dependent. The half-life of p-APMSF is approximately 20 minutes at pH 6.0, 6 minutes at pH 7.0, and mere milliseconds at pH 8.0.[4] Therefore, it is crucial to prepare fresh solutions of p-APMSF immediately before use. For longer-term storage, the solid compound should be kept at 2-8°C.[4][7]

Quantitative Data

ParameterValueEnzymeOrganismReference
Ki1.18 µMThrombinHuman
Ki1.02 µMTrypsinBovine
Ki1.5 µMPlasminBovine
Ki1.54 µMFactor XaBovine

Experimental Protocols

Protocol 1: Preparation of Reagents

1.1 Thrombin Stock Solution:

  • Reconstitute lyophilized human α-thrombin in a suitable buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4) to a stock concentration of 1 mg/mL (approximately 27 µM).

  • Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

1.2 this compound Stock Solution:

  • Crucially, prepare this solution immediately before use.

  • Dissolve this compound powder in deionized water to a stock concentration of 10 mM.

  • Keep the solution on ice until use.

1.3 Chromogenic Substrate Stock Solution (S-2238):

  • Dissolve the chromogenic substrate S-2238 (H-D-Phenylalanyl-L-pipecolyl-L-arginine-p-nitroaniline dihydrochloride) in deionized water to a stock concentration of 1 mM.[4]

  • This solution is stable for over 6 months when stored at 2-8°C.[4]

1.4 Assay Buffer:

  • 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl and 0.1% Bovine Serum Albumin (BSA).

  • The presence of Na+ is important for optimal thrombin activity.[2]

Protocol 2: Thrombin Inhibition Assay using a Chromogenic Substrate

This protocol is designed to determine the inhibitory effect of p-APMSF on thrombin activity.

2.1 Experimental Setup:

  • Perform the assay in a 96-well microplate.

  • The final reaction volume is 200 µL.

  • All reactions should be performed at 37°C.

2.2 Inhibition Step:

  • In each well, add the following components in this order:

    • Assay Buffer

    • p-APMSF solution (at various concentrations to determine IC50, or a fixed concentration for single-point inhibition)

    • Thrombin solution (final concentration of ~1 nM)

  • The total volume at this stage should be 180 µL.

  • Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow for the irreversible inhibition of thrombin by p-APMSF.

2.3 Measurement of Residual Thrombin Activity:

  • To initiate the chromogenic reaction, add 20 µL of the S-2238 stock solution (final concentration of 0.1 mM) to each well.

  • Immediately start monitoring the change in absorbance at 405 nm using a microplate reader in kinetic mode.[4]

  • Record the absorbance every minute for 10-15 minutes.

2.4 Data Analysis:

  • Calculate the initial rate of the reaction (Vo) for each well from the linear portion of the absorbance versus time curve.

  • Plot the percentage of thrombin inhibition versus the concentration of p-APMSF. The percent inhibition is calculated as: (1 - (V_o_inhibitor / V_o_control)) * 100.

  • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Visualizations

Thrombin_Signaling_Pathway Thrombin Thrombin PAR1_4 PAR1/PAR4 Thrombin->PAR1_4 Cleavage pAPMSF p-APMSF pAPMSF->Thrombin Irreversible Inhibition Gq Gq PAR1_4->Gq G12_13 G12/13 PAR1_4->G12_13 PLC PLC Gq->PLC Activation RhoGEF RhoGEF G12_13->RhoGEF Activation PIP2 PIP2 PLC->PIP2 Hydrolysis RhoA RhoA RhoGEF->RhoA IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Platelet_Activation Platelet Activation (Aggregation, Secretion) Ca2->Platelet_Activation PKC->Platelet_Activation RhoA->Platelet_Activation

Caption: Thrombin signaling pathway and its inhibition by p-APMSF.

Thrombin_Inhibition_Workflow cluster_prep Reagent Preparation cluster_inhibition Inhibition Reaction cluster_measurement Activity Measurement cluster_analysis Data Analysis Reagents Prepare Thrombin, p-APMSF, S-2238, and Assay Buffer Incubation Incubate Thrombin with various concentrations of p-APMSF in a 96-well plate at 37°C Reagents->Incubation Add_Substrate Add chromogenic substrate S-2238 to each well Incubation->Add_Substrate Measure_Absorbance Measure absorbance at 405 nm in kinetic mode Add_Substrate->Measure_Absorbance Calculate_Rate Calculate initial reaction rates (Vo) Measure_Absorbance->Calculate_Rate Plot_Data Plot % Inhibition vs. [p-APMSF] Calculate_Rate->Plot_Data Determine_IC50 Determine IC50 value Plot_Data->Determine_IC50

Caption: Experimental workflow for thrombin inhibition assay.

References

Application Notes and Protocols for p-APMSF Hydrochloride in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-APMSF hydrochloride (4-Amidinophenylmethylsulfonyl fluoride (B91410) hydrochloride) is a potent, irreversible inhibitor of trypsin-like serine proteases.[1] It is a valuable tool in cell culture experiments to prevent the proteolytic degradation of proteins of interest in cell lysates and conditioned media. p-APMSF targets a specific subset of serine proteases that cleave proteins at the C-terminal side of lysine (B10760008) and arginine residues.[1] Its high specificity and potency make it an effective alternative to other serine protease inhibitors like PMSF. However, its utility is coupled with a critical consideration: its instability in aqueous solutions, which necessitates careful handling and specific protocols for its effective use.

Mechanism of Action

p-APMSF acts by covalently modifying the active site serine residue of target proteases, leading to their irreversible inactivation.[2] This targeted action prevents unwanted enzymatic activity that can compromise the integrity of protein samples during experimental procedures.

Key Applications in Cell Culture

  • Inhibition of Proteolysis during Cell Lysis: p-APMSF is added to lysis buffers immediately before use to inhibit the activity of released intracellular proteases, thereby preserving the integrity of target proteins for downstream applications such as Western blotting, immunoprecipitation, and enzyme assays.

  • Stabilization of Proteins in Conditioned Media: When studying secreted proteins, p-APMSF can be added to conditioned media to prevent their degradation by proteases co-secreted by the cultured cells.

  • Studying Serine Protease-Mediated Signaling: By inhibiting specific serine proteases, p-APMSF can be used as a tool to investigate the role of these enzymes in various cellular signaling pathways.

Quantitative Data

The following tables summarize key quantitative data for this compound.

Table 1: Inhibitory Constants (Ki) for p-APMSF against Various Serine Proteases

ProteaseOrganismKi (μM)
TrypsinBovine1.02[3]
ThrombinHuman1.18[3]
PlasminBovine1.5[3]
Factor XaBovine1.54[3]

Table 2: Recommended Working Concentrations and Stability

ParameterValueReference
Effective Working Concentration 10 - 100 µM[2]
Solubility in Water 25 mg/mL
Solubility in DMSO 50 mg/mL[2][4]
Half-life at pH 6.0 20 minutes
Half-life at pH 7.0 6 minutes[2]
Half-life at pH 8.0 1 millisecond

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Important Considerations: Due to its rapid degradation in aqueous solutions, it is crucial to prepare p-APMSF stock solutions in an anhydrous solvent and add it to aqueous buffers immediately before use.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO) or anhydrous ethanol (B145695)

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

  • In a sterile microcentrifuge tube, dissolve the this compound in anhydrous DMSO or anhydrous ethanol to a final concentration of 100 mM. For example, dissolve 2.53 mg of this compound (FW: 252.69 g/mol ) in 100 µL of anhydrous DMSO.

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C. The stock solution in anhydrous solvent is stable for several months under these conditions.

Protocol 2: Inhibition of Proteases in Cell Lysates for Protein Analysis

This protocol is suitable for preparing cell lysates for applications such as Western blotting or immunoprecipitation.

Materials:

  • Cultured cells (adherent or suspension)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold Lysis Buffer (e.g., RIPA buffer, NP-40 buffer)

  • 100 mM this compound stock solution (prepared as in Protocol 1)

  • Cell scraper (for adherent cells)

  • Microcentrifuge

Procedure:

  • Place the cell culture dish or flask on ice.

  • For adherent cells, wash the cells once with ice-cold PBS. For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and wash the cell pellet once with ice-cold PBS.

  • Aspirate the PBS.

  • Immediately before use , add the 100 mM this compound stock solution to the required volume of ice-cold lysis buffer to a final concentration of 10-100 µM. For example, add 1 µL of 100 mM p-APMSF to 1 mL of lysis buffer for a final concentration of 100 µM. Mix gently by inverting the tube.

  • Add the lysis buffer containing p-APMSF to the cells.

    • For adherent cells: Add the lysis buffer to the dish and use a cell scraper to scrape the cells.

    • For suspension cells: Resuspend the cell pellet in the lysis buffer.

  • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Proceed with downstream applications or store the lysate at -80°C.

Protocol 3: Stabilization of Secreted Proteins in Conditioned Media

This protocol is designed to protect secreted proteins from degradation in the cell culture supernatant.

Materials:

  • Cultured cells

  • Serum-free cell culture medium

  • 100 mM this compound stock solution (prepared as in Protocol 1)

  • Sterile centrifuge tubes

Procedure:

  • Culture cells to the desired confluency.

  • Wash the cells with sterile PBS to remove any residual serum.

  • Replace the medium with serum-free medium to avoid interference from serum proteins and proteases.

  • Culture the cells for the desired period to allow for protein secretion.

  • Collect the conditioned medium into a sterile centrifuge tube.

  • Centrifuge the conditioned medium at 1,500 x g for 10 minutes at 4°C to pellet any detached cells or debris.

  • Carefully transfer the supernatant to a new sterile tube.

  • Immediately add the 100 mM this compound stock solution to the conditioned medium to a final concentration of 10-100 µM.

  • Gently mix the solution.

  • The conditioned medium can now be used for downstream applications or stored at -80°C. For long-term storage, consider flash-freezing in liquid nitrogen.

Signaling Pathways and Visualizations

This compound inhibits several key serine proteases that are known to activate a family of G-protein coupled receptors called Protease-Activated Receptors (PARs).[5][6][7] The activation of PARs by proteases like thrombin, Factor Xa, and plasmin initiates intracellular signaling cascades that regulate a wide range of cellular processes.

Thrombin and Factor Xa Signaling through PARs

Thrombin is a potent activator of PAR1, while Factor Xa primarily activates PAR2.[6][8] Activation of these receptors leads to the coupling of heterotrimeric G-proteins, primarily Gq and G12/13, initiating downstream signaling events.

Thrombin_FactorXa_PAR_Signaling Thrombin Thrombin PAR1 PAR1 Thrombin->PAR1 activates FactorXa Factor Xa PAR2 PAR2 FactorXa->PAR2 activates Gq Gq PAR1->Gq G1213 G12/13 PAR1->G1213 PAR2->Gq pAPMSF p-APMSF hydrochloride pAPMSF->Thrombin pAPMSF->FactorXa PLC PLC Gq->PLC RhoGEF RhoGEF G1213->RhoGEF IP3_DAG IP3 / DAG PLC->IP3_DAG RhoA RhoA RhoGEF->RhoA Ca_PKC Ca²⁺ / PKC Activation IP3_DAG->Ca_PKC CellularResponse1 Cellular Responses (e.g., Proliferation, Inflammation) Ca_PKC->CellularResponse1 ROCK ROCK RhoA->ROCK CellularResponse2 Cellular Responses (e.g., Cytoskeletal Rearrangement) ROCK->CellularResponse2 Cell_Lysis_Workflow Start Start: Cultured Cells Wash Wash cells with ice-cold PBS Start->Wash LyseCells Lyse cells with buffer + p-APMSF Wash->LyseCells PrepareLysisBuffer Prepare Lysis Buffer Add_pAPMSF Add p-APMSF Stock (10-100 µM final conc.) IMMEDIATELY before use PrepareLysisBuffer->Add_pAPMSF Add_pAPMSF->LyseCells Incubate Incubate on ice (30 min) LyseCells->Incubate Centrifuge Centrifuge (e.g., 14,000 x g, 15 min, 4°C) Incubate->Centrifuge CollectSupernatant Collect Supernatant (Protein Extract) Centrifuge->CollectSupernatant Downstream Downstream Analysis (e.g., Western Blot, IP) CollectSupernatant->Downstream pAPMSF_Stability_Efficacy pH_High High pH (≥7.0) in Aqueous Buffer Stability_Low Low Stability (Rapid Degradation) pH_High->Stability_Low leads to pH_Low Low pH (<7.0) or Anhydrous Solvent Stability_High High Stability pH_Low->Stability_High leads to Efficacy_Low Low Efficacy as Protease Inhibitor Stability_Low->Efficacy_Low results in Efficacy_High High Efficacy as Protease Inhibitor Stability_High->Efficacy_High results in

References

Determining the Inhibition Constant (Kᵢ) of p-APMSF for a Novel Protease: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for determining the kinetic parameters of inhibition of a novel protease by p-Aminophenylmethylsulfonyl fluoride (B91410) hydrochloride (p-APMSF), an irreversible serine protease inhibitor. Detailed protocols for enzyme and inhibitor preparation, kinetic assays using a chromogenic substrate, and a thorough data analysis workflow are presented. The distinction between the inhibition constant (Kᵢ) for reversible inhibitors and the kinetic parameters for irreversible inhibitors (kᵢₙₐ꜀ₜ and Kᵢ) is clarified. This guide is intended to assist researchers in accurately characterizing the potency of p-APMSF against newly discovered proteases.

Introduction

Novel proteases are continually being identified as potential therapeutic targets or as key players in various biological processes. A crucial step in the characterization of a new protease is to understand its susceptibility to inhibition. p-Aminophenylmethylsulfonyl fluoride (p-APMSF) is a widely used irreversible inhibitor of serine proteases.[1] Unlike its analog, phenylmethylsulfonyl fluoride (PMSF), p-APMSF exhibits greater specificity for trypsin-like serine proteases that cleave after positively charged amino acid residues.[1][2]

The inhibition of a protease by an irreversible inhibitor such as p-APMSF is a time-dependent process that typically follows a two-step mechanism. Initially, the inhibitor (I) binds reversibly to the enzyme (E) to form a non-covalent enzyme-inhibitor complex (E·I). This is followed by an irreversible covalent modification of the enzyme's active site, leading to the formation of a stable, inactive complex (E-I).

The potency of an irreversible inhibitor is not described by a simple inhibition constant (Kᵢ) as with reversible inhibitors. Instead, it is characterized by two key parameters:

  • Kᵢ : The inhibitor concentration at which the rate of inactivation is half-maximal. It reflects the affinity of the inhibitor for the enzyme in the initial reversible binding step.[3]

  • kᵢₙₐ꜀ₜ : The maximal rate of inactivation at saturating concentrations of the inhibitor.[3]

The overall potency of the irreversible inhibitor is best described by the second-order rate constant, kᵢₙₐ꜀ₜ/Kᵢ , which represents the efficiency of inactivation.[3]

This application note provides a detailed experimental and data analysis framework for determining these critical kinetic parameters for the inhibition of a novel protease by p-APMSF.

Materials and Reagents

  • Novel Protease Stock Solution

  • p-APMSF hydrochloride (p-Amidinophenylmethylsulfonyl fluoride hydrochloride)

  • Chromogenic Substrate specific for the novel protease (e.g., a p-nitroanilide-derivatized peptide)

  • Assay Buffer (e.g., Tris-HCl, HEPES at the optimal pH for the protease)

  • Dimethyl Sulfoxide (DMSO)

  • Microplate Reader

  • 96-well microplates

  • Standard laboratory equipment (pipettes, tubes, etc.)

Experimental Protocols

Preparation of Stock Solutions

a) Novel Protease Stock Solution:

Prepare a concentrated stock solution of the purified novel protease in a suitable buffer that ensures its stability. The final concentration of the enzyme in the assay will depend on its activity.

b) p-APMSF Stock Solution:

Crucially, p-APMSF is unstable in aqueous solutions, with its half-life decreasing significantly as the pH increases. [4] Therefore, it is essential to prepare fresh solutions immediately before use.

  • Prepare a high-concentration stock solution of p-APMSF (e.g., 100 mM) in anhydrous DMSO. This stock can be stored at -20°C for short periods.

  • On the day of the experiment, dilute the DMSO stock solution in the assay buffer to create a series of working solutions. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid affecting the enzyme's activity.

c) Chromogenic Substrate Stock Solution:

  • Prepare a stock solution of the chromogenic substrate in DMSO or an appropriate solvent as recommended by the manufacturer.

  • The final substrate concentration in the assay should ideally be at or below the Michaelis-Menten constant (Kₘ) of the enzyme for that substrate to ensure sensitive detection of inhibition.

Protease Activity Assay Using a Chromogenic Substrate

This protocol describes a continuous kinetic assay to measure the activity of the novel protease.

  • In a 96-well microplate, add the following to each well:

    • Assay Buffer

    • A fixed concentration of the chromogenic substrate.

  • Add varying concentrations of the p-APMSF working solutions to the wells. Include a control with no inhibitor.

  • Initiate the reaction by adding a fixed concentration of the novel protease to each well.

  • Immediately place the microplate in a microplate reader pre-set to the optimal temperature for the protease.

  • Measure the absorbance at the appropriate wavelength for the chromogenic product (e.g., 405 nm for p-nitroaniline) at regular intervals (e.g., every 30 seconds) for a sufficient duration to observe the progress of the reaction and its inhibition.

Data Analysis and Interpretation

The determination of kᵢₙₐ꜀ₜ and Kᵢ for an irreversible inhibitor involves a two-step data analysis process.

Analysis of Progress Curves to Determine kₒᵦₛ

The raw data from the kinetic assay will be a series of progress curves (absorbance vs. time) for each concentration of p-APMSF.

  • For each inhibitor concentration, fit the progress curve data to a single-exponential decay equation:

    A = A₀ + v₀(1 - e⁻ᵏᵒᵇˢᵗ) / kₒᵦₛ

    Where:

    • A is the absorbance at time t

    • A₀ is the initial absorbance

    • v₀ is the initial rate of reaction

    • kₒᵦₛ is the observed rate of inactivation

  • From this fitting, you will obtain a kₒᵦₛ value for each concentration of p-APMSF used.

Secondary Plot to Determine kᵢₙₐ꜀ₜ and Kᵢ
  • Plot the calculated kₒᵦₛ values against the corresponding p-APMSF concentrations.

  • Fit this secondary plot to the following hyperbolic equation:

    kₒᵦₛ = kᵢₙₐ꜀ₜ[I] / (Kᵢ + [I])

    Where:

    • [I] is the concentration of the inhibitor (p-APMSF)

  • The values for kᵢₙₐ꜀ₜ and Kᵢ can be determined from the hyperbolic fit.

    • kᵢₙₐ꜀ₜ is the maximum value of kₒᵦₛ at saturating inhibitor concentrations.

    • Kᵢ is the inhibitor concentration at which kₒᵦₛ is half of kᵢₙₐ꜀ₜ.

  • If the plot of kₒᵦₛ versus [I] is linear, it indicates that the Kᵢ is much larger than the inhibitor concentrations used. In this case, the slope of the line represents the second-order rate constant kᵢₙₐ꜀ₜ/Kᵢ .

Data Presentation

The quantitative data for the inhibition of the novel protease by p-APMSF should be summarized in a clear and structured table.

ParameterValueUnits
Kₘ (for chromogenic substrate)µM
kᵢₙₐ꜀ₜs⁻¹
KᵢµM
kᵢₙₐ꜀ₜ/KᵢM⁻¹s⁻¹

Visualizations

Irreversible_Inhibition_Pathway E Active Enzyme (E) EI_reversible Reversible E-I Complex (E·I) E->EI_reversible kₒₙ I Inhibitor (I) (p-APMSF) EI_reversible->E kₒ𝒻𝒻 EI_irreversible Inactive Covalent E-I Complex (E-I) EI_reversible->EI_irreversible kᵢₙₐ꜀ₜ

Caption: Mechanism of irreversible enzyme inhibition by p-APMSF.

Experimental_Workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis prep_enzyme Prepare Novel Protease Stock setup_reaction Set up reactions with varying [p-APMSF] and fixed [Substrate] prep_enzyme->setup_reaction prep_inhibitor Prepare p-APMSF Stock Solutions prep_inhibitor->setup_reaction prep_substrate Prepare Chromogenic Substrate Stock prep_substrate->setup_reaction initiate_reaction Initiate reaction with Novel Protease setup_reaction->initiate_reaction measure_absorbance Measure absorbance over time (Progress Curves) initiate_reaction->measure_absorbance fit_progress_curves Fit Progress Curves to Single Exponential Decay measure_absorbance->fit_progress_curves determine_kobs Determine kₒᵦₛ for each [p-APMSF] fit_progress_curves->determine_kobs secondary_plot Plot kₒᵦₛ vs. [p-APMSF] determine_kobs->secondary_plot determine_kinact_Ki Fit to Hyperbolic Equation to determine kᵢₙₐ꜀ₜ and Kᵢ secondary_plot->determine_kinact_Ki

Caption: Experimental workflow for determining p-APMSF inhibition kinetics.

Data_Analysis_Logic raw_data Raw Data: Absorbance vs. Time at different [I] progress_curve_fitting Progress Curve Fitting (Single Exponential Decay) raw_data->progress_curve_fitting kobs_values kₒᵦₛ values for each [I] progress_curve_fitting->kobs_values secondary_plot Secondary Plot: kₒᵦₛ vs. [I] kobs_values->secondary_plot hyperbolic_fit Hyperbolic Fit secondary_plot->hyperbolic_fit if hyperbolic linear_fit Linear Fit secondary_plot->linear_fit if linear final_params kᵢₙₐ꜀ₜ and Kᵢ hyperbolic_fit->final_params second_order_rate kᵢₙₐ꜀ₜ/Kᵢ linear_fit->second_order_rate

Caption: Logical flow of data analysis for irreversible inhibition kinetics.

References

Application Notes and Protocols for p-APMSF Hydrochloride Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-APMSF hydrochloride (p-Amidinophenylmethylsulfonyl fluoride (B91410) hydrochloride) is a potent, irreversible inhibitor of serine proteases.[1][2][3][4] It exhibits specificity for proteases that cleave at the C-terminal side of positively charged amino acid residues, such as lysine (B10760008) and arginine.[1][3] Its primary targets include key enzymes in the coagulation cascade and cellular signaling, such as trypsin, thrombin, plasmin, and Factor Xa.[1][2][5][6] Unlike its counterparts PMSF and DFP, p-APMSF offers significantly higher inhibitory activity, approximately 1000-fold greater than PMSF, and is readily soluble in water, making it a more effective and convenient tool for in vitro studies.[2][5][6]

These application notes provide detailed protocols for utilizing this compound to investigate its effects on cellular processes, particularly its role in modulating serine protease-mediated signaling pathways.

Mechanism of Action

p-APMSF acts as a suicide substrate, forming a stable, covalent bond with the serine residue in the active site of the target protease. This irreversible inhibition effectively blocks the catalytic activity of the enzyme. A key cellular signaling pathway affected by p-APMSF is the Protease-Activated Receptor (PAR) pathway. Serine proteases like thrombin and trypsin are the primary activators of PARs.[7][8] By cleaving the N-terminal domain of these G-protein coupled receptors, they expose a tethered ligand that initiates downstream signaling cascades, including the activation of Mitogen-Activated Protein Kinase (MAPK) pathways (ERK, JNK, and p38).[8][9] By inhibiting these proteases, p-APMSF can effectively block PAR activation and subsequent downstream signaling, making it a valuable tool for studying the physiological and pathological roles of these pathways.

Data Presentation

Table 1: Inhibitory Potency of this compound against various Serine Proteases

Target ProteaseOrganismKᵢ (μM)
TrypsinBovine1.02[1]
ThrombinHuman1.18[1]
PlasminBovine1.5[1]
Factor XaBovine1.54[1]

Table 2: Hypothetical Dose-Response Data for this compound in a Cell-Based Assay

p-APMSF Concentration (μM)Cell Viability (%)p-ERK1/2 Expression (Fold Change)
0 (Control)1001.0
1980.8
5950.6
10920.4
25850.2
50750.1
10060<0.1

Experimental Protocols

1. Preparation of this compound Stock Solution

  • Materials: this compound powder, sterile Dimethyl Sulfoxide (DMSO)[3], or sterile water[2].

  • Procedure:

    • Due to its pH-dependent stability, it is recommended to prepare fresh solutions of this compound just before use.[2] The half-life is approximately 6 minutes at pH 7.0.[2]

    • To prepare a 10 mM stock solution, dissolve 2.53 mg of this compound (Molecular Weight: 252.69 g/mol )[4] in 1 mL of sterile DMSO or water.

    • Vortex briefly to ensure complete dissolution.

    • Store the stock solution at -20°C for short-term storage. For longer-term storage, it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

2. Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on a chosen cell line.

  • Materials: 96-well cell culture plates, appropriate cell line and culture medium, this compound stock solution, Thiazolyl Blue Tetrazolium Bromide (MTT), DMSO, Phosphate-Buffered Saline (PBS).

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • The following day, treat the cells with a serial dilution of this compound (e.g., 1, 5, 10, 25, 50, 100 μM) in fresh culture medium. Include a vehicle control (medium with the same concentration of DMSO or water as the highest p-APMSF concentration).

    • Incubate the plate for 24-72 hours, depending on the cell line and experimental goals.

    • After the incubation period, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 μL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

3. Western Blot Analysis of MAPK Signaling Pathway Activation

This protocol allows for the investigation of this compound's effect on the phosphorylation of key proteins in the MAPK signaling pathway, such as ERK1/2, JNK, and p38.

  • Materials: 6-well cell culture plates, appropriate cell line and culture medium, this compound stock solution, protease activator (e.g., thrombin), RIPA lysis buffer with protease and phosphatase inhibitors, protein assay kit (e.g., BCA), SDS-PAGE gels, transfer apparatus, PVDF membrane, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2), HRP-conjugated secondary antibody, and chemiluminescent substrate.

  • Procedure:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with a protease activator (e.g., 1 U/mL thrombin) for a predetermined time (e.g., 10-30 minutes) to induce MAPK pathway activation. Include an unstimulated control and a vehicle control.

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Separate equal amounts of protein (20-30 μg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-ERK1/2) to normalize for protein loading.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Start prep_cells Seed Cells in Culture Plates start->prep_cells prep_apmsf Prepare p-APMSF Stock Solution start->prep_apmsf treat_cells Treat Cells with p-APMSF prep_cells->treat_cells prep_apmsf->treat_cells stimulate_cells Stimulate with Protease (e.g., Thrombin) treat_cells->stimulate_cells cell_viability Cell Viability Assay (MTT) stimulate_cells->cell_viability western_blot Western Blot for Signaling Proteins stimulate_cells->western_blot end End cell_viability->end western_blot->end

Caption: Experimental workflow for this compound treatment and analysis.

PAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SerineProtease Serine Protease (e.g., Thrombin) PAR Protease-Activated Receptor (PAR) SerineProtease->PAR Activation (Cleavage) pAPMSF p-APMSF pAPMSF->SerineProtease Inhibition G_Protein G-Protein PAR->G_Protein Activation MAPK_Cascade MAPK Cascade (ERK, JNK, p38) G_Protein->MAPK_Cascade Signal Transduction Cellular_Response Cellular Response (e.g., Inflammation, Proliferation) MAPK_Cascade->Cellular_Response Regulation

Caption: Inhibition of PAR signaling by this compound.

dose_response_logic cluster_input Input cluster_process Experimental System cluster_output Output cluster_analysis Analysis Concentration Increasing Concentrations of p-APMSF Cells Cell-Based Assay Concentration->Cells Response Measured Biological Response (e.g., % Inhibition, Signal Intensity) Cells->Response Curve Dose-Response Curve Response->Curve IC50 IC50 Determination Curve->IC50

Caption: Logical flow of a dose-response experiment.

References

Troubleshooting & Optimization

p-APMSF hydrochloride solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for p-APMSF hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the use of this compound in experimental settings, with a particular focus on solubility issues in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: p-APMSF (p-Amidinophenylmethylsulfonyl fluoride) hydrochloride is an irreversible inhibitor of trypsin-like serine proteases.[1][2][3] It is commonly used in biochemical and cellular assays to study the function of proteases that have a substrate specificity for positively charged amino acids like lysine (B10760008) and arginine.[2][3] Its inhibitory activity is reported to be significantly greater than that of other common serine protease inhibitors like PMSF and DFP.[1][4][5]

Q2: What are the known solvents for this compound?

A2: this compound is soluble in water and dimethyl sulfoxide (B87167) (DMSO).[5][6][7] It is sparingly soluble in ethanol (B145695) and acetone.[5] For quantitative data on solubility, please refer to the table below.

Q3: Is this compound stable in aqueous solutions?

A3: No, this compound is highly unstable in aqueous solutions, and its stability is pH-dependent.[1][4] It is recommended to always prepare solutions fresh just before use.[1][4] The half-life of p-APMSF decreases significantly as the pH increases.[1][4]

Q4: How should I store this compound?

A4: The solid form of this compound should be stored at 2-8°C.[1] If you prepare a stock solution, it is recommended to aliquot it and store it at -20°C to maintain stability.[7]

Troubleshooting Guide

Issue 1: Precipitation of this compound upon dissolution in aqueous buffer.

Possible Cause 1: Exceeded Solubility Limit While p-APMSF has good water solubility, preparing a solution above its solubility limit will result in precipitation.

Solution:

  • Verify Concentration: Ensure the target concentration does not exceed the known solubility limits (see table below).

  • Gentle Heating and Sonication: Gentle warming (e.g., to 37°C) or sonication can aid in the dissolution of the compound.[6]

  • Prepare a Concentrated Stock in an Organic Solvent: A common technique for compounds with limited aqueous solubility is to first dissolve them in an organic solvent like DMSO to create a concentrated stock. This stock can then be diluted into the aqueous experimental buffer. When diluting, add the stock solution to the buffer dropwise while vortexing to prevent localized high concentrations that can lead to precipitation.

Possible Cause 2: Buffer pH and Composition The pH of the buffer significantly impacts the stability and, consequently, the apparent solubility of p-APMSF. At higher pH values, the compound rapidly degrades, which might be observed as a change in the solution's appearance.

Solution:

  • pH Optimization: Whenever possible, use a buffer with a slightly acidic pH (around 6.0) to increase the half-life of p-APMSF.

  • Fresh Preparation: Due to its instability, always prepare the p-APMSF solution immediately before your experiment.[1][4]

Issue 2: Loss of inhibitory activity of p-APMSF in the experimental setup.

Possible Cause: Rapid Degradation in Buffer The primary reason for loss of activity is the rapid hydrolysis of p-APMSF in aqueous buffers, especially at neutral or alkaline pH.

Solution:

  • pH Control: Be mindful of the pH of your experimental buffer. At pH 7.0, the half-life is only 6 minutes, and at pH 8.0, it is in the millisecond range.[1][4]

  • Immediate Use: Add the freshly prepared p-APMSF solution to your experiment as the final step and proceed without delay.

  • Temperature: Perform experiments at a lower temperature if the protocol allows, as this may slow down the degradation rate.

Quantitative Data Summary

SolventSolubilityMolar Concentration (approx.)Reference
Water25 mg/mL98.94 mM[1][6]
DMSO50 mg/mL197.87 mM[6][7]
pHHalf-lifeReference
6.020 minutes[1][4]
7.06 minutes[1][4]
8.01 millisecond[1][4]

Experimental Protocols

Protocol 1: Preparation of a this compound Aqueous Stock Solution
  • Weighing: Accurately weigh the required amount of this compound powder in a microcentrifuge tube.

  • Dissolution: Add the appropriate volume of high-purity water to achieve the desired concentration (not exceeding 25 mg/mL).

  • Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming or sonication can be applied if necessary.

  • Use/Storage: Use the solution immediately. For storage, aliquot the stock solution into smaller volumes and freeze at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a this compound DMSO Stock Solution
  • Weighing: Accurately weigh the this compound powder.

  • Dissolution: Add the required volume of anhydrous DMSO to dissolve the solid (up to 50 mg/mL).

  • Mixing: Vortex thoroughly to ensure complete dissolution.

  • Dilution: For use in aqueous buffers, dilute the DMSO stock solution by adding it dropwise to the buffer while vortexing to ensure rapid and uniform mixing. Ensure the final DMSO concentration in your experiment is low (typically <0.5%) to avoid solvent effects.

  • Storage: Store the DMSO stock solution in aliquots at -20°C.

Visual Guides

TroubleshootingWorkflow cluster_prep Solution Preparation cluster_exp Experiment start Start: Dissolve p-APMSF precipitate Precipitation Observed? start->precipitate check_conc Is concentration > 25 mg/mL in water? precipitate->check_conc Yes solution_ok Clear Solution precipitate->solution_ok No reduce_conc Reduce Concentration check_conc->reduce_conc Yes use_dmso Use DMSO for stock solution check_conc->use_dmso No reduce_conc->precipitate use_dmso->precipitate add_to_exp Add to Experiment solution_ok->add_to_exp loss_of_activity Loss of Activity? add_to_exp->loss_of_activity check_ph Is buffer pH >= 7.0? loss_of_activity->check_ph Yes success Successful Inhibition loss_of_activity->success No use_fresh Prepare fresh solution immediately before use check_ph->use_fresh Yes adjust_ph Use buffer with lower pH if possible check_ph->adjust_ph Consider failure Experiment Failed check_ph->failure No use_fresh->add_to_exp adjust_ph->add_to_exp

Caption: Troubleshooting workflow for this compound solubility and activity issues.

SignalingPathways cluster_inhibition Mechanism of Inhibition cluster_hydrolysis Aqueous Degradation pAPMSF p-APMSF SerineProtease Trypsin-like Serine Protease (e.g., Thrombin, Trypsin) pAPMSF->SerineProtease Irreversible Inhibition InactiveComplex Inactive Covalent Enzyme-Inhibitor Complex SerineProtease->InactiveComplex pAPMSF_aq p-APMSF (in aqueous buffer) H2O H₂O (Hydrolysis) (pH dependent) pAPMSF_aq->H2O attacks InactiveProduct Inactive Product H2O->InactiveProduct yields

Caption: Inhibition and degradation pathways of this compound.

References

p-APMSF hydrochloride half-life at different pH values

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the use of p-APMSF hydrochloride in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

A1: p-APMSF (p-Amidinophenylmethylsulfonyl fluoride) hydrochloride is a specific and irreversible inhibitor of trypsin-like serine proteases.[1][2] It is often used as an alternative to other serine protease inhibitors like DFP and PMSF.[1][3] Its primary function is to inhibit proteases that have a substrate specificity for positively charged amino acid side chains, such as lysine (B10760008) and arginine.[2][4]

Q2: How does the inhibitory activity of p-APMSF compare to PMSF?

A2: The inhibitory activity of p-APMSF is approximately 1000-fold greater than that of PMSF.[1][3]

Q3: Is p-APMSF cell-permeable?

A3: No, p-APMSF is not cell-permeable.[1]

Q4: What is the stability of this compound in solution?

A4: this compound is unstable in aqueous solutions, and its stability is highly pH-dependent.[1][3] It is recommended to reconstitute it just prior to use.[1][3] The half-life of p-APMSF in aqueous solutions at 25°C varies significantly with pH.[1][3]

Data Presentation: Half-life at Different pH Values

The stability of this compound is critically dependent on the pH of the aqueous solution. The half-life decreases significantly as the pH becomes more alkaline.

pHHalf-life (t½)
6.020 minutes
7.06 minutes
8.01 millisecond

Data sourced from product information sheets.[1][3]

Troubleshooting Guide

Issue 1: Loss of Inhibitory Activity

  • Possible Cause: Degradation of p-APMSF in aqueous solution.

  • Solution: Always prepare fresh solutions of p-APMSF immediately before use.[1][3] Avoid storing it in aqueous buffers, especially at neutral or alkaline pH.

Issue 2: Incomplete Inhibition of Target Protease

  • Possible Cause 1: Insufficient concentration of p-APMSF.

  • Solution 1: While it can inhibit some proteases like trypsin and thrombin in equimolar concentrations, others such as C1r, C1s, Factor Xa, and plasmin may require a 5- to 10-fold molar excess for complete irreversible inhibition.[1][2][3]

  • Possible Cause 2: The target protease is not a trypsin-like serine protease.

  • Solution 2: p-APMSF is specific for serine proteases that cleave after lysine or arginine.[2] It does not effectively inactivate proteases like chymotrypsin (B1334515) or acetylcholinesterase.[2] Confirm the class of your target protease.

Issue 3: Solubility Problems

  • Possible Cause: Incorrect solvent or concentration.

  • Solution: this compound is soluble in water (up to 25 mg/mL) and DMSO (up to 50 mg/mL).[5][6] If you encounter solubility issues, consider preparing a more concentrated stock in DMSO and then diluting it into your aqueous experimental buffer immediately before use.

Experimental Protocols

Protocol for Preparing this compound Stock Solution
  • Weighing: Accurately weigh out the desired amount of this compound powder in a fume hood, wearing appropriate personal protective equipment.

  • Solvent Selection: Choose an appropriate solvent based on experimental compatibility. Anhydrous dimethyl sulfoxide (B87167) (DMSO) is a common choice for preparing concentrated stock solutions.

  • Dissolving: Add the solvent to the p-APMSF powder to achieve the desired stock concentration (e.g., 50 mg/mL in DMSO).[6] Vortex briefly if necessary to ensure complete dissolution.

  • Storage: If not for immediate use, aliquot the stock solution into small, single-use volumes and store at -20°C. A 50 mM stock solution in water can be stored in aliquots at -20°C.[6]

General Protocol for Use in an Inhibition Assay
  • Prepare Buffers: Prepare all necessary reaction buffers and equilibrate them to the desired experimental temperature. Be mindful of the buffer's pH, as it will affect the stability of p-APMSF.

  • Prepare Enzyme Solution: Prepare the target serine protease solution in the reaction buffer.

  • Prepare Inhibitor Solution: Immediately before the experiment, thaw an aliquot of the p-APMSF stock solution (if stored frozen) and dilute it to the desired working concentration in the reaction buffer.

  • Inhibition Reaction: Add the diluted p-APMSF solution to the enzyme solution. The final concentration should typically be in the range of 10-100 µM.[6] The required molar excess will depend on the specific protease.

  • Incubation: Incubate the enzyme-inhibitor mixture for a sufficient period to allow for irreversible inhibition.

  • Assay: Initiate the enzymatic reaction by adding the substrate and measure the enzyme activity. Compare this to a control reaction without the inhibitor.

Visualizations

Inhibition_Workflow cluster_prep Preparation cluster_exp Experiment A Weigh p-APMSF Hydrochloride Powder B Dissolve in Anhydrous Solvent (e.g., DMSO) A->B C Create Aliquots for Stock Solution B->C D Store at -20°C C->D E Thaw Stock Solution Aliquot D->E For each experiment F Dilute to Working Concentration in Assay Buffer (Fresh) E->F G Add to Enzyme Preparation F->G H Incubate G->H I Initiate Reaction with Substrate H->I J Measure Activity I->J

Caption: Experimental workflow for this compound preparation and use.

Logical_Relationship cluster_properties Properties of p-APMSF cluster_consequences Experimental Implications prop1 High Instability in Aqueous Solution cons1 Requires Fresh Solution Preparation prop1->cons1 leads to cons2 Potential for Incomplete Inhibition if Degraded prop1->cons2 can cause prop2 pH-Dependent Half-life cons3 Buffer pH is a Critical Parameter prop2->cons3 makes

Caption: Logical relationship between p-APMSF properties and experimental design.

References

Technical Support Center: Optimizing p-APMSF for Protease Inhibition in Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for effectively using p-APMSF (p-Amidinophenylmethylsulfonyl fluoride) to prevent protein degradation during cell lysis. Find troubleshooting advice, frequently asked questions, detailed protocols, and comparative data to optimize your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is p-APMSF and what is its primary function in cell lysate preparation?

A1: p-APMSF is a specific, irreversible inhibitor of trypsin-like serine proteases.[1][2] During cell lysis, cellular compartments are ruptured, releasing proteases that can rapidly degrade your target proteins.[3] p-APMSF is added to the lysis buffer to covalently bind to and inactivate these proteases, thereby preserving the integrity of the protein sample for downstream analysis.[4]

Q2: What is the recommended working concentration of p-APMSF?

A2: The effective working concentration for p-APMSF typically ranges from 10 µM to 100 µM (approximately 10-40 µg/mL).[2][5] The optimal concentration depends on the level of proteolytic activity in your specific cell or tissue type. For tissues known to have high protease activity, such as those from the digestive system, using a concentration at the higher end of this range is advisable.[6]

Q3: My target protein is still degrading despite using p-APMSF. What can I do?

A3: If protein degradation persists, consider the following troubleshooting steps:

  • Check Buffer pH: p-APMSF is highly unstable in solutions with neutral to alkaline pH. Its half-life is approximately 6 minutes at pH 7.0 and drops to just one millisecond at pH 8.0.[2] Ensure your lysis buffer is at a pH of 7.0 or lower, if compatible with your experiment.

  • Add Fresh Inhibitor: Due to its instability, p-APMSF should be added to the lysis buffer immediately before use. If your lysis procedure is lengthy, you may need to add fresh p-APMSF.

  • Use a Cocktail: p-APMSF is specific to trypsin-like serine proteases and will not inhibit other classes like cysteine, aspartic, or metalloproteases.[1][7] For broad-spectrum protection, use p-APMSF as part of a protease inhibitor "cocktail" that includes inhibitors for other protease classes (e.g., EDTA for metalloproteases, E-64 for cysteine proteases).[3][8]

  • Maintain Low Temperature: Always perform cell lysis and subsequent steps at 4°C or on ice to reduce the activity of all enzymes, including proteases.[6][9]

Q4: How should I prepare and store p-APMSF stock solutions?

A4: p-APMSF hydrochloride is soluble in water (up to 25 mg/mL) and DMSO (up to 50 mg/mL).[2][10] A common practice is to prepare a 50 mM stock solution in sterile water. This stock solution should be aliquoted into smaller, single-use volumes and stored at -20°C to maintain stability.[2] Avoid repeated freeze-thaw cycles.

Q5: Can p-APMSF interfere with downstream applications?

A5: p-APMSF is highly specific for the active site of serine proteases and is less likely than broader inhibitors to have off-target effects.[1] However, like other sulfonyl fluoride (B91410) inhibitors, it can potentially modify other residues (like tyrosine or lysine) if used at very high concentrations or during extended incubations under alkaline conditions.[7] It is generally considered a safer and more specific alternative to PMSF.[7][11]

Data Presentation: p-APMSF vs. PMSF

p-APMSF is often used as an alternative to the more common Phenylmethylsulfonyl Fluoride (PMSF). The table below summarizes their key characteristics.

Featurep-APMSF (p-Amidinophenylmethylsulfonyl fluoride) PMSF (Phenylmethylsulfonyl fluoride)
Target Proteases Specifically inhibits trypsin-like serine proteases.[1][2][12] Does not inhibit chymotrypsin (B1334515) or acetylcholinesterase.[1][7]Inhibits a broader range of serine proteases, including trypsin, chymotrypsin, and thrombin.[13]
Inhibitory Potency Approximately 1000-fold greater than PMSF.Lower potency compared to p-APMSF.
Working Concentration 10 - 100 µM.[2]0.1 - 1 mM.[14]
Stability (Half-life) Highly pH-dependent: 20 min at pH 6.0, 6 min at pH 7.0, 1 ms (B15284909) at pH 8.0.Unstable in aqueous solutions: 110 min at pH 7.0, 35 min at pH 8.0 (at 25°C).[4][14]
Solubility Soluble in water (25 mg/mL) and DMSO (50 mg/mL).[2][10]Poorly soluble in water; stock solutions require anhydrous solvents like ethanol, isopropanol, or DMSO.[4][11][14]
Toxicity Considered less toxic than PMSF.[7]Neurotoxin; requires careful handling in a fume hood.[4][7]

Experimental Protocols

Protocol: Preparation of Cell Lysate Using p-APMSF

This protocol provides a general procedure for lysing cultured mammalian cells. Buffer composition and mechanical disruption methods may need to be optimized for your specific cell line and target protein.

1. Reagent Preparation:

  • Lysis Buffer: (e.g., RIPA buffer, Tris-HCl buffer) - Pre-chill on ice. Ensure the pH is 7.0 or below for optimal p-APMSF stability.

  • p-APMSF Stock Solution: Prepare a 50 mM stock solution in sterile water. Aliquot and store at -20°C.

  • Protease Inhibitor Cocktail (Optional): If using a broader cocktail, prepare it according to the manufacturer's instructions.

2. Cell Harvesting and Washing:

  • Adherent Cells: Place the culture dish on ice, aspirate the culture medium, and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Suspension Cells: Centrifuge the cell suspension at a low speed (e.g., 500 x g) for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

3. Cell Lysis:

  • Immediately before use, add p-APMSF to your pre-chilled lysis buffer to a final concentration of 10-100 µM. If using a cocktail, add it at this time as well.

  • Add the complete lysis buffer to the cell pellet or culture dish. Use a volume appropriate for your cell pellet size (e.g., 1 mL per 10^7 cells).

  • Resuspend the cells thoroughly in the lysis buffer.

  • Incubate on ice for 15-30 minutes to allow for complete lysis. Gentle agitation may be required.

  • (Optional) For difficult-to-lyse cells or to shear DNA, sonicate the sample on ice. Use short pulses to prevent heating and protein denaturation.

4. Lysate Clarification:

  • Centrifuge the crude lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant (the clarified cell lysate) to a new pre-chilled microcentrifuge tube, avoiding the pellet.

  • The lysate is now ready for protein concentration determination (e.g., BCA assay) and downstream applications. For long-term storage, aliquot the lysate and store at -80°C.

Visualizations

experimental_workflow cluster_prep Preparation cluster_lysis Lysis & Clarification cluster_downstream Downstream Steps Harvest 1. Harvest & Wash Cells PrepareBuffer 2. Prepare Lysis Buffer AddInhibitor 3. Add p-APMSF to Buffer (Immediately Before Use) Lyse 4. Lyse Cells in Buffer (On Ice) AddInhibitor->Lyse Centrifuge 5. Centrifuge to Pellet Debris Lyse->Centrifuge Collect 6. Collect Supernatant (Clarified Lysate) Centrifuge->Collect Quantify 7. Protein Quantification Collect->Quantify Store 8. Store at -80°C or Use Quantify->Store

Caption: Experimental workflow for preparing cell lysates with p-APMSF.

mechanism_of_action cluster_before Before Inhibition cluster_after After Inhibition Protease_Active Active Serine Protease (with Serine in Active Site) Protein Target Protein Protease_Active->Protein Degrades Protease_Inactive Inactive Protease (Covalently Modified Serine) pAPMSF p-APMSF pAPMSF->Protease_Active Irreversible Binding Protein_Intact Intact Target Protein

Caption: Mechanism of irreversible inhibition of serine proteases by p-APMSF.

References

p-APMSF precipitation in buffer and how to prevent it

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the precipitation of p-APMSF (p-Amidinophenylmethylsulfonyl fluoride (B91410) hydrochloride), a commonly used irreversible serine protease inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is p-APMSF and why is it used?

A1: p-APMSF, or p-Amidinophenylmethylsulfonyl fluoride hydrochloride, is a specific, irreversible inhibitor of trypsin-like serine proteases. It is often used in cell lysis and protein purification protocols to prevent the degradation of proteins of interest by these enzymes.[1] Its activity is noted to be approximately 1000 times greater than that of the more common inhibitor, PMSF. p-APMSF is also considered a more water-soluble and less toxic alternative to PMSF.[1][2]

Q2: Why is my p-APMSF precipitating in my buffer?

A2: p-APMSF precipitation can occur for several reasons:

  • Concentration Exceeds Solubility: The working concentration of p-APMSF in your final buffer may be too high. While it is more soluble than PMSF, its solubility is still finite.

  • Low Temperature: Solubility of p-APMSF decreases at lower temperatures. Storing buffers containing p-APMSF at 4°C or on ice can lead to precipitation.

  • Buffer pH: p-APMSF's stability is highly dependent on pH. It is most stable at acidic pH and its stability rapidly decreases as the pH becomes neutral or alkaline. For instance, its half-life is approximately 20 minutes at pH 6.0, but only 6 minutes at pH 7.0.[3] This rapid degradation at common physiological pH values can contribute to the formation of insoluble byproducts.

  • Improper Dissolution of Stock Solution: If the initial stock solution was not fully dissolved, adding it to the buffer can introduce undissolved particles that act as seeds for precipitation.

Q3: How should I prepare and store a p-APMSF stock solution?

A3: It is recommended to prepare a concentrated stock solution in a suitable solvent and then dilute it into your experimental buffer immediately before use.

  • Recommended Solvents: p-APMSF is soluble in water (up to 25 mg/mL) and DMSO (up to 50 mg/mL).[4][5] Using sterile, nuclease-free water or high-quality anhydrous DMSO is best practice.

  • Storage: Stock solutions made in water or DMSO can be aliquoted and stored at -20°C for stability.[3] Some sources suggest that DMSO stock solutions may be stable for up to 6 months at -20°C, while aqueous solutions should be used more promptly.[6] Always bring aliquots to room temperature and ensure they are fully dissolved before use.

Q4: What is the recommended working concentration for p-APMSF?

A4: The effective working concentration for p-APMSF typically ranges from 0.1 to 1.0 mM.[7][8] However, for specific proteases like C1r, C1s, Factor Xa, and plasmin, a 5- to 10-fold excess may be required for complete inhibition.

Q5: My p-APMSF solution is unstable. How can I maximize its effectiveness?

A5: Due to its short half-life in aqueous solutions at neutral or alkaline pH, p-APMSF should be added to your buffer immediately before you begin your experiment (e.g., right before cell lysis).[1] If your experiment is lengthy, you may need to add fresh p-APMSF periodically.

Troubleshooting Guide

This guide addresses common issues related to p-APMSF precipitation.

Problem 1: Precipitate forms immediately after adding p-APMSF stock solution to my buffer.

Possible Cause Solution
Working concentration is too high. Lower the final concentration of p-APMSF to within the recommended range (0.1 - 1.0 mM).
Stock solution was not fully dissolved. Ensure your frozen stock solution is brought to room temperature and vortexed thoroughly to ensure all solute is dissolved before adding it to the buffer. Sonication can also aid dissolution.[4]
Buffer components are incompatible. While rare, certain high-concentration salt buffers could potentially reduce solubility. Test p-APMSF solubility in a small buffer aliquot first.
"Salting out" effect. When adding a concentrated stock (especially organic solvent like DMSO) to an aqueous buffer, localized high concentrations can cause the compound to crash out. Add the stock solution slowly while vortexing the buffer to ensure rapid and even mixing.

Problem 2: Precipitate appears after the buffer has been stored on ice or at 4°C.

Possible Cause Solution
Decreased solubility at low temperatures. p-APMSF is less soluble in the cold. Prepare your buffer with p-APMSF immediately before use and keep it at room temperature if the protocol allows. If the buffer must be cold, use the lowest effective concentration of p-APMSF and be aware that some precipitation may be unavoidable.
Slow precipitation over time. Even at 4°C, the compound may slowly precipitate out of a near-saturated solution. Avoid long-term storage of working-concentration p-APMSF buffers.

Summary of p-APMSF Properties

The following table summarizes key quantitative data for p-APMSF.

PropertyValueSolventsNotes
Solubility 25 mg/mL (approx. 99 mM)[4][5]WaterSonication is recommended to aid dissolution.[4]
50 mg/mL (approx. 198 mM)[4][5]DMSO
Recommended Working Concentration 0.1 - 1.0 mM[7][8]Aqueous Buffers
Aqueous Half-Life (t½) ~20 minutespH 6.0 BufferStability is highly pH-dependent.
~6 minutes[3]pH 7.0 Buffer
~1 millisecondpH 8.0 Buffer
Storage (Stock Solution) -20°C[3]Water or DMSOAliquoting is recommended to avoid freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of a 100 mM p-APMSF Stock Solution in Water

  • Weighing: Accurately weigh 25.27 mg of p-APMSF hydrochloride powder (Formula Weight: 252.7 g/mol ).

  • Dissolution: Add the powder to a sterile microcentrifuge tube. Add sterile, nuclease-free water to a final volume of 1.0 mL.

  • Mixing: Vortex the tube vigorously until the powder is completely dissolved. If needed, sonicate the solution for short bursts in a water bath to facilitate dissolution.

  • Aliquoting & Storage: Dispense the solution into smaller, single-use aliquots (e.g., 20 µL). Store the aliquots at -20°C.

Protocol 2: Adding p-APMSF to an Experimental Buffer

  • Thaw Stock: Remove one aliquot of the 100 mM p-APMSF stock solution from the -20°C freezer and allow it to thaw completely at room temperature.

  • Vortex: Once thawed, vortex the stock solution briefly to ensure it is homogeneous.

  • Dilution: Immediately before starting your experiment, add the required volume of the stock solution to your buffer to achieve the desired final concentration (e.g., for a 1 mM final concentration in 10 mL of buffer, add 100 µL of the 100 mM stock).

  • Mixing: Add the stock solution to the buffer while vortexing or stirring to ensure rapid and even distribution, preventing localized high concentrations that could lead to precipitation. Do not store the final working buffer for extended periods, especially at 4°C.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting p-APMSF precipitation issues.

References

Validation & Comparative

A Head-to-Head Comparison: p-APMSF Hydrochloride vs. PMSF for Protease Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective inhibition of proteases is a critical step in preserving protein integrity during extraction and purification, as well as in the study of enzymatic pathways. Two common serine protease inhibitors, p-APMSF hydrochloride and PMSF, are often employed for these tasks. This guide provides a detailed, data-driven comparison of their performance, stability, and specificity to aid in the selection of the most appropriate inhibitor for your experimental needs.

Executive Summary

(4-Amidinophenyl)methanesulfonyl fluoride (B91410) hydrochloride (p-APMSF HCl) and Phenylmethylsulfonyl fluoride (PMSF) are both irreversible inhibitors of serine proteases. However, key differences in their potency, specificity, and stability make them suitable for different applications. p-APMSF is a significantly more potent and specific inhibitor of trypsin-like serine proteases, which cleave after positively charged amino acid residues like lysine (B10760008) and arginine. In contrast, PMSF has a broader spectrum of activity, inhibiting a wider range of serine proteases, including chymotrypsin (B1334515), but is considerably less potent and less stable in aqueous solutions.

Quantitative Performance Comparison

The following table summarizes the key quantitative differences between this compound and PMSF based on available experimental data.

FeatureThis compoundPMSF (Phenylmethylsulfonyl fluoride)
Target Proteases Trypsin-like serine proteases (e.g., trypsin, thrombin, plasmin, Factor Xa)[1]Broad-spectrum serine proteases (e.g., trypsin, chymotrypsin, thrombin)[2][3]
Inhibitory Potency (Ki) 1-2 µM for bovine trypsin, human thrombin, bovine Factor Xa, and human plasmin[1]Generally less potent; effective concentration is 0.1-1 mM (100-1000 µM)[4][5]
Specificity Highly specific for trypsin-like proteases; does not inhibit chymotrypsin or acetylcholinesterase[1]Broader specificity, inhibiting both trypsin- and chymotrypsin-like proteases[2][3]
Solubility Soluble in water and DMSO[2][6]Insoluble in aqueous solutions; stock solutions typically prepared in anhydrous ethanol, isopropanol, or DMSO[4][7]
Stability in Aqueous Solution Unstable; half-life is pH-dependent (e.g., ~6 minutes at pH 7.0)[8]Highly unstable; half-life is pH-dependent (e.g., ~55 minutes at pH 7.5, ~35 minutes at pH 8.0)[5]
Toxicity Information not readily available, handle with care.Cytotoxic, should be handled in a fume hood[4]

Mechanism of Action

Both p-APMSF and PMSF act as irreversible inhibitors by covalently modifying the active site serine residue of the target protease. The sulfonyl fluoride group of the inhibitor attacks the hydroxyl group of the serine, forming a stable sulfonyl-enzyme complex and rendering the enzyme inactive.

cluster_inhibition Mechanism of Irreversible Serine Protease Inhibition Active Serine Protease Active Serine Protease Inactive Complex Inactive Sulfonyl-Enzyme Complex Active Serine Protease->Inactive Complex Covalent Modification of Active Site Serine Inhibitor p-APMSF or PMSF Inhibitor->Inactive Complex

Caption: General mechanism of irreversible inhibition by sulfonyl fluorides.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate and comparable results. Below are representative protocols for assessing protease inhibition using p-APMSF and PMSF.

General Protease Inhibition Assay

This protocol can be adapted for both inhibitors to determine their effect on a specific serine protease.

  • Reagent Preparation:

    • Buffer: Prepare an appropriate buffer for the protease being assayed (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0).

    • Protease Stock Solution: Prepare a stock solution of the target serine protease in the assay buffer. The final concentration in the assay will depend on the enzyme's activity.

    • Substrate Stock Solution: Prepare a stock solution of a chromogenic or fluorogenic substrate specific for the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin).

    • Inhibitor Stock Solutions:

      • This compound: Prepare a stock solution (e.g., 10 mM) in water or DMSO. Due to its instability in aqueous solutions, prepare fresh or store aliquots at -20°C.

      • PMSF: Prepare a stock solution (e.g., 100 mM) in an anhydrous solvent such as isopropanol, ethanol, or DMSO. This stock is stable for several months when stored at -20°C.

  • Assay Procedure:

    • Add the assay buffer to the wells of a microplate.

    • Add the inhibitor (p-APMSF or PMSF) to the wells at various concentrations. Include a control with no inhibitor.

    • Add the protease to all wells and incubate for a specific time (e.g., 15-30 minutes) at a controlled temperature to allow for inhibition to occur.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocities from the kinetic reads.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

cluster_workflow Protease Inhibition Assay Workflow A Prepare Reagents (Buffer, Protease, Substrate, Inhibitor) B Add Buffer and Inhibitor to Microplate Wells A->B C Add Protease and Incubate B->C D Add Substrate to Initiate Reaction C->D E Monitor Reaction Kinetically (Absorbance/Fluorescence) D->E F Calculate Reaction Velocities E->F G Determine % Inhibition and IC50 F->G

Caption: A typical workflow for a protease inhibition assay.

Signaling Pathways and Logical Relationships

The specificity of p-APMSF for trypsin-like proteases makes it a valuable tool for dissecting signaling pathways where these enzymes are involved, such as the blood coagulation cascade.

cluster_cascade Simplified Blood Coagulation Cascade Factor X Factor X Factor Xa Factor Xa Factor X->Factor Xa Thrombin Thrombin Factor Xa->Thrombin Prothrombin Prothrombin Fibrin Fibrin Thrombin->Fibrin Fibrinogen Fibrinogen pAPMSF p-APMSF pAPMSF->Factor Xa Inhibits pAPMSF->Thrombin Inhibits

Caption: Inhibition points of p-APMSF in the coagulation cascade.

Conclusion

The choice between this compound and PMSF depends heavily on the specific research application.

  • This compound is the superior choice when high potency and specificity for trypsin-like serine proteases are required. Its ability to effectively inhibit enzymes like trypsin, thrombin, and Factor Xa at low micromolar concentrations with minimal off-target effects on chymotrypsin-like proteases makes it ideal for applications in hematology, enzymology, and the purification of proteins sensitive to this specific class of proteases.

  • PMSF remains a widely used, cost-effective, broad-spectrum serine protease inhibitor. It is a suitable option for general applications such as the preparation of cell lysates where a variety of serine proteases may be present and high specificity is not the primary concern. However, researchers must be mindful of its lower potency, requiring higher concentrations, and its significant instability in aqueous buffers, necessitating fresh preparation before use.

References

A Head-to-Head Battle of Serine Protease Inhibitors: p-APMSF vs. AEBSF

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of protease inhibition, the choice of the right tool is paramount. This guide provides a comprehensive comparison of two widely used irreversible serine protease inhibitors: p-APMSF (p-Amidinophenylmethylsulfonyl fluoride) and AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride). We delve into their mechanisms of action, inhibitory efficacy supported by experimental data, and provide detailed experimental protocols to aid in your research endeavors.

Mechanism of Action: Targeting the Catalytic Serine

Both p-APMSF and AEBSF are sulfonyl fluoride-containing compounds that function as irreversible inhibitors of serine proteases. Their mechanism of action involves the covalent modification of the highly reactive serine residue within the active site of the enzyme. This modification, a sulfonylation, effectively and permanently inactivates the protease.

p-APMSF exhibits a high degree of specificity for trypsin-like serine proteases. These are enzymes that preferentially cleave peptide bonds C-terminal to positively charged amino acid residues, namely arginine (Arg) and lysine (B10760008) (Lys). The amidino group of p-APMSF mimics these side chains, directing the inhibitor to the substrate-binding pocket of these specific proteases.

AEBSF , on the other hand, is considered a broader-spectrum serine protease inhibitor. While it effectively inhibits trypsin-like proteases, it also demonstrates inhibitory activity against chymotrypsin-like proteases, which cleave after large hydrophobic residues, as well as other serine proteases such as plasmin and kallikrein.[1] Beyond its role as a protease inhibitor, AEBSF has been reported to inhibit NADPH oxidase, an enzyme involved in the production of reactive oxygen species.

The core inhibitory mechanism for both compounds can be visualized as a targeted chemical reaction within the enzyme's active site.

G cluster_0 Inhibitor-Enzyme Interaction Inhibitor Inhibitor Serine_Protease Serine_Protease Inhibitor->Serine_Protease Binds to active site Inactive_Complex Inactive_Complex Serine_Protease->Inactive_Complex Sulfonylates serine residue

Inhibitor binding and inactivation of a serine protease.

Efficacy Showdown: A Quantitative Comparison

Direct comparison of the efficacy of p-APMSF and AEBSF is best achieved by examining their inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) against a panel of common serine proteases. It is crucial to note that a direct comparison of values from different studies can be challenging due to variations in experimental conditions. However, the available data provides valuable insights into their relative potencies.

Proteasep-APMSF (Ki, µM)AEBSF (IC50, µM)AEBSF (kobs/[I], M⁻¹s⁻¹)
Trypsin (bovine) 1.02[2]8.7433
Thrombin (human) 1.18[2]36128
Plasmin (human) 1.5[2]15190
Chymotrypsin (bovine) No inhibition[2]6030
Plasma Kallikrein ~1-2[2]71300
Tissue Kallikrein Inhibits19050
Factor Xa (bovine) 1.54[2]--
C1-r (human) ~1-2[2]--
C1-s (human) ~1-2[2]--

Note: Ki values for p-APMSF are from Laura et al., Biochemistry 1980, 19 (21), 4859–4864.[2] IC50 values for AEBSF are from a Sigma-Aldrich technical bulletin and represent the concentration causing 50% inhibition after 15 minutes of incubation at pH 7.0 and 25°C. Second-order rate constants (kobs/[I]) for AEBSF are from an MP Biomedicals technical document. A direct comparison should be made with caution due to differing experimental parameters.

From the data, p-APMSF demonstrates high potency against trypsin-like proteases, with Ki values in the low micromolar range.[2] Notably, it shows no significant inhibition of chymotrypsin.[2] AEBSF, while also an effective inhibitor of trypsin-like enzymes, generally exhibits higher IC50 values compared to the Ki values of p-APMSF. However, its broader specificity is evident from its ability to inhibit chymotrypsin.

Experimental Protocols: Methodologies for Inhibition Studies

To enable researchers to conduct their own comparative studies or to validate the findings presented, we provide detailed experimental protocols for determining protease inhibition.

General Workflow for Determining Protease Inhibition

The following diagram outlines a typical workflow for assessing the efficacy of a protease inhibitor.

G Prepare_Reagents Prepare Enzyme, Substrate, Inhibitor, and Buffer Solutions Pre_incubation Pre-incubate Enzyme with Inhibitor Prepare_Reagents->Pre_incubation Initiate_Reaction Add Substrate to Initiate Reaction Pre_incubation->Initiate_Reaction Monitor_Activity Monitor Product Formation (e.g., Absorbance/Fluorescence) Initiate_Reaction->Monitor_Activity Data_Analysis Calculate Inhibition Parameters (Ki or IC50) Monitor_Activity->Data_Analysis

Workflow for protease inhibition assay.
Protocol for Determining the Inhibition of Trypsin using a Chromogenic Substrate

Materials:

  • Trypsin (e.g., bovine pancreatic trypsin)

  • p-APMSF or AEBSF

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) or other suitable chromogenic substrate

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Microplate reader

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl).

    • Prepare a range of concentrations of p-APMSF and AEBSF in the assay buffer.

    • Prepare a stock solution of the chromogenic substrate (e.g., BAPNA) in a suitable solvent (e.g., DMSO) and then dilute to the working concentration in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add a fixed amount of trypsin to each well.

    • Add varying concentrations of the inhibitor (p-APMSF or AEBSF) to the wells. Include a control well with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C).

  • Initiate and Monitor the Reaction:

    • Initiate the reaction by adding the chromogenic substrate to all wells.

    • Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release from BAPNA) over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curves.

    • Plot the percentage of inhibition (relative to the uninhibited control) against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

    • For irreversible inhibitors, the apparent second-order rate constant (k_inact/K_i) can be determined by analyzing the pseudo-first-order rate constants of inactivation at different inhibitor concentrations.

Protocol for Determining the Inhibition of Thrombin using a Chromogenic Substrate

Materials:

  • Thrombin (e.g., human α-thrombin)

  • p-APMSF or AEBSF

  • Chromogenic thrombin substrate (e.g., S-2238)

  • Assay buffer (e.g., Tris-HCl with NaCl and PEG)

  • Microplate reader

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of thrombin in a suitable buffer.

    • Prepare a dilution series of p-APMSF and AEBSF in the assay buffer.

    • Prepare a working solution of the chromogenic substrate in the assay buffer.

  • Assay Setup:

    • Add a constant amount of thrombin to each well of a 96-well plate.

    • Add different concentrations of the inhibitors to the respective wells. Include a control without inhibitor.

    • Pre-incubate the enzyme and inhibitor for a specific time at a controlled temperature.

  • Initiate and Monitor the Reaction:

    • Start the reaction by adding the chromogenic substrate.

    • Monitor the increase in absorbance at the appropriate wavelength (e.g., 405 nm) over time.

  • Data Analysis:

    • Determine the initial reaction velocities.

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Determine the IC50 value or perform further kinetic analysis to determine Ki or second-order rate constants.

Conclusion: Selecting the Right Inhibitor for Your Needs

The choice between p-APMSF and AEBSF depends critically on the specific application and the target protease.

  • p-APMSF is the inhibitor of choice when high specificity for trypsin-like serine proteases is required. Its potent inhibitory activity at low micromolar concentrations makes it ideal for applications where off-target effects on other proteases, such as chymotrypsin, need to be minimized.

  • AEBSF offers a broader spectrum of inhibition, making it a suitable general-purpose serine protease inhibitor in complex biological samples where multiple serine proteases may be active. Its water solubility and lower toxicity compared to other broad-spectrum inhibitors like PMSF are additional advantages.

For researchers aiming to definitively compare the efficacy of these two inhibitors for their specific system, it is highly recommended to perform a side-by-side comparison using the same experimental conditions and protocols, such as those outlined in this guide. This approach will provide the most accurate and reliable data to inform the selection of the optimal inhibitor for your research goals.

References

Validating p-APMSF Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a chemical probe or drug candidate interacts with its intended target within a cellular environment is a critical step in the validation process. This guide provides a comprehensive comparison of methods for validating the target engagement of p-(Amidinophenyl)methanesulfonyl fluoride (B91410) (p-APMSF), an irreversible inhibitor of trypsin-like serine proteases. We will explore p-APMSF's performance in the context of alternative chemical probes and validation techniques, supported by experimental data and detailed protocols.

Comparison of Cellular Target Engagement Strategies

The validation of target engagement for serine proteases in a cellular context can be approached through several methods. These can be broadly categorized into probe-based methods, which utilize chemical tools to label and identify targets, and label-free methods, which measure the physical consequences of drug-target interaction.

Method Principle Advantages Disadvantages Typical Molarity/Concentration
p-APMSF (as an inhibitor) Irreversibly acylates the active site serine of target proteases, leading to their inactivation. Downstream effects on signaling pathways are then measured.Specific for trypsin-like serine proteases.[1]Indirect measure of target engagement; effects may be difficult to attribute to a single target.10-20 µM[2]
Activity-Based Protein Profiling (ABPP) with Tagged Probes (e.g., Biotinylated p-APMSF or Fluorophosphonates) A tagged, irreversible inhibitor (the probe) covalently labels the active site of target enzymes. The tag (e.g., biotin, fluorophore) allows for visualization and/or enrichment and identification by mass spectrometry.Direct identification of targets in a complex proteome; provides information on the activity state of the enzyme.[3][4]Requires synthesis of a tagged probe; bulky tags may affect cell permeability and target accessibility.Probe dependent, typically in the low µM range.
Phenylmethylsulfonyl Fluoride (PMSF) A widely used, irreversible serine protease inhibitor that sulfonates the active site serine.[5][6]Broad-spectrum serine protease inhibitor; inexpensive.Highly unstable in aqueous solutions, requiring fresh preparation and repeated addition.[5][6] More toxic than some alternatives.[7]0.1 - 1 mM[5][6]
4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF) An irreversible serine protease inhibitor.More stable in aqueous solution than PMSF and less toxic.[7]Can modify other residues like tyrosine and lysine (B10760008) at high concentrations.[7]Not specified in the provided results.
Cellular Thermal Shift Assay (CETSA) A label-free method that measures the change in thermal stability of a protein upon ligand binding. Target engagement is detected as a shift in the protein's melting temperature.[8][9][10]No modification of the probe or target is required, allowing the use of unmodified compounds in a native cellular context.[9]Requires specific antibodies for each target (Western blot-based CETSA) or advanced proteomics for proteome-wide analysis.[11]Compound and target-dependent.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling PAR2 PAR2 G_protein Gαq/11 PAR2->G_protein Activation SerineProtease Serine Protease (e.g., Trypsin, Tryptase) SerineProtease->PAR2 Cleavage & Activation pAPMSF p-APMSF pAPMSF->SerineProtease Inhibition PLC PLC G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates MAPK_pathway MAPK Pathway (ERK1/2) PKC->MAPK_pathway Activates

Caption: Serine Protease-Mediated PAR2 Signaling and its Inhibition by p-APMSF.

cluster_workflow Competitive ABPP Workflow start Intact Cells pretreatment Pre-treatment: - Test Inhibitor (e.g., p-APMSF) - Vehicle Control (DMSO) start->pretreatment probe_labeling Addition of broad-spectrum serine protease ABP (e.g., FP-Biotin) pretreatment->probe_labeling lysis Cell Lysis probe_labeling->lysis enrichment Streptavidin Enrichment (for biotinylated probes) lysis->enrichment analysis Analysis: - SDS-PAGE & Western Blot - Mass Spectrometry enrichment->analysis result Result: - Decreased ABP labeling indicates target engagement by inhibitor analysis->result

Caption: Experimental Workflow for Competitive Activity-Based Protein Profiling (ABPP).

Experimental Protocols

Competitive Activity-Based Protein Profiling (ABPP)

This protocol is designed to identify the cellular targets of an unlabeled inhibitor, such as p-APMSF, by observing its ability to compete with a broad-spectrum, tagged activity-based probe (ABP) for binding to serine proteases.

Materials:

  • Cell line of interest

  • Cell culture medium and reagents

  • Test inhibitor (e.g., p-APMSF)

  • Vehicle control (e.g., DMSO)

  • Broad-spectrum serine protease ABP with a reporter tag (e.g., fluorophosphonate-biotin, FP-biotin)

  • Lysis buffer (e.g., RIPA buffer)

  • Streptavidin-agarose beads

  • SDS-PAGE gels and Western blotting reagents

  • Anti-streptavidin antibody conjugated to HRP

  • Mass spectrometer (for target identification)

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and grow to desired confluency.

    • Pre-treat cells with the test inhibitor (e.g., p-APMSF at various concentrations) or vehicle control for a specified time (e.g., 1-4 hours) in serum-free media.[3]

  • Probe Labeling:

    • Add the broad-spectrum ABP (e.g., FP-biotin at a final concentration of 1-5 µM) to the treated cells and incubate for a defined period (e.g., 30-60 minutes).

  • Cell Lysis:

    • Wash the cells with cold PBS to remove excess probe.

    • Lyse the cells in a suitable lysis buffer containing protease inhibitors (excluding serine protease inhibitors if they interfere with the ABP).

    • Clarify the lysate by centrifugation.

  • Enrichment of Labeled Proteins (for biotinylated probes):

    • Incubate the cell lysate with streptavidin-agarose beads to capture the biotinylated proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Analysis:

    • For Western Blot: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and transfer to a membrane. Detect the biotinylated proteins using an anti-streptavidin-HRP antibody. A decrease in the signal in the inhibitor-treated lanes compared to the vehicle control indicates target engagement.

    • For Mass Spectrometry: Perform on-bead digestion of the captured proteins with trypsin. Analyze the resulting peptides by LC-MS/MS to identify the proteins that were labeled by the ABP and competed off by the test inhibitor.

Cellular Thermal Shift Assay (CETSA)

This protocol describes a method to assess the target engagement of an unlabeled compound, like p-APMSF, by measuring its effect on the thermal stability of target proteins in intact cells.

Materials:

  • Cell line of interest

  • Cell culture medium and reagents

  • Test compound (e.g., p-APMSF)

  • Vehicle control (e.g., DMSO)

  • PBS

  • Lysis buffer with protease inhibitors

  • Equipment for heating cell suspensions (e.g., PCR thermocycler)

  • SDS-PAGE gels and Western blotting reagents

  • Antibody specific to the target serine protease

Procedure:

  • Cell Treatment:

    • Treat cultured cells with the test compound or vehicle control at the desired concentration and for a specified duration.

  • Heating:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures for a set time (e.g., 3 minutes), followed by a cooling step at room temperature.[9]

  • Lysis and Separation:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation.[9]

  • Detection:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of the target protein in the soluble fraction by Western blotting using a target-specific antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the compound-treated sample indicates that the compound has bound to and stabilized the target protein, confirming target engagement.[9]

Conclusion

The validation of p-APMSF target engagement in cells can be robustly achieved through multiple orthogonal methods. While traditional inhibitor studies provide indirect evidence, techniques like competitive Activity-Based Protein Profiling (ABPP) offer direct identification of cellular targets. For a label-free approach, the Cellular Thermal Shift Assay (CETSA) provides a powerful alternative to confirm binding in a native cellular environment. The choice of method will depend on the specific research question, available resources, and the need for direct versus indirect evidence of target engagement. By employing the detailed protocols and comparative data presented in this guide, researchers can confidently validate the cellular targets of p-APMSF and other serine protease inhibitors.

References

Unveiling the Specificity of p-APMSF: A Comparative Guide to its Cross-Reactivity with Enzyme Classes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the complex landscape of protease inhibition, the selectivity of an inhibitor is paramount. This guide provides a comprehensive comparison of the cross-reactivity of para-amidinophenylmethylsulfonyl fluoride (B91410) (p-APMSF), a well-established irreversible inhibitor, across the four major classes of proteolytic enzymes: serine, cysteine, metallo, and aspartic proteases. Through a detailed examination of available experimental data, this document serves as a critical resource for assessing the suitability of p-APMSF in various research and therapeutic contexts.

High Affinity and Specificity for Trypsin-Like Serine Proteases

Experimental evidence overwhelmingly demonstrates that p-APMSF is a potent and highly specific inhibitor of trypsin-like serine proteases. These enzymes are characterized by a catalytic triad (B1167595) in their active site and a substrate preference for positively charged amino acid residues like lysine (B10760008) and arginine. p-APMSF acts as an active site-directed reagent, forming a stable, covalent bond with the active site serine residue, leading to irreversible inhibition.[1]

The inhibitory capacity of p-APMSF against several key serine proteases has been quantified, revealing its high affinity for this enzyme class.

Table 1: Inhibitory Activity of p-APMSF against Serine Proteases

Enzyme TargetEnzyme ClassSourceInhibition Constant (K_i)Reference
TrypsinSerine ProteaseBovine1-2 µM[1]
ThrombinSerine ProteaseHuman1-2 µM[1]
Factor XaSerine ProteaseBovine1-2 µM[1]
PlasminSerine ProteaseHuman1-2 µM[1]
C1rSerine ProteaseHuman1-2 µM[1]
C1sSerine ProteaseHuman1-2 µM[1]
Chymotrypsin (B1334515)Serine ProteaseBovineNo inhibition observed[1]
AcetylcholinesteraseSerine HydrolaseNot SpecifiedNo inhibition observed[1]

Note: A 5-10 fold molar excess of p-APMSF was required for complete irreversible inhibition of Factor Xa, plasmin, C1r, and C1s, while equimolar concentrations were sufficient for trypsin and thrombin.[1]

The data clearly indicates that p-APMSF's inhibitory action is not universal among all serine proteases. Its specificity is directed towards those that recognize and bind substrates with positively charged side chains, such as trypsin, thrombin, and Factor Xa. In contrast, serine proteases with different substrate specificities, like chymotrypsin (which prefers large hydrophobic residues), are not significantly inhibited by p-APMSF, even at high concentrations.[1] This underscores the inhibitor's remarkable selectivity even within the same enzyme class.

Cross-Reactivity Assessment with Other Protease Classes

For instance, studies investigating complex biological systems with multiple active proteases often employ a cocktail of inhibitors to dissect the contribution of each class. Typically, a serine protease inhibitor like PMSF (a related but less specific compound than p-APMSF) or p-APMSF itself is used alongside:

  • E-64 or iodoacetate for cysteine proteases.

  • EDTA or 1,10-phenanthroline for metalloproteases.

  • Pepstatin A for aspartic proteases.

The necessity of using these distinct inhibitors implies a lack of significant cross-inhibition from p-APMSF on the other enzyme classes.

Table 2: Cross-Reactivity Profile of p-APMSF

Enzyme ClassRepresentative EnzymesReported p-APMSF Inhibition
Cysteine ProteasesPapain, CathepsinsNo significant inhibition reported in the literature.
MetalloproteasesThermolysin, Matrix Metalloproteinases (MMPs)No significant inhibition reported in the literature.
Aspartic ProteasesPepsin, ReninNo significant inhibition reported in the literature.

This high specificity is a key advantage of p-APMSF, allowing for the targeted inhibition of trypsin-like serine proteases without confounding effects on other proteolytic systems.

Mechanism of Action and Specificity

The mechanism of p-APMSF's irreversible inhibition of serine proteases involves the sulfonylation of the active site serine residue. The specificity for trypsin-like proteases is conferred by the p-amidinophenyl group, which mimics the side chains of arginine and lysine, allowing the inhibitor to be recognized and bound by the enzyme's substrate-binding pocket.

G cluster_serine Serine Protease Active Site cluster_inhibition Inhibition Mechanism S1_pocket S1 Specificity Pocket (recognizes Lys/Arg) Ser195 Serine 195 (Catalytic Residue) pAPMSF p-APMSF Binding Specific Binding pAPMSF->Binding Amidinophenyl group fits into S1 pocket Covalent_Bond Covalent Bond Formation (Sulfonylation) Binding->Covalent_Bond Covalent_Bond->Ser195 Sulfonyl fluoride reacts with Ser-OH Inactivation Irreversible Inactivation Covalent_Bond->Inactivation

Caption: Mechanism of p-APMSF inhibition of trypsin-like serine proteases.

Experimental Protocols

The following is a generalized protocol for determining the inhibitory activity of p-APMSF against a trypsin-like serine protease, based on the methodologies described by Laura et al. (1980).

Objective: To determine the inhibition constant (K_i) of p-APMSF for a target serine protease.

Materials:

  • Purified serine protease (e.g., trypsin, thrombin) of known active concentration.

  • p-APMSF hydrochloride.

  • Appropriate chromogenic or fluorogenic substrate for the target protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin).

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0).

  • Spectrophotometer or fluorometer microplate reader.

  • 96-well microplates.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the serine protease in the assay buffer. The final concentration in the assay will depend on the specific activity of the enzyme and the sensitivity of the substrate.

    • Prepare a stock solution of p-APMSF in an appropriate solvent (e.g., water or DMSO) immediately before use due to its instability in aqueous solutions. Perform serial dilutions to obtain a range of inhibitor concentrations.

    • Prepare a stock solution of the substrate in the assay buffer.

  • Inhibition Assay:

    • In a 96-well microplate, add the assay buffer, the serine protease, and varying concentrations of p-APMSF. Include control wells with no inhibitor.

    • Incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for the formation of the enzyme-inhibitor complex.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Immediately measure the rate of substrate hydrolysis by monitoring the change in absorbance or fluorescence over time using the microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocities (V_0) from the linear portion of the progress curves.

    • Plot the reaction velocity as a function of the inhibitor concentration.

    • Determine the type of inhibition and calculate the inhibition constant (K_i) using appropriate enzyme kinetic models (e.g., Michaelis-Menten kinetics and Dixon or Cheng-Prusoff equations). For irreversible inhibitors like p-APMSF, analysis of the pseudo-first-order rate constant of inactivation (k_obs) at different inhibitor concentrations is typically performed.

G start Start prep Prepare Reagents (Enzyme, p-APMSF, Substrate) start->prep setup Set up Assay Plate (Buffer, Enzyme, p-APMSF) prep->setup incubate Pre-incubate (Enzyme-Inhibitor Interaction) setup->incubate add_sub Add Substrate (Initiate Reaction) incubate->add_sub measure Measure Kinetic Activity (Spectrophotometer/Fluorometer) add_sub->measure analyze Analyze Data (Calculate V0, Determine Ki) measure->analyze end End analyze->end

Caption: Experimental workflow for determining p-APMSF inhibition constants.

Conclusion

The available data strongly supports the classification of p-APMSF as a highly specific, irreversible inhibitor of trypsin-like serine proteases. Its unique chemical structure allows for potent, targeted inhibition with minimal to no-cross reactivity with other serine protease sub-classes or the other major protease families (cysteine, metallo, and aspartic proteases). This high degree of selectivity makes p-APMSF an invaluable tool for researchers and drug developers seeking to specifically modulate the activity of trypsin-like serine proteases in complex biological systems.

G cluster_classes Protease Classes cluster_serine_subtypes Serine Protease Subtypes pAPMSF p-APMSF Cysteine Cysteine Proteases pAPMSF->Cysteine No Reported Inhibition Metallo Metalloproteases pAPMSF->Metallo No Reported Inhibition Aspartic Aspartic Proteases pAPMSF->Aspartic No Reported Inhibition TrypsinLike Trypsin-like (e.g., Trypsin, Thrombin) pAPMSF->TrypsinLike Strong, Irreversible Inhibition ChymotrypsinLike Chymotrypsin-like (e.g., Chymotrypsin) pAPMSF->ChymotrypsinLike No Significant Inhibition Serine Serine Proteases

Caption: Logical relationship of p-APMSF's inhibitory activity across enzyme classes.

References

A Head-to-Head Battle of Serine Protease Inhibitors: Unveiling the Advantages of p-APMSF over DFP

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of serine protease inhibition, the choice of inhibitor is paramount. This guide provides a comprehensive, data-driven comparison of two irreversible inhibitors: 4-amidinophenylmethanesulfonyl fluoride (B91410) (p-APMSF) and diisopropyl fluorophosphate (B79755) (DFP). We delve into their mechanisms, specificity, stability, and toxicity, highlighting the distinct advantages of p-APMSF for specific research applications.

Executive Summary

p-APMSF emerges as a superior choice over DFP for applications demanding high specificity and low toxicity. While both are effective irreversible inhibitors of serine proteases, DFP's broad reactivity, most notably its potent inhibition of acetylcholinesterase, renders it highly toxic. In contrast, p-APMSF exhibits remarkable specificity for trypsin-like serine proteases, which cleave peptide bonds C-terminal to lysine (B10760008) or arginine residues, and crucially, it does not significantly inhibit acetylcholinesterase. This specificity minimizes off-target effects and enhances the reliability of experimental results.

Mechanism of Inhibition: A Tale of Two Strategies

Both p-APMSF and DFP act as suicide inhibitors, forming a stable, covalent bond with the active site serine residue of their target proteases, leading to irreversible inactivation.

p-APMSF leverages its structural similarity to the natural substrates of trypsin-like proteases. The positively charged amidino group on the phenyl ring directs the inhibitor to the S1 binding pocket of these enzymes, which is specifically adapted to accommodate basic amino acid residues like lysine and arginine. This targeted binding positions the sulfonyl fluoride moiety for nucleophilic attack by the active site serine, resulting in the formation of a stable sulfonyl-enzyme conjugate.

DFP , on the other hand, is a more general-purpose organophosphorus inhibitor. Its smaller size and lack of a specific targeting group allow it to react with the active site serine of a broader range of serine hydrolases, including proteases and esterases. This lack of specificity is the primary reason for its high toxicity, as it readily inhibits acetylcholinesterase, an enzyme critical for nerve function.

Comparative Data at a Glance

The following table summarizes the key quantitative differences between p-APMSF and DFP, underscoring the advantages of p-APMSF in terms of specificity and safety.

Featurep-APMSFDFPReferences
Target Specificity Highly specific for trypsin-like serine proteasesBroad-spectrum serine hydrolase inhibitor[1]
Ki for Bovine Trypsin 1.02 µMNot directly comparable, but effective[2]
Ki for Human Thrombin 1.18 µMNot directly comparable, but effective[2]
Ki for Bovine Plasmin 1.5 µMNot directly comparable, but effective[2]
Ki for Bovine Factor Xa 1.54 µMNot directly comparable, but effective[2]
Inhibition of Acetylcholinesterase Does not inactivatePotent irreversible inhibitor[1][3]
Aqueous Stability (pH 7.0) t½ ≈ 6 minutesLess stable, prone to hydrolysis[4]
Toxicity Low, "Standard Handling"Highly toxic neurotoxin

Delving Deeper: Key Advantages of p-APMSF

Unparalleled Specificity for Targeted Research

The primary advantage of p-APMSF lies in its exquisite specificity. For researchers studying the roles of specific trypsin-like serine proteases in complex biological systems, this targeted inhibition is invaluable. By selectively inhibiting a particular class of proteases, p-APMSF allows for the elucidation of their specific functions without the confounding off-target effects associated with broad-spectrum inhibitors like DFP.[1] This is particularly critical in drug discovery, where identifying the precise molecular targets of a therapeutic intervention is essential.

Significantly Reduced Toxicity for Safer Handling and In Vivo Studies

DFP is a potent neurotoxin due to its irreversible inhibition of acetylcholinesterase.[3] This high toxicity poses significant handling risks in a laboratory setting and severely limits its application in cellular and in vivo models. In stark contrast, p-APMSF does not inhibit acetylcholinesterase and is classified for "Standard Handling," indicating a much safer toxicity profile.[1] This makes p-APMSF a more suitable reagent for a wider range of experimental systems, including those involving live cells and organisms.

Enhanced Stability for Reliable Experimental Outcomes

While both inhibitors have limited stability in aqueous solutions, p-APMSF exhibits greater stability at neutral pH compared to DFP.[4] The half-life of p-APMSF at pH 7.0 is approximately 6 minutes, which is often sufficient for many experimental protocols.[4] DFP is known to be highly susceptible to hydrolysis. This improved stability of p-APMSF ensures more consistent and reproducible results in enzymatic assays and other applications.

Experimental Protocols

Protocol for Comparative Inhibition of Trypsin

This protocol provides a framework for directly comparing the inhibitory potency of p-APMSF and DFP against a model serine protease, trypsin.

Materials:

  • Bovine Trypsin (e.g., TPCK-treated)

  • p-APMSF hydrochloride

  • Diisopropyl fluorophosphate (DFP)

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) or other suitable trypsin substrate

  • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0

  • Inhibitor Stock Solutions: Prepare fresh 10 mM stock solutions of p-APMSF in water and DFP in anhydrous isopropanol.

  • 96-well microplate reader

Procedure:

  • Enzyme Preparation: Prepare a working solution of trypsin in the assay buffer to a final concentration of 10 nM.

  • Inhibitor Dilutions: Prepare a series of dilutions of p-APMSF and DFP in the assay buffer to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Inhibition Reaction:

    • To each well of a 96-well plate, add 50 µL of the appropriate inhibitor dilution or assay buffer (for control).

    • Add 50 µL of the trypsin working solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.

  • Substrate Addition and Measurement:

    • Add 100 µL of 1 mM BAPNA solution to each well to initiate the enzymatic reaction.

    • Immediately begin monitoring the absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of inhibition [(V₀ control - V₀ inhibitor) / V₀ control] x 100 against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value for each inhibitor from the resulting dose-response curve. For irreversible inhibitors, the apparent IC₅₀ will be time-dependent. A more detailed kinetic analysis to determine kᵢₙₐ꜀ₜ/Kᵢ may be required for a complete comparison.

Visualizing the Mechanisms

To further illustrate the concepts discussed, the following diagrams depict the inhibition pathways and a typical experimental workflow.

Inhibition_Mechanism cluster_pAPMSF p-APMSF Inhibition cluster_DFP DFP Inhibition pAPMSF p-APMSF Complex_p Enzyme-Inhibitor Complex (Non-covalent) pAPMSF->Complex_p Specific Binding (Amidino Group) Trypsin Trypsin-like Protease Trypsin->Complex_p Inactive_p Irreversibly Inactivated Enzyme (Sulfonylated) Complex_p->Inactive_p Covalent Bond Formation DFP DFP Complex_D Enzyme-Inhibitor Complex (Non-covalent) DFP->Complex_D Non-specific Binding SerineHydrolase Serine Hydrolase (e.g., Trypsin, AChE) SerineHydrolase->Complex_D Inactive_D Irreversibly Inactivated Enzyme (Phosphorylated) Complex_D->Inactive_D Covalent Bond Formation

Caption: Mechanisms of irreversible inhibition by p-APMSF and DFP.

Experimental_Workflow Start Start Prep Prepare Enzyme and Inhibitor Solutions Start->Prep Incubate Incubate Enzyme with Inhibitor Prep->Incubate Add_Substrate Add Chromogenic Substrate Incubate->Add_Substrate Measure Measure Absorbance over Time Add_Substrate->Measure Analyze Analyze Data (Calculate V₀, % Inhibition, IC₅₀) Measure->Analyze End End Analyze->End

References

A Comparative Analysis of p-APMSF and Other Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of para-Amidinophenylmethylsulfonyl Fluoride (B91410) (p-APMSF) with other commonly used serine protease inhibitors, namely 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF or Pefabloc SC) and Phenylmethylsulfonyl Fluoride (PMSF). This analysis is designed to assist researchers in selecting the most appropriate inhibitor for their specific experimental needs by presenting objective performance data, detailed experimental protocols, and visualizations of relevant biological pathways.

Quantitative Comparison of Inhibitor Properties

The selection of a serine protease inhibitor is a critical step in experimental design, influencing the integrity of protein samples and the interpretation of results. The following table summarizes the key quantitative and qualitative characteristics of p-APMSF, AEBSF, and PMSF to facilitate an informed decision.

Featurep-APMSF (hydrochloride)AEBSF (Pefabloc SC)PMSF
Mechanism of Action IrreversibleIrreversibleIrreversible
Target Proteases Trypsin-like serine proteases with specificity for positively charged amino acid side chains (e.g., Lys, Arg)[1]Broad spectrum serine proteases including trypsin, chymotrypsin (B1334515), plasmin, thrombin, and kallikreins[2]Broad spectrum serine and cysteine proteases, including trypsin, chymotrypsin, and thrombin[3][4]
Inhibitory Potency Ki ~1-2 µM for trypsin, thrombin, plasmin, and Factor Xa[5][6]IC50 < 15 µM for trypsin[1]. Effective concentration: 0.1 - 1.0 mM[2]Effective concentration: 0.1 - 1.0 mM[4][7]
Solubility Water: 25 mg/mL, DMSO: 50 mg/mL[5]Water solubleSoluble in anhydrous ethanol, isopropanol, or corn oil; limited solubility in aqueous solutions[7][8]
Stability in Aqueous Solution pH-dependent: t½ = 6 min at pH 7.0Stable in slightly acidic aqueous solutions[9]Unstable, short half-life (e.g., 55 min at pH 7.5)[10]
Toxicity Lower toxicity compared to PMSF[9]Considered a non-toxic alternative to PMSF[8]Neurotoxin, requires careful handling[8]
Off-Target Effects Does not inactivate chymotrypsin or acetylcholinesterase[5][6]Can modify off-target residues such as tyrosine, lysine, and histidine[9]Can inhibit some thiol proteases and non-protease enzymes like acetylcholinesterase[11]

Experimental Protocols

Accurate and reproducible assessment of inhibitor performance is paramount. Below is a detailed methodology for a key experiment used to determine the inhibitory activity of serine protease inhibitors.

Determination of IC50 for Serine Protease Inhibition using a Chromogenic Substrate

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of an inhibitor against a specific serine protease.

Materials:

  • Purified serine protease (e.g., Trypsin, Thrombin)

  • Serine protease inhibitor (p-APMSF, AEBSF, or PMSF)

  • Chromogenic substrate specific for the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at the appropriate wavelength for the chromogenic substrate (e.g., 405 nm for p-nitroaniline release)

  • DMSO or appropriate solvent for inhibitor stock solution

Procedure:

  • Prepare a stock solution of the serine protease in the assay buffer to a final concentration that yields a linear rate of substrate hydrolysis over the desired reaction time.

  • Prepare a stock solution of the inhibitor in an appropriate solvent (e.g., DMSO for PMSF, water for p-APMSF and AEBSF).

  • Prepare serial dilutions of the inhibitor in the assay buffer. A typical 8-point dilution series might range from 100 µM to 0.01 µM.

  • Add 50 µL of each inhibitor dilution to the wells of a 96-well microplate. Include control wells with buffer only (no inhibitor) and a blank with buffer and substrate but no enzyme.

  • Add 25 µL of the serine protease solution to each well (except the blank).

  • Pre-incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding 25 µL of the chromogenic substrate solution to all wells.

  • Immediately begin monitoring the change in absorbance at the appropriate wavelength in the microplate reader. Record measurements at regular intervals (e.g., every minute) for a set period (e.g., 10-30 minutes).

  • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance versus time plot.

  • Determine the percent inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (V₀ with inhibitor / V₀ without inhibitor))

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value[12].

Mandatory Visualizations

Signaling Pathway: Thrombin-Mediated PAR1 Activation

Serine proteases like thrombin are crucial signaling molecules that activate Protease-Activated Receptors (PARs)[13][14]. The inhibition of thrombin by p-APMSF, AEBSF, or PMSF can modulate these signaling cascades.

Thrombin_PAR1_Signaling Thrombin Thrombin (Serine Protease) PAR1_inactive PAR1 (Inactive) Thrombin->PAR1_inactive PAR1_active PAR1 (Active) (Tethered Ligand) PAR1_inactive->PAR1_active Activation G_protein Gq/G12/13 PAR1_active->G_protein PLC Phospholipase C (PLC) G_protein->PLC Activates RhoGEF RhoGEF G_protein->RhoGEF Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_responses Cellular Responses (e.g., Platelet Aggregation, Cell Proliferation) Ca_release->Cellular_responses PKC->Cellular_responses RhoA RhoA RhoGEF->RhoA Activates ROCK ROCK RhoA->ROCK Activates ROCK->Cellular_responses

Caption: Thrombin-mediated activation of PAR1 signaling pathway.

Experimental Workflow: IC50 Determination

The following diagram illustrates the key steps involved in determining the IC50 value of a serine protease inhibitor.

IC50_Workflow start Start prep_reagents Prepare Reagents: - Serine Protease - Inhibitor Stock - Chromogenic Substrate start->prep_reagents serial_dilution Perform Serial Dilution of Inhibitor prep_reagents->serial_dilution plate_setup Set up 96-well Plate: - Inhibitor Dilutions - Enzyme - Controls serial_dilution->plate_setup pre_incubation Pre-incubate Plate (e.g., 37°C for 15 min) plate_setup->pre_incubation add_substrate Add Chromogenic Substrate to Initiate Reaction pre_incubation->add_substrate read_absorbance Measure Absorbance Kinetically add_substrate->read_absorbance calculate_velocity Calculate Initial Reaction Velocity (V₀) read_absorbance->calculate_velocity calculate_inhibition Calculate % Inhibition calculate_velocity->calculate_inhibition plot_data Plot % Inhibition vs. log[Inhibitor] calculate_inhibition->plot_data determine_ic50 Determine IC50 from Dose-Response Curve plot_data->determine_ic50 end End determine_ic50->end

Caption: Experimental workflow for IC50 determination of a serine protease inhibitor.

Logical Relationship: Inhibitor Selection Criteria

The choice of a serine protease inhibitor depends on a balance of several key factors. This diagram illustrates the logical considerations for selecting the most appropriate inhibitor for a given application.

Inhibitor_Selection center_node Optimal Inhibitor Selection potency High Potency (Low Ki / IC50) center_node->potency specificity High Target Specificity (Minimal Off-Target Effects) center_node->specificity stability Stability in Aqueous Buffers center_node->stability solubility Good Aqueous Solubility center_node->solubility toxicity Low Toxicity center_node->toxicity cost Cost-Effectiveness center_node->cost

Caption: Key criteria for the selection of a serine protease inhibitor.

References

Confirming Irreversible Inhibition: A Comparative Guide to Using p-APMSF and Dialysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in enzyme kinetics and drug development, unequivocally demonstrating irreversible inhibition is a critical step in characterizing a compound's mechanism of action. This guide provides a comparative overview of methodologies for confirming irreversible inhibition, with a focus on the use of p-Aminophenylmethylsulfonyl fluoride (B91410) (p-APMSF) and dialysis. We present supporting experimental data, detailed protocols, and a comparison with alternative techniques to aid in the robust design and interpretation of your experiments.

The Challenge of Irreversible Inhibition

Irreversible inhibitors typically form a covalent bond with the enzyme, leading to a permanent loss of activity.[1] Distinguishing this from tight-binding reversible inhibition is crucial. A common and effective method to confirm irreversibility is to remove any unbound inhibitor from the enzyme-inhibitor complex and then assay the remaining enzyme activity. If the inhibition persists after the removal of the free inhibitor, it is considered irreversible.

p-APMSF: A Potent Irreversible Inhibitor of Serine Proteases

p-APMSF is a well-characterized irreversible inhibitor of serine proteases, such as trypsin and thrombin.[2] It acts by specifically reacting with the active site serine residue, forming a stable sulfonyl-enzyme complex.[3] Its high reactivity and specificity make it a valuable tool for studying serine protease function and for validating experimental systems designed to test for irreversible inhibition.

Confirming Irreversibility with Dialysis: An Experimental Workflow

Dialysis is a widely used technique to separate macromolecules, like enzymes, from small molecules, such as unbound inhibitors, based on differential diffusion across a semi-permeable membrane.[4][5] The following workflow outlines the process of confirming irreversible inhibition of a serine protease (e.g., trypsin) by p-APMSF using dialysis.

G cluster_prep Preparation cluster_incubation Incubation cluster_dialysis Dialysis cluster_assay Activity Assay Enzyme_sol Enzyme Solution (e.g., Trypsin) Incubate_pAPMSF Incubate Enzyme with p-APMSF Enzyme_sol->Incubate_pAPMSF Incubate_control Incubate Enzyme with Control Buffer Enzyme_sol->Incubate_control pAPMSF_sol p-APMSF Solution pAPMSF_sol->Incubate_pAPMSF Control_sol Control Buffer Control_sol->Incubate_control Dialysis_pAPMSF Dialysis of Enzyme-p-APMSF Mixture Incubate_pAPMSF->Dialysis_pAPMSF Dialysis_control Dialysis of Control Mixture Incubate_control->Dialysis_control Assay_pAPMSF Measure Residual Enzyme Activity Dialysis_pAPMSF->Assay_pAPMSF Assay_control Measure Control Enzyme Activity Dialysis_control->Assay_control G cluster_methods Methods to Remove Unbound Inhibitor cluster_characteristics Key Characteristics Dialysis Dialysis Speed Speed Dialysis->Speed Slow Completeness Completeness of Removal Dialysis->Completeness High Equipment Equipment Complexity Dialysis->Equipment Low GelFiltration Gel Filtration GelFiltration->Speed Fast GelFiltration->Completeness High GelFiltration->Equipment High RapidDilution Rapid Dilution RapidDilution->Speed Very Fast RapidDilution->Completeness Low (Dilution) RapidDilution->Equipment Very Low

References

A Head-to-Head Battle: p-APMSF vs. Leupeptin for Trypsin-Like Protease Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling and disease progression, trypsin-like serine proteases play a pivotal role. Their precise regulation is crucial, and dysregulation is often implicated in a multitude of pathological conditions, including cancer, inflammation, and neurodegenerative disorders. Consequently, the effective inhibition of these proteases is a cornerstone of many research and drug discovery endeavors. This guide provides a comprehensive comparison of two widely used inhibitors of trypsin-like proteases: p-APMSF and leupeptin (B1674832). We will delve into their mechanisms of action, inhibitory efficacy, and target selectivity, supported by quantitative data and detailed experimental protocols to aid researchers in selecting the optimal inhibitor for their specific needs.

At a Glance: p-APMSF vs. Leupeptin

Featurep-APMSF (p-Amidinophenylmethylsulfonyl fluoride)Leupeptin
Inhibition Mechanism IrreversibleReversible, competitive
Primary Target Class Serine ProteasesSerine and Cysteine Proteases
Molecular Weight 252.69 g/mol (hydrochloride)426.56 g/mol
Origin SyntheticNatural (produced by actinomycetes)

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between p-APMSF and leupeptin lies in their mode of inhibition, a critical factor that dictates their suitability for various experimental designs.

p-APMSF: The Irreversible Covalent Inhibitor

p-APMSF is an active site-directed, irreversible inhibitor of serine proteases.[1][2][3][4][5] Its mechanism involves the sulfonyl fluoride (B91410) moiety, which covalently modifies the catalytically active serine residue in the protease's active site. This covalent bond formation permanently inactivates the enzyme. This irreversible nature makes p-APMSF particularly useful for applications where complete and sustained inhibition of protease activity is required.

Leupeptin: The Reversible Competitive Inhibitor

In contrast, leupeptin is a reversible, competitive inhibitor.[6][7] It is a small peptide (N-acetyl-L-leucyl-L-leucyl-L-argininal) that mimics the natural substrate of trypsin-like proteases.[7] The C-terminal argininal (B8454810) residue of leupeptin binds to the active site of the protease, forming a stable but reversible complex.[8] The aldehyde group of the argininal residue is key to its inhibitory activity.[8] Because the inhibition is reversible, the enzyme's activity can be restored by the removal of leupeptin, for instance, through dialysis. This property is advantageous in experiments where the transient inhibition of protease activity is desired.

Quantitative Comparison of Inhibitory Potency

The efficacy of an inhibitor is quantitatively expressed by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). A lower value indicates a higher potency. The following table summarizes the reported Ki values for p-APMSF and leupeptin against bovine trypsin.

Disclaimer: The following data is compiled from multiple sources and may have been generated under different experimental conditions (e.g., pH, temperature, substrate concentration). A direct comparison of absolute values should be made with caution. For a definitive comparison, these inhibitors should be evaluated side-by-side under identical assay conditions.

InhibitorTarget EnzymeKi ValueReference
p-APMSF Bovine Trypsin1.02 µM[1][3]
Leupeptin Bovine Trypsin3.5 nM[7]
Leupeptin Bovine Trypsin35 nM[6]

From the available data, leupeptin demonstrates significantly higher potency against bovine trypsin, with Ki values in the nanomolar range, as compared to p-APMSF's micromolar Ki value.

Specificity and Selectivity Profile

The choice of an inhibitor is also heavily influenced by its specificity for the target protease versus off-target enzymes.

p-APMSF is highly selective for trypsin-like serine proteases that cleave at the carboxyl side of lysine (B10760008) and arginine residues.[2][5] It shows poor to no inhibitory activity against other classes of proteases, such as chymotrypsin (B1334515) and acetylcholinesterase.[1][2][3] This high specificity makes it a valuable tool for studying the specific roles of trypsin-like proteases in complex biological systems.

Leupeptin , on the other hand, has a broader inhibitory spectrum. While it is a potent inhibitor of trypsin-like serine proteases, it also effectively inhibits certain cysteine proteases, such as cathepsin B and calpain.[6][7] However, it does not inhibit chymotrypsin or thrombin.[7][9] This broader activity should be considered when interpreting experimental results, as effects may not be solely attributable to the inhibition of trypsin-like proteases.

Signaling Pathways Involving Trypsin-Like Proteases

Trypsin-like proteases are key players in a variety of signaling pathways. Below are diagrams of two such pathways created using the DOT language.

Trypsin_PAR2_Signaling Trypsin Trypsin PAR2 PAR2 (Protease-Activated Receptor 2) Trypsin->PAR2 Cleavage and Activation G_protein G-protein PAR2->G_protein Activation PLC PLC (Phospholipase C) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC (Protein Kinase C) DAG->PKC Ca_release->PKC Downstream Downstream Signaling (e.g., MAPK pathway) PKC->Downstream

Caption: Trypsin-PAR2 Signaling Pathway.

uPA_Signaling uPA uPA (Urokinase-type Plasminogen Activator) uPAR uPAR (uPA Receptor) uPA->uPAR Binding Plasminogen Plasminogen uPA->Plasminogen Activation uPAR->Plasminogen Integrins Integrins uPAR->Integrins Interaction Plasmin Plasmin Plasminogen->Plasmin ECM_degradation Extracellular Matrix Degradation Plasmin->ECM_degradation Intracellular_Signaling Intracellular Signaling (e.g., FAK, Src, Ras/MAPK) Integrins->Intracellular_Signaling

Caption: Urokinase Plasminogen Activation (uPA) Pathway.

Experimental Protocols

Accurate determination of inhibitor potency is paramount. Below is a detailed protocol for a typical in vitro trypsin inhibition assay.

Objective: To determine the inhibitory constant (Ki) of p-APMSF or leupeptin against bovine trypsin.

Materials:

  • Bovine Trypsin (e.g., TPCK-treated)

  • Chromogenic substrate for trypsin (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride - BAPNA)

  • p-APMSF hydrochloride

  • Leupeptin hemisulfate salt

  • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl2, pH 8.2

  • Dimethyl sulfoxide (B87167) (DMSO) for inhibitor stock solutions

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of bovine trypsin in 1 mM HCl. The final concentration in the assay will be in the low nanomolar range.

    • Prepare a stock solution of the BAPNA substrate in DMSO. The final concentration in the assay should be around the Km value for trypsin.

    • Prepare stock solutions of p-APMSF and leupeptin in DMSO. A series of dilutions will be made from these stocks.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer to each well.

    • Add varying concentrations of the inhibitor (p-APMSF or leupeptin) to the appropriate wells. Include a control well with no inhibitor.

    • For irreversible inhibitors like p-APMSF, pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at room temperature to allow for covalent modification.

    • For reversible inhibitors like leupeptin, pre-incubation is not strictly necessary, but a short pre-incubation (e.g., 5 minutes) can ensure equilibrium is reached.

  • Enzymatic Reaction and Measurement:

    • Initiate the reaction by adding the BAPNA substrate to all wells.

    • Immediately place the microplate in a plate reader pre-set to 37°C.

    • Measure the increase in absorbance at 405 nm over time (kinetic read). The product of BAPNA hydrolysis, p-nitroaniline, absorbs at this wavelength.

    • The rate of the reaction (V) is determined from the linear portion of the absorbance vs. time curve.

  • Data Analysis:

    • Plot the reaction velocity (V) as a function of the inhibitor concentration.

    • For a reversible inhibitor like leupeptin, the Ki can be determined by fitting the data to the Morrison equation for tight-binding inhibitors or by using classical methods like Dixon or Lineweaver-Burk plots if the inhibition is not tight-binding.

    • For an irreversible inhibitor like p-APMSF, the rate of inactivation (k_inact) can be determined and used to calculate the Ki.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) prep_dilutions Prepare Inhibitor Dilutions prep_reagents->prep_dilutions add_inhibitor Add Inhibitor Dilutions prep_dilutions->add_inhibitor add_buffer Add Assay Buffer to Plate add_buffer->add_inhibitor pre_incubate Pre-incubate Enzyme and Inhibitor (especially for irreversible inhibitors) add_inhibitor->pre_incubate add_substrate Add Substrate to Initiate Reaction pre_incubate->add_substrate kinetic_read Kinetic Measurement of Absorbance (e.g., at 405 nm) add_substrate->kinetic_read calc_velocity Calculate Reaction Velocities kinetic_read->calc_velocity plot_data Plot Velocity vs. Inhibitor Concentration calc_velocity->plot_data determine_ki Determine Ki using appropriate model (e.g., Morrison equation) plot_data->determine_ki

Caption: Experimental Workflow for Ki Determination.

Conclusion: Making the Right Choice

The selection between p-APMSF and leupeptin for the inhibition of trypsin-like proteases is contingent on the specific experimental goals.

Choose p-APMSF when:

  • Irreversible and complete inhibition is required.

  • High specificity for trypsin-like serine proteases is crucial, and inhibition of cysteine proteases would confound the results.

  • The experimental endpoint is not sensitive to the presence of a permanently inactivated enzyme.

Choose leupeptin when:

  • Reversible inhibition is desired, allowing for the potential restoration of enzyme activity.

  • High potency is a primary concern, as it is effective at nanomolar concentrations.

  • The experimental system is well-defined, and the potential for off-target inhibition of cysteine proteases is either not a concern or can be controlled for.

References

literature review of p-APMSF hydrochloride alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Review of Alternatives to p-APMSF Hydrochloride for Serine Protease Inhibition

Introduction to this compound

(p-Amidinophenyl)methanesulfonyl fluoride (B91410) hydrochloride, commonly known as p-APMSF, is a highly effective, irreversible inhibitor of trypsin-like serine proteases.[1] It exhibits specificity for proteases that cleave after positively charged amino acid residues, such as lysine (B10760008) and arginine.[2][3] This specificity makes it a valuable tool for inhibiting a range of important enzymes in biochemical and cellular studies, including trypsin, thrombin, plasmin, and Factor Xa.[1][4][5] p-APMSF is noted for its high potency, with an inhibitory activity approximately 1,000 times greater than that of the more conventional inhibitor, PMSF.[4][6] However, its utility is conditioned by its pH-dependent stability; the inhibitor's half-life dramatically decreases as the pH rises, lasting only minutes at neutral pH and milliseconds at pH 8.0.[4][6] This instability, along with the need for specific storage and handling, prompts researchers to seek more stable and equally effective alternatives.

Key Alternatives to p-APMSF

Several classes of serine protease inhibitors serve as viable alternatives to p-APMSF, each with distinct mechanisms, specificities, and practical advantages. The most common alternatives include other sulfonyl fluorides, natural peptide inhibitors, and various synthetic compounds.

Sulfonyl Fluoride Inhibitors: AEBSF and PMSF

The most direct comparisons to p-APMSF are found within the same chemical class of sulfonyl fluorides.

  • AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride): Often considered a superior alternative to PMSF, AEBSF is a water-soluble, irreversible inhibitor of serine proteases like trypsin, chymotrypsin, thrombin, and plasmin.[7] Its primary advantages over both PMSF and, to some extent, p-APMSF, are its enhanced stability in aqueous solutions and significantly lower toxicity.[8] This makes AEBSF particularly suitable for long-term experiments, such as in cell culture or during extended protein purification protocols.[8]

  • PMSF (Phenylmethylsulfonyl fluoride): PMSF is a classic and widely used serine protease inhibitor.[9] While effective, it is hampered by its poor solubility in water and rapid degradation in aqueous environments.[8][10] Its high toxicity is also a significant concern, necessitating careful handling.[8] Although p-APMSF is far more potent, PMSF remains a low-cost option for applications where rapid, short-term inhibition is required.

Other Classes of Irreversible Inhibitors

Beyond sulfonyl fluorides, other chemical classes offer potent and often more selective inhibition.

  • Diaryl alpha-aminophosphonates: This class of inhibitors demonstrates high potency and acts as transition-state analogs.[11] A significant advantage is their high selectivity for serine proteases over cysteine or threonine proteases, a problem sometimes encountered with other reactive inhibitor types like chloromethyl ketones.[11] Their structure can be readily modified to fine-tune selectivity for specific enzymes.[11]

  • Peptidyl Chloromethyl Ketones: These are powerful irreversible inhibitors that covalently modify the active site histidine residue of serine proteases.[12] While effective, their high reactivity means they can also inhibit various cysteine proteases, which may be a drawback depending on the experimental context.[12]

Natural and Peptide-Based Inhibitors

Nature provides a vast library of potent protease inhibitors.

  • Serpins (Serine Protease Inhibitors): This superfamily of proteins functions as "suicide substrate" inhibitors.[13] Upon binding to a target protease, serpins undergo a dramatic conformational change that traps the enzyme in an irreversible, covalent complex.[14] Their complex mechanism provides high specificity and potent inhibition.

  • Aprotinin (B3435010): A well-characterized polypeptide inhibitor isolated from bovine lung, aprotinin is a potent reversible inhibitor of several serine proteases, including trypsin and plasmin.[15]

  • Leupeptin and Antipain: These are natural peptide aldehydes that act as reversible inhibitors of both serine and cysteine proteases.[9]

Comparative Data of Key Inhibitors

The following table summarizes the key characteristics and performance data for p-APMSF and its primary sulfonyl fluoride alternatives.

InhibitorTarget ProteasesMechanismSolubilityStability in Aqueous SolutionKey AdvantagesKey Disadvantages
p-APMSF HCl Trypsin-like (Trypsin, Thrombin, Plasmin, Factor Xa)[4][5]Irreversible, Covalent[1]Water: 25 mg/mLPoor; pH-dependent (t½ = 6 min at pH 7.0)[3][4]High potency (~1000x > PMSF)[4]Very unstable at neutral/alkaline pH
AEBSF HCl Trypsin, Chymotrypsin, Thrombin, Plasmin, Kallikrein[7]Irreversible, CovalentHigh in water[10]Good; much more stable than PMSF[8][10]Low toxicity, stable in solution[8]Can cause off-target modification[7]
PMSF Trypsin, Chymotrypsin, Thrombin[8][9]Irreversible, Covalent[8]Poor in water (use organic solvent)[8]Poor; hydrolyzes rapidly[8][10]Low cost, rapid action[8]High toxicity, unstable in solution[8]

Visualizing Mechanisms and Workflows

Diagrams created with Graphviz help to illustrate the complex relationships in enzyme inhibition.

Mechanism of irreversible inhibition by sulfonyl fluorides. cluster_Enzyme Serine Protease Active Site cluster_Inhibitor Sulfonyl Fluoride Inhibitor (e.g., p-APMSF) cluster_Complex Irreversible Complex Ser Ser195-OH Covalent_Adduct Ser195-O-SO2-R Ser->Covalent_Adduct Nucleophilic Attack His His57 His->Ser H+ transfer Asp Asp102 Asp->His Stabilizes His Inhibitor R-SO2F Inhibitor->Covalent_Adduct Covalent Bond Formation

Caption: Covalent modification of the active site serine by a sulfonyl fluoride.

General workflow for screening serine protease inhibitors. A 1. Enzyme & Substrate Preparation (Protease + Fluorogenic Substrate) C 3. Incubation (Pre-incubate enzyme with inhibitor) A->C B 2. Inhibitor Preparation (Serial dilution of test compounds) B->C D 4. Initiate Reaction (Add substrate to enzyme-inhibitor mixture) C->D E 5. Kinetic Measurement (Monitor fluorescence over time) D->E F 6. Data Analysis (Calculate IC50 or Ki values) E->F

Caption: Experimental workflow for inhibitor screening and characterization.

Experimental Protocols

Determining Inhibitory Potency (IC50/Ki)

A representative method for assessing the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) involves monitoring enzyme kinetics in the presence of the inhibitor.

Objective: To determine the potency of an inhibitor against a specific serine protease.

Materials:

  • Purified serine protease (e.g., Trypsin).

  • Fluorogenic or chromogenic substrate specific to the protease (e.g., Nα-Benzoyl-L-arginine 7-amido-4-methylcoumarin hydrochloride for trypsin).

  • Inhibitor stock solution (e.g., p-APMSF, AEBSF dissolved in an appropriate solvent like water or DMSO).[3]

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 100 mM NaCl).

  • Microplate reader (fluorescence or absorbance).

  • 96-well microplates.

Methodology:

  • Reagent Preparation: Prepare a stock solution of the inhibitor. For p-APMSF, a fresh stock solution should be made immediately before use due to its instability.[6] Perform serial dilutions of the inhibitor in the assay buffer to create a range of concentrations.

  • Enzyme-Inhibitor Pre-incubation: Add a fixed concentration of the serine protease to the wells of a 96-well plate. Add the various concentrations of the inhibitor to the wells. Allow the enzyme and inhibitor to pre-incubate for a set period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C). This step is crucial for irreversible inhibitors to allow time for the covalent modification to occur.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells simultaneously.

  • Kinetic Measurement: Immediately place the microplate in the reader and monitor the change in fluorescence or absorbance over time. The rate of substrate cleavage (reaction velocity) is proportional to the signal increase.

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each inhibitor concentration from the linear portion of the kinetic curves.

    • Plot the percentage of inhibition (relative to a no-inhibitor control) against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., a sigmoidal model) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

    • If the inhibition mechanism is known, the inhibitory constant (Ki) can be calculated from the IC50 value using equations such as the Cheng-Prusoff equation for competitive inhibitors.

Conclusion

While p-APMSF is a potent and specific inhibitor for trypsin-like serine proteases, its significant instability in common buffers necessitates careful consideration and handling. For many applications, particularly those requiring prolonged incubation or involving cell culture, AEBSF emerges as a superior alternative, offering a balance of broad-spectrum serine protease inhibition, excellent stability in aqueous solutions, and lower toxicity.[8][10] Other classes of inhibitors, such as diaryl alpha-aminophosphonates and serpins , provide opportunities for achieving higher selectivity or employing different mechanisms of action, which can be advantageous in complex biological systems or drug development pipelines.[11][13] The choice of inhibitor should be guided by the specific experimental requirements, including the target protease, the duration of the experiment, and the chemical environment.

References

Safety Operating Guide

Proper Disposal of p-APMSF Hydrochloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of p-APMSF hydrochloride (CAS Number: 74938-88-8), a serine protease inhibitor commonly used in laboratory settings. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

I. Understanding the Hazards

This compound is classified as an irritant, capable of causing skin, eye, and respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.

II. Personal Protective Equipment (PPE)

Before beginning any disposal-related activities, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.[1]

  • Protective Clothing: A lab coat is mandatory.[1]

III. Step-by-Step Disposal Procedure

This procedure outlines the recommended steps for the safe disposal of this compound waste.

Step 1: Waste Collection

  • Collect all this compound waste, including unused product, contaminated consumables (e.g., pipette tips, tubes), and contaminated solutions.

  • Place all waste into a designated, properly labeled, and sealed hazardous waste container. The container should be kept closed when not in use.

Step 2: Waste Storage

  • Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Ensure the storage area is clearly marked as a hazardous waste accumulation site.

Step 3: Arrange for Professional Disposal

  • This compound waste should be disposed of through a licensed chemical waste disposal company.[2]

  • The recommended disposal methods are controlled incineration with flue gas scrubbing or removal to a licensed chemical destruction plant.[2]

  • Crucially, do not discharge this compound waste into sewer systems or the environment. [2]

Step 4: Decontamination of Empty Containers

  • Empty this compound containers must be decontaminated before disposal.

  • Triple rinse the empty container with a suitable solvent (e.g., water or ethanol).

  • Collect the rinsate as hazardous waste and add it to your designated waste container.

  • After triple rinsing, the container can be offered for recycling or reconditioning. Alternatively, it can be punctured to render it unusable and disposed of in a sanitary landfill according to institutional guidelines.[2]

IV. Spill Management

In the event of a spill:

  • Evacuate the immediate area.

  • Ensure proper PPE is worn before attempting to clean the spill.

  • For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material into a designated hazardous waste container.

  • Clean the spill area with soap and water.

  • For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

V. Key Safety and Handling Data

ParameterInformationSource
CAS Number 74938-88-8[1][2]
Appearance White solid[3]
Hazards Irritating to eyes, respiratory system, and skin[1]
Personal Protective Equipment Gloves, eye protection, protective clothing[1]
Storage Store in a dry, cool, and well-ventilated place in a tightly closed container[2]
Incompatible Materials Strong oxidizing agents[2]
Solubility 25 mg/mL in water[3]

VI. Disposal Workflow

start Start: this compound Waste Generated collect Step 1: Collect Waste in Labeled, Sealed Container start->collect store Step 2: Store in Designated Hazardous Waste Area collect->store decontaminate Step 4: Decontaminate Empty Containers (Triple Rinse) collect->decontaminate arrange_disposal Step 3: Arrange for Professional Disposal store->arrange_disposal incineration Controlled Incineration or Chemical Destruction arrange_disposal->incineration end End: Proper Disposal Complete incineration->end recycle Recycle or Landfill Decontaminated Container decontaminate->recycle recycle->end

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling p-APMSF Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling p-APMSF hydrochloride, a widely used irreversible serine protease inhibitor. By offering clear procedural guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building trust through value beyond the product itself.

Personal Protective Equipment (PPE) and Safety Precautions

There are conflicting safety classifications for this compound. While some suppliers classify it as non-hazardous under the Globally Harmonized System (GHS), others label it as an irritant to the eyes, skin, and respiratory system. A related compound, PMSF, is classified as toxic and corrosive[1]. Given these discrepancies, a cautious approach to handling is strongly recommended. The following table summarizes the recommended PPE and safety measures.

Safety Measure Recommendation Rationale
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and dust, as the compound is considered an eye irritant by some suppliers.
Hand Protection Nitrile or other chemical-resistant gloves.While specific permeation data for this compound is not readily available, nitrile gloves offer good protection against a range of chemicals. It is crucial to inspect gloves before use and change them immediately if contaminated.
Skin and Body Protection A lab coat or a disposable gown.To prevent skin contact, as the compound is considered a skin irritant by some suppliers.
Respiratory Protection Use in a well-ventilated area. A fume hood is recommended, especially when handling the powder.To minimize inhalation of dust particles, as the compound is considered a respiratory irritant by some suppliers.
Engineering Controls Handle in a chemical fume hood.To provide adequate ventilation and containment of the powdered substance.

Operational Plan: Handling and Storage

Handling:

  • Avoid direct contact with the substance.

  • Ensure sufficient ventilation of the area.

  • Do not handle in a confined space.

  • Avoid the formation or spread of dust in the air.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing. This compound is soluble in water (25 mg/mL) and DMSO (50 mg/mL)[2][3][4][5].

  • Note that the stability of p-APMSF is pH-dependent, with a shorter half-life at higher pH[2][6][7]. Solutions should be prepared fresh just prior to use[2][6].

Storage:

  • Store in a cool, well-ventilated area.

  • Keep the container tightly closed.

  • Recommended storage temperature is typically 2-8°C or -20°C[5][7][8]. Always refer to the manufacturer's instructions.

Disposal Plan

Dispose of this compound and its containers in accordance with local, state, and federal regulations. While some sources suggest that small quantities can be disposed of with household waste, a more conservative approach is to treat it as chemical waste[9].

  • Solid Waste: Collect in a designated, labeled container for chemical waste.

  • Solutions: Dispose of as hazardous waste. Do not pour down the drain. The material can be disposed of by a licensed chemical destruction plant or by controlled incineration.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves and paper towels, should be disposed of as chemical waste.

Experimental Protocol: Inhibition of a Serine Protease (e.g., Trypsin)

This protocol provides a general methodology for studying the irreversible inhibition of a serine protease like trypsin using this compound. This is based on the foundational work by Laura et al. (1980)[3][4].

Materials:

  • Trypsin (e.g., bovine trypsin)

  • This compound

  • Appropriate buffer (e.g., Tris-HCl, pH 7.0-8.0)

  • Substrate for trypsin (e.g., Nα-Benzoyl-L-arginine ethyl ester, BAEE)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound: Due to its short half-life in aqueous solutions, prepare a fresh stock solution in an appropriate solvent (e.g., water or DMSO) immediately before use[2][6].

  • Prepare enzyme and substrate solutions: Prepare a working solution of trypsin in the assay buffer. Prepare a solution of the substrate (e.g., BAEE) in the same buffer.

  • Inhibition reaction:

    • In a cuvette, add the trypsin solution to the assay buffer.

    • Add the this compound solution to the cuvette to achieve the desired final concentration. The effective concentration is typically in the micromolar range[2][3][4][5].

    • Incubate the enzyme with the inhibitor for a specific period. The time required for complete inhibition will depend on the concentration of both the enzyme and the inhibitor.

  • Measure enzyme activity:

    • Initiate the reaction by adding the substrate (BAEE) to the cuvette.

    • Monitor the change in absorbance at the appropriate wavelength (e.g., 253 nm for BAEE) over time using a spectrophotometer.

  • Data analysis:

    • Calculate the rate of the enzymatic reaction.

    • Compare the activity of the inhibited enzyme to a control reaction without the inhibitor to determine the extent of inhibition.

Mechanism of Action and Related Pathways

p-APMSF is an irreversible inhibitor of serine proteases. It acts by covalently modifying the active site serine residue of the enzyme, rendering it inactive[4][10]. This mechanism is illustrated in the diagram below.

G Mechanism of p-APMSF Inhibition of Serine Proteases cluster_0 Active Serine Protease cluster_1 Inhibitor cluster_2 Inactive Complex SerineProtease Serine Protease (with active site Serine) InactiveComplex Covalently Modified Inactive Protease SerineProtease->InactiveComplex Covalent Modification of Active Site Serine pAPMSF This compound pAPMSF->InactiveComplex

Caption: Covalent modification of a serine protease by p-APMSF.

Serine proteases play crucial roles in various physiological processes, including the blood coagulation cascade. By inhibiting key serine proteases in this pathway, such as thrombin and Factor Xa, p-APMSF can effectively block blood clotting[2][3][4][5][8].

G Effect of p-APMSF on the Coagulation Cascade FactorX Factor X FactorXa Factor Xa (Serine Protease) FactorX->FactorXa Activation Thrombin Thrombin (Serine Protease) FactorXa->Thrombin Converts BlockedFactorXa Inactive Factor Xa Prothrombin Prothrombin Fibrin Fibrin (Clot) Thrombin->Fibrin Converts BlockedThrombin Inactive Thrombin Fibrinogen Fibrinogen pAPMSF p-APMSF pAPMSF->BlockedFactorXa Inhibits pAPMSF->BlockedThrombin Inhibits

Caption: Inhibition of the coagulation cascade by p-APMSF.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。